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N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine Documentation Hub

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  • Product: N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine

Core Science & Biosynthesis

Foundational

Technical Monograph: N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine

[1][2] Executive Summary N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine (CAS: 1260587-40-3 ) is a high-value, non-canonical amino acid derivative used extensively in peptidomimetic drug discovery.[1][2] It combines the stru...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine (CAS: 1260587-40-3 ) is a high-value, non-canonical amino acid derivative used extensively in peptidomimetic drug discovery.[1][2] It combines the structural rigidity of the phenylalanine scaffold with the unique physicochemical properties of the trifluoromethoxy (-OCF₃) group—often termed a "super-halogen."[1][2]

This guide details the technical specifications, synthetic utility, and handling protocols for this compound.[2] It is designed for medicinal chemists and peptide scientists seeking to modulate potency, metabolic stability, and lipophilicity in therapeutic peptides.[2][3]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The inclusion of the trifluoromethoxy group at the meta (3-) position of the phenyl ring fundamentally alters the electronic and steric landscape of the amino acid compared to its native counterpart.[1][2]

Core Specifications
PropertySpecification
Chemical Name N-alpha-(9-Fluorenylmethyloxycarbonyl)-3-(trifluoromethoxy)-D-phenylalanine
CAS Number 1260587-40-3
Molecular Formula C₂₅H₂₀F₃NO₅
Molecular Weight 471.43 g/mol
Stereochemistry D-Isomer (R-configuration)
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Purity Standard ≥ 98.0% (HPLC), ≥ 99% ee (Chiral HPLC)
Structural Visualization

The following diagram illustrates the chemical topology and the functional roles of its constituent moieties.

ChemicalStructure cluster_properties Physicochemical Impact Fmoc Fmoc Group (N-Terminus Protection) Base-Labile Backbone D-Phenylalanine Backbone (Induces β-turns/Stability) Fmoc->Backbone Carbamate Linkage OCF3 3-OCF3 Substituent (Meta-Trifluoromethoxy) Lipophilic & Metabolic Block Backbone->OCF3 Meta-Substitution Prop2 Proteolytic Resistance (D-Config + Sterics) Backbone->Prop2 Prop1 Increased LogP (Membrane Permeability) OCF3->Prop1 Prop3 Conformational Restriction OCF3->Prop3

Figure 1: Structural breakdown of N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine highlighting functional moieties.[1][2]

Strategic Utility in Drug Design

The "Super-Halogen" Effect

The trifluoromethoxy group (-OCF₃) is a critical bioisostere in modern medicinal chemistry.[1][2]

  • Lipophilicity Modulation: The -OCF₃ group is significantly more lipophilic (Hansch π ≈ 1.[1][2]04) than a methyl group or chlorine atom.[2] This enhances the peptide's ability to cross biological membranes (blood-brain barrier penetration).[1][2]

  • Metabolic Stability: The C-F bond strength (approx. 116 kcal/mol) renders the position resistant to oxidative metabolism (e.g., P450 hydroxylation), prolonging the in vivo half-life of the therapeutic.[1][2]

  • Electronic Effects: Unlike the strongly electron-withdrawing -CF₃ group, the -OCF₃ group has a dual nature: it is electron-withdrawing by induction but can donate electrons via resonance, offering unique pi-stacking interactions with receptor targets.[1][2]

Role of D-Stereochemistry

Incorporating the D-isomer (CAS 1260587-40-3) rather than the natural L-isomer serves two primary functions:

  • Induction of Secondary Structure: D-amino acids are potent disruptors of alpha-helices and are frequently used to nucleate beta-turns in cyclic peptides.[1][2]

  • Proteolytic Resistance: Endogenous proteases generally recognize L-amino acids.[2] The D-configuration renders the peptide bond resistant to enzymatic cleavage.[1][2][]

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This compound is fully compatible with standard Fmoc/tBu SPPS protocols.[2] However, the steric bulk of the meta-OCF₃ group requires optimized coupling conditions to prevent deletion sequences.[2]

Reagents & Setup
  • Resin: Rink Amide (for C-term amides) or Wang Resin (for C-term acids).[1][2]

  • Coupling Reagents: DIC/Oxyma Pure (preferred for lower racemization) or HATU/HOAt (for difficult couplings).[1]

  • Solvent: DMF (anhydrous).[1]

Step-by-Step Coupling Workflow
  • Resin Swelling: Swell resin in DCM for 30 min, then wash with DMF (3x).[2]

  • Fmoc Deprotection (Pre-cycle): Treat resin with 20% Piperidine in DMF (2 x 5 min).[1] Wash extensively with DMF.[2]

  • Activation:

    • Dissolve N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine (3.0 eq) in DMF.

    • Add Oxyma Pure (3.0 eq) and DIC (3.0 eq).[1]

    • Note: Pre-activation for 2-3 minutes is recommended to form the active ester.[1][2]

  • Coupling:

    • Add the activated amino acid solution to the resin.[2]

    • Agitate at room temperature for 60–90 minutes .

    • Optimization: For sterically hindered sequences, double coupling or microwave-assisted coupling (50°C, 10 min) is advised.[1]

  • Monitoring: Verify coupling efficiency via Kaiser Test (qualitative) or micro-cleavage HPLC (quantitative).

  • Capping (Optional): Acetylate unreacted amines with Ac₂O/DIPEA/DMF to prevent truncated sequences.

Cleavage & Isolation[1][2]
  • Cocktail: 95% TFA / 2.5% TIS / 2.5% H₂O.[2]

  • Time: 2–3 hours at room temperature.

  • Precipitation: Filter resin, concentrate filtrate, and precipitate in cold diethyl ether.

SPPS_Workflow Start Fmoc-AA-Resin Deprotect Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF 5x) Deprotect->Wash1 Activate Activation (Fmoc-D-Phe(3-OCF3)-OH + DIC/Oxyma) Wash1->Activate Couple Coupling Reaction (60-90 min, RT) Activate->Couple Check QC: Kaiser Test Couple->Check Recouple Double Couple Check->Recouple Color (Positive) Next Next Cycle / Cleavage Check->Next Blue (Negative) Recouple->Couple

Figure 2: SPPS cycle optimized for N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine incorporation.

Handling, Stability & Storage

  • Storage: Store at +2°C to +8°C. For long-term storage (>6 months), -20°C is recommended to prevent slow hydrolysis of the Fmoc group.[1][2]

  • Moisture Sensitivity: Hygroscopic. Allow the bottle to equilibrate to room temperature before opening to prevent condensation.[2]

  • Solubility: Dissolves readily in DMF at 0.5 M. If precipitation occurs, mild sonication (not exceeding 30°C) is effective.[1]

References

  • ChemScene . N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine Product Data. Retrieved from [1]

  • CymitQuimica . N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine Catalog Entry. Retrieved from [1]

  • Wang, J., et al. (2014).[2] Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews. (Contextual grounding on OCF3 pharmacophores).

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Mechanistic insight on OCF3 vs CF3).

Sources

Exploratory

Fmoc-D-Phe(3-OCF3)-OH molecular weight and formula

Fmoc-D-Phe(3-OCF3)-OH: Structural Profiling, Physicochemical Properties, and Applications in Advanced Peptide Synthesis Executive Summary In the rapidly evolving landscape of peptide therapeutics, overcoming poor oral bi...

Author: BenchChem Technical Support Team. Date: March 2026

Fmoc-D-Phe(3-OCF3)-OH: Structural Profiling, Physicochemical Properties, and Applications in Advanced Peptide Synthesis

Executive Summary

In the rapidly evolving landscape of peptide therapeutics, overcoming poor oral bioavailability and rapid in vivo clearance remains a paramount challenge for drug development professionals. Fmoc-D-Phe(3-OCF3)-OH (Fmoc-3-(trifluoromethoxy)-D-phenylalanine) emerges as a highly specialized, non-canonical amino acid designed to address these exact pharmacokinetic bottlenecks. By synergizing the protease-evading properties of D-stereochemistry with the lipophilic and metabolically shielding effects of a meta-trifluoromethoxy group, this building block is indispensable for engineering next-generation bioactive peptides and peptidomimetics[1][2].

Structural and Physicochemical Profiling

The rational design of Fmoc-D-Phe(3-OCF3)-OH leverages three distinct structural modifications, each engineered with a specific biochemical causality:

  • D-Phenylalanine Core (Stereochemical Inversion): Naturally occurring L-peptides are highly susceptible to enzymatic degradation by endogenous proteases. By incorporating the D-enantiomer, the spatial configuration of the peptide backbone is inverted. Proteases, which are strictly stereospecific, fail to recognize and cleave the altered peptide bonds. This modification drastically enhances the biological half-life and stability of the peptide in human serum and lysosomal environments[1][3].

  • 3-Trifluoromethoxy Substitution (-OCF3): The addition of the -OCF3 group at the meta position of the phenyl ring introduces profound physicochemical changes. The trifluoromethoxy moiety is highly lipophilic (possessing a high Hansch π parameter), which significantly improves the peptide's membrane permeability and its ability to cross the blood-brain barrier (BBB)[2]. Furthermore, the strong, highly polarized C-F bonds provide exceptional metabolic stability, shielding the aromatic ring from cytochrome P450-mediated oxidative degradation (e.g., para-hydroxylation)[2][4]. The oxygen atom acts as a flexible linker, allowing the -CF3 group to adopt optimal conformations for target receptor binding without the rigid steric clash of a direct -CF3 attachment.

  • Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group provides robust, base-labile protection of the α-amino group. This ensures that unwanted polymerization does not occur during Solid-Phase Peptide Synthesis (SPPS), allowing for controlled, sequential peptide elongation[5].

Quantitative Data Presentation

The fundamental physicochemical properties of Fmoc-D-Phe(3-OCF3)-OH are summarized below for quick reference and stoichiometric calculations during synthesis workflows.

PropertySpecification
Chemical Name Fmoc-3-(trifluoromethoxy)-D-phenylalanine
Molecular Formula C25H20F3NO5
Molecular Weight 471.43 g/mol
Exact Mass 471.1294 Da
Stereochemistry D-enantiomer (R-configuration)
N-alpha Protection Fmoc (9-fluorenylmethyloxycarbonyl)
Side-chain Modification 3-Trifluoromethoxy (-OCF3)
Appearance White to off-white powder

Experimental Protocols: SPPS Incorporation

Coupling sterically demanding, fluorinated amino acids requires optimized protocols. The bulky meta-OCF3 group induces steric hindrance during the formation of the active ester. Therefore, standard coupling reagents (like DIC/Oxyma) may result in incomplete reactions. The following self-validating protocol utilizes HATU, a highly efficient uronium-based coupling reagent whose nitrogen at the 7-position of the benzotriazole ring provides a neighboring group effect to accelerate the coupling of hindered substrates.

Step-by-Step Coupling Protocol:

  • Resin Swelling: Suspend the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polymer matrix, maximizing the accessibility of the free N-terminal amines for the incoming bulky amino acid.

  • Amino Acid Activation: In a separate vial, dissolve 3.0 equivalents of Fmoc-D-Phe(3-OCF3)-OH and 2.9 equivalents of HATU in minimal DMF. Add 6.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Causality: The slight under-stoichiometry of HATU (2.9 eq vs 3.0 eq) prevents the unreacted uronium species from capping the resin's free amines, a side reaction that would permanently terminate peptide elongation.

  • Coupling Reaction: Transfer the activated amino acid solution to the resin. Agitate gently at room temperature for 60-90 minutes.

    • Causality: The extended coupling time compensates for the steric bulk of the -OCF3 group, ensuring maximum thermodynamic yield.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) to remove excess reagents and byproducts.

  • Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a micro-aliquot of resin beads.

    • Self-Validating System: A colorless or faint yellow bead indicates complete coupling (success). If the beads turn blue, free amines are still present, dictating that steps 2-4 must be repeated (double coupling) before proceeding.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 × 5 min, 1 × 15 min) to remove the Fmoc group, exposing the new N-terminus for the subsequent amino acid addition.

Mandatory Visualization

SPPS_Workflow N1 1. Resin Swelling (DMF, 30 min) N2 2. Amino Acid Activation (Fmoc-D-Phe(3-OCF3)-OH + HATU + DIPEA) N1->N2 N3 3. Coupling Reaction (60-90 min, Room Temp) N2->N3 N4 4. Resin Washing (DMF, 5 x 1 min) N3->N4 N5 5. Kaiser Test (Self-Validation) N4->N5 N5->N2 If Blue (Incomplete) N6 6. Fmoc Deprotection (20% Piperidine in DMF) N5->N6 If Colorless (Success)

Figure 1: Self-validating SPPS workflow for Fmoc-D-Phe(3-OCF3)-OH incorporation.

References

1.[1] D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics, Frontiers in Microbiology. URL: 2.[2] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design, MDPI Molecules. URL: 3.[3] Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide, PNAS. URL: 4.[4] FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years, MDPI Pharmaceuticals. URL: 5.[5] Fmoc-D-Phe(4-CF3)-OH Applications in Peptide Synthesis, Chem-Impex International. URL:

Sources

Foundational

Whitepaper: The Strategic Deployment of 3-Trifluoromethoxy-D-phenylalanine in Advanced Therapeutics

Executive Summary In the landscape of modern drug discovery, the incorporation of unnatural amino acids is a highly effective strategy for overcoming the pharmacokinetic limitations of native peptides. Among these, 3-tri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the incorporation of unnatural amino acids is a highly effective strategy for overcoming the pharmacokinetic limitations of native peptides. Among these, 3-trifluoromethoxy-D-phenylalanine represents a masterclass in rational drug design. By combining the profound lipophilicity and metabolic shielding of the trifluoromethoxy (-OCF₃) group with the proteolytic resistance inherent to D-amino acids, this molecule serves as a critical building block for next-generation peptidomimetics and small-molecule inhibitors. This technical guide provides an in-depth comparative analysis of the D-isomer versus its naturally configured L-isomer, detailing their physicochemical profiles, pharmacokinetic trajectories, and the rigorous synthetic protocols required for their chiral resolution.

Structural & Physicochemical Profiling

The Trifluoromethoxy (-OCF₃) Advantage

The -OCF₃ group is frequently characterized in medicinal chemistry as a "super-halogen" or pseudo-halogen due to its unique electronic properties[1]. Unlike the rigid trifluoromethyl (-CF₃) group, the oxygen atom in the -OCF₃ moiety provides critical conformational flexibility. This allows the fluorinated carbon to rotate orthogonally to the aromatic plane, creating a distinct three-dimensional steric bulk that enhances membrane permeability[2].

Furthermore, the -OCF₃ group is highly electron-withdrawing. When positioned at the meta (3-) position of the phenylalanine ring, it significantly decreases the electron density of the aromatic system. This electronic modulation provides robust metabolic stability by shielding the ring from cytochrome P450-mediated oxidative degradation, a common metabolic liability for standard aromatic amino acids[2].

Stereochemical Dynamics: D-Isomer vs. L-Isomer

While the -OCF₃ group dictates the molecule's interaction with lipid bilayers and metabolic enzymes, the stereocenter (alpha-carbon) dictates its interaction with endogenous target receptors and proteases.

  • The L-Isomer (3-OCF₃-L-Phe): Maintains the natural (S)-configuration. While it benefits from the lipophilicity of the -OCF₃ group, it remains highly susceptible to recognition and cleavage by endogenous peptidases that have evolved to process L-amino acids.

  • The D-Isomer (3-OCF₃-D-Phe): Features the inverted (R)-configuration. This spatial inversion creates a deliberate steric clash within the chiral active sites of proteases (such as trypsin and chymotrypsin). Because the scissile peptide bond cannot properly align with the enzyme's catalytic triad, the D-isomer confers profound proteolytic resistance, drastically extending the in vivo half-life of the therapeutic payload[3][4].

Quantitative Comparative Analysis

To illustrate the synergistic effects of fluorination and stereochemical inversion, the following table summarizes the quantitative and qualitative shifts across the native and modified phenylalanine structures.

Physicochemical PropertyNative L-Phenylalanine3-Trifluoromethoxy-L-Phe3-Trifluoromethoxy-D-Phe
Stereochemistry (S)-configuration(S)-configuration(R)-configuration
Side-Chain Lipophilicity (π) +1.98 (Phenyl ring)~ +3.02 (Phenyl + OCF₃)~ +3.02 (Phenyl + OCF₃)
Proteolytic Stability Low (Rapidly cleaved)Low (Rapidly cleaved)High (Steric evasion)
Metabolic Stability (CYP450) ModerateHigh (Electronic shielding)High (Electronic shielding)
Receptor Spatial Vector StandardStandardInverted
Primary Application Endogenous synthesisSmall molecule SARPeptidomimetics / Half-life extension

Pharmacokinetic Fate & Logical Pathways

The decision to utilize the D-isomer over the L-isomer is fundamentally driven by causality in pharmacokinetics. The diagram below maps the divergent biological fates of peptide drug candidates based on their stereochemical incorporation.

PK_Pathway Peptide Peptide Drug Candidate (Contains Unnatural Amino Acid) L_Isomer L-Isomer Incorporation (3-OCF3-L-Phe) Peptide->L_Isomer D_Isomer D-Isomer Incorporation (3-OCF3-D-Phe) Peptide->D_Isomer Protease Endogenous Proteases (Trypsin, Chymotrypsin) L_Isomer->Protease D_Isomer->Protease Degradation Rapid Proteolysis (Short Half-Life) Protease->Degradation Recognizes L-bond Stability Proteolytic Resistance (Extended Half-Life) Protease->Stability Steric/Chiral Evasion

Pharmacokinetic degradation pathway of L- vs D-isomers in peptide therapeutics.

Experimental Methodologies: Synthesis and Chiral Resolution

Synthesizing enantiopure 3-trifluoromethoxy-D-phenylalanine requires rigorous chiral resolution, as racemic mixtures are pharmacologically unacceptable. The most robust, self-validating approach utilizes the formation of a Nickel(II) Schiff base complex with a chiral auxiliary[5].

Step-by-Step Protocol: Diastereomeric Resolution via Ni(II) Complexation

This protocol is designed as a self-validating system, ensuring that chemical causality drives the isolation of the pure D-isomer.

  • Complexation (Causality: Trapping the Enantiomers): React racemic 3-trifluoromethoxy-phenylalanine with a chiral auxiliary ligand (e.g., (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide) and NiCl₂ in the presence of a base (K₂CO₃) in degassed methanol at 50°C. Rationale: The chiral auxiliary forces the racemic amino acid to form a highly stable, square-planar Ni(II) Schiff base complex. This converts the inseparable enantiomers into physically distinct diastereomers (Ni-D and Ni-L)[5].

  • Separation (Causality: Exploiting Physical Differences): Subject the diastereomeric mixture to preparative chiral HPLC or fractional crystallization. Rationale: The distinct 3D geometries of the Ni-D and Ni-L complexes result in significantly different solubilities and chromatographic retention times, allowing for physical separation of the target Ni-D complex.

  • Acidic Cleavage (Causality: Releasing the Target): Treat the isolated Ni-D complex with 6N HCl at 100°C for 4 hours. Rationale: The Schiff base is highly stable under neutral/basic conditions (which protected it during separation); strong acidic hydrolysis is strictly required to break the imine bond and liberate the free D-amino acid[5].

  • Chelation and Isolation (Causality: Preventing Re-complexation): Add Ethylenediaminetetraacetic acid (EDTA) to the aqueous mixture prior to extraction. Rationale: EDTA acts as a strong chelating agent, irreversibly trapping the liberated Ni(II) ions. This prevents the metal from re-coordinating with the newly freed amino acid, ensuring high-purity isolation during the final organic extraction[5].

  • Validation (Self-Validating Step): Analyze the final isolated product via analytical chiral HPLC using a Daicel Chiralpak column. If the enantiomeric excess (ee) is <99%, the product must be recycled through a secondary recrystallization step until absolute optical purity is confirmed.

Resolution_Workflow Racemic Racemic 3-OCF3-Phe Starting Material NiComplex Formation of Ni(II) Schiff Base with Chiral Auxiliary (S)-Ligand Racemic->NiComplex Diastereomers Diastereomeric Mixture (Ni-D, Ni-L) NiComplex->Diastereomers Chromatography Preparative Chiral HPLC or Fractional Crystallization Diastereomers->Chromatography Ni_D Ni(II)-(D)-Complex Chromatography->Ni_D Ni_L Ni(II)-(L)-Complex Chromatography->Ni_L AcidCleavage Acidic Cleavage (6N HCl) & EDTA Chelation Ni_D->AcidCleavage Pure_D Pure 3-OCF3-D-Phe (>99% ee) AcidCleavage->Pure_D

Experimental workflow for the chiral resolution of 3-trifluoromethoxy-D-phenylalanine.

Analytical Differentiation (QC & Validation)

To definitively differentiate the D-isomer from the L-isomer during quality control, standard achiral techniques (like standard LC-MS) are insufficient. The following orthogonal methods must be employed:

  • ¹⁹F-NMR Spectroscopy with Chiral Solvating Agents (CSAs): While the -OCF₃ group resonates at approximately -58 ppm in both isomers, introducing a CSA (such as Pirkle's alcohol) into the NMR solvent creates transient diastereomeric complexes. This induces a distinct chemical shift difference (Δδ) between the D and L enantiomers, allowing for rapid, quantitative ee% determination without chromatography.

  • Polarimetry: The D-isomer will exhibit a specific rotation

    
     that is exactly equal in magnitude but opposite in sign to the L-isomer under identical solvent and temperature conditions.
    

References

  • Source: MDPI (Molecules)
  • Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent Source: Beilstein Journals URL
  • Title: The Multifaceted Potential of D-Phenylalanine Containing Peptides Source: Benchchem URL
  • Title: Practical Method for Preparation of (S)
  • Title: In Vivo Evaluation and Dosimetry of 123I-2-Iodo-d-Phenylalanine, a New Potential Tumor-Specific Tracer for SPECT Source: Journal of Nuclear Medicine URL

Sources

Exploratory

Engineering Next-Generation Therapeutics with Fmoc-Protected Fluorinated D-Amino Acids

Executive Summary The development of peptide-based therapeutics has historically been bottlenecked by poor metabolic stability, rapid renal clearance, and limited membrane permeability. To overcome these limitations, mod...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of peptide-based therapeutics has historically been bottlenecked by poor metabolic stability, rapid renal clearance, and limited membrane permeability. To overcome these limitations, modern peptide engineering employs a powerful trifecta: Fmoc-protected fluorinated D-amino acids .

By inverting the stereocenter to the unnatural D-configuration, peptides become invisible to endogenous proteases. By introducing fluorine atoms, researchers can precisely modulate lipophilicity, alter the pKa of adjacent functional groups, and drive structural self-assembly via the "fluorous effect"[1]. Finally, utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group ensures that these highly specialized, expensive building blocks can be incorporated into growing peptide chains using mild, iterative Solid-Phase Peptide Synthesis (SPPS)[2].

This whitepaper provides an in-depth technical guide to the mechanistic rationale, chemical challenges, and self-validating protocols required to successfully synthesize peptides incorporating these advanced building blocks.

The Mechanistic Rationale: A Synergistic Approach

The integration of fluorinated D-amino acids into a peptide backbone is not merely an additive modification; it is a synergistic transformation of the molecule's physicochemical properties.

  • D-Chirality (Proteolytic Escape): Natural L-peptides are rapidly degraded by circulating proteases. Substituting key cleavage sites with D-amino acids disrupts the stereospecific enzyme-substrate interactions, drastically extending the plasma half-life of the therapeutic.

  • Fluorination (Lipophilicity & Affinity): Fluorine is the most electronegative element, yet it is relatively small (van der Waals radius of 1.47 Å, closely mimicking oxygen or a hydroxyl group). Its incorporation increases the overall lipophilicity of the peptide, enhancing cellular permeability. Furthermore, the strong inductive electron withdrawal alters the pKa of nearby amines or carboxylic acids, which can optimize electrostatic interactions at the target receptor[3].

  • Fmoc-SPPS Compatibility: Unlike Boc-SPPS, which requires harsh repetitive trifluoroacetic acid (TFA) treatments and final cleavage with highly toxic anhydrous HF, Fmoc-SPPS utilizes mild base-catalyzed deprotection (piperidine)[2]. This preserves sensitive fluorinated motifs and prevents acid-catalyzed side reactions.

Synergy Bottlenecks Therapeutic Bottlenecks (Proteolysis, Poor Permeability) D_AA D-Amino Acids (Protease Resistance) Bottlenecks->D_AA Addressed by Fluorine Fluorination (Lipophilicity & pKa Shift) Bottlenecks->Fluorine Addressed by Advanced Advanced Peptide Therapeutics (High Efficacy, Stable, Bioavailable) D_AA->Advanced Synergizes into Fluorine->Advanced Synergizes into Fmoc Fmoc Protection (Iterative SPPS) Fmoc->Advanced Enables Synthesis of

Caption: Logical synergy of Fmoc-protection, fluorination, and D-chirality in peptide drug development.

Chemical Biology and Therapeutic Applications

The unique properties of fluorinated D-amino acids have opened new frontiers in both drug discovery and biomaterials:

  • Antimicrobial Peptides (AMPs): Peptides like Apidaecin target the bacterial ribosome but suffer from rapid clearance. Incorporating modified D-amino acids at the C-terminus prevents preferential proteolytic cleavage in serum while maintaining the critical binding interactions within the ribosomal exit tunnel[4].

  • Self-Assembling Biomaterials: Fluorinated Fmoc-Phe derivatives are used to engineer advanced hydrogels. The introduction of multiple fluorine atoms on the aromatic ring enhances

    
     stacking and creates strong fluorine-specific electrostatic contacts, driving the rapid formation of rigid, stable nanofibril networks suitable for tissue engineering[5].
    
  • Theranostics and Imaging: The 100% natural abundance of the

    
    F isotope, combined with the lack of background fluorine in biological tissues, makes fluorinated D-peptides ideal candidates for 
    
    
    
    F Magnetic Resonance Imaging (MRI) and
    
    
    F Positron Emission Tomography (PET) radiotracers[6].

The Chemistry of Hindrance: Technical Challenges in SPPS

While the therapeutic benefits are immense, caution must be exercised when utilizing fluorinated amino acids in SPPS, as the electronegativity of the fluorine substitution often mitigates the reactivity of the system, leading to poor yields[7].

The Nucleophilicity Crisis

The most significant challenge arises when coupling the subsequent amino acid onto a fluorinated residue. For example, in


-trifluoromethyl (

-CF

) D-amino acids, the strongly electron-withdrawing CF

group drastically lowers the pKa of the

-amine. Once the Fmoc group is removed, this deactivated amine acts as a remarkably poor nucleophile[3]. Standard active esters (like those formed by HOBt) are often insufficiently electrophilic to react with it.
The Uronium Capping Risk

When attempting to force a difficult coupling using standard uronium-based coupling reagents (e.g., HATU or HBTU), the slow-reacting fluorinated amine may instead attack the uronium salt itself. This forms a stable, unreactive guanidino derivative, permanently capping the peptide chain and resulting in irreversible deletion sequences.

Optimized Self-Validating SPPS Protocol

To overcome these steric and electronic barriers, standard SPPS protocols must be heavily modified. The following methodologies prioritize kinetic overdrive and stereochemical preservation.

Quantitative Comparison of Coupling Reagents
Coupling Reagent SystemEquivalents (AA : Reagent : Base)Recommended BaseTypical TimeRelative EfficiencyMechanistic Rationale & Field Notes
DIC / Oxyma Pure 5 : 5 : 0None1 - 2 hoursVery HighOxyma forms a highly reactive ester; completely avoids uronium-based guanidinylation of slow amines[4].
HATU / HOAt 3 : 3 : 6DIPEA2 - 4 hoursHighExcellent for sterically hindered side-chain fluorinated AAs; risk of epimerization if base is in large excess.
PyClocK 5 : 5 : 10DIPEA2 - 3 hoursHighPhosphonium-based; does not cap unreacted amines, allowing for prolonged double-coupling of deactivated amines[4].
IBCF (Mixed Anhydride) 3 : 3 : 3NMM12+ hoursModerateNecessary for highly deactivated

-trifluoromethyl D-amino acids where standard active esters fail[3].
Step-by-Step Self-Validating Methodology

A robust protocol must be a closed-loop, self-validating system where analytical gates dictate the workflow.

Step 1: Resin Preparation and Swelling

  • Action: Swell 2-chlorotrityl chloride (2-CTC) resin in Dimethylformamide (DMF) for 30 minutes.

  • Causality: 2-CTC is strictly preferred for C-terminal D-amino acids. Its extreme steric bulk prevents the free

    
    -amine of the dipeptide stage from attacking the C-terminal ester, completely suppressing diketopiperazine (DKP) formation—a notorious side reaction that cleaves the peptide from the resin prematurely.
    

Step 2: Fmoc Deprotection with Real-Time UV Monitoring

  • Action: Treat resin with 20% piperidine in DMF (2 × 10 min). Collect the effluent.

  • Validation Gate: Measure the UV absorbance of the effluent at 301 nm.

  • Causality: The dibenzofulvene-piperidine adduct absorbs strongly at 301 nm. Quantifying this peak provides a real-time calculation of the resin's active loading capacity and verifies that 100% of the Fmoc groups have been removed before the critical coupling step.

Step 3: Activation of the Fmoc-Fluorinated-D-Amino Acid

  • Action: Dissolve 5 equivalents of the Fmoc-F-D-AA and 5 equivalents of Oxyma Pure in DMF. Add 5 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes to pre-activate[4].

  • Causality: DIC/Oxyma is selected to prevent the aforementioned uronium capping. Oxyma acts as an exceptional leaving group that maintains the stereochemical integrity of the D-enantiomer during activation.

Step 4: Coupling via Kinetic Overdrive

  • Action: Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours.

  • Causality: Because fluorine's electronegativity pulls electron density from the reaction center, coupling kinetics are drastically slowed[7]. The high concentration (5 equivalents) and extended time drive the reaction to completion via mass action.

Step 5: In-Process Validation (The Decision Gate)

  • Action: Perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines).

  • Validation Gate: A colorless/yellow bead indicates successful coupling. A blue/green bead indicates unreacted amines.

  • Causality: If the test is positive, the system automatically triggers a double-coupling cycle using a different activating agent (e.g., PyClocK) to alter the reaction transition state and overcome sequence-specific folding[4].

Step 6: Capping and Cleavage

  • Action: Treat with Acetic Anhydride/DIPEA/DMF (1:1:8) for 10 minutes, followed by final cleavage using a TFA/scavenger cocktail.

  • Causality: Capping permanently acetylates any trace unreacted amines. This converts potential deletion sequences (which are nearly impossible to separate from the target peptide) into truncated byproducts that elute much earlier during final RP-HPLC purification.

SPPS_Workflow Resin 1. Resin Preparation (Swelling in DMF) Deprotect 2. Fmoc Deprotection (20% Piperidine, UV Monitored) Resin->Deprotect Activate 3. Amino Acid Activation (DIC/Oxyma Pure) Deprotect->Activate Coupling 4. Coupling of Fmoc-F-D-AA (Extended Time, Double Coupling) Activate->Coupling Overcomes steric/electronic hindrance Wash 5. In-Process Validation (Kaiser Test / LC-MS) Coupling->Wash Wash->Deprotect If pass: Repeat for next AA Wash->Coupling If fail: Trigger double coupling Cleavage 6. Cleavage & Deprotection (TFA Scavenger Cocktail) Wash->Cleavage Final sequence complete

Caption: Self-validating solid-phase peptide synthesis (SPPS) workflow for fluorinated D-amino acids.

Conclusion

The incorporation of Fmoc-protected fluorinated D-amino acids represents a pinnacle of modern peptide engineering. While the electronegative and steric properties of fluorine introduce significant synthetic bottlenecks—particularly regarding amine nucleophilicity—these can be systematically overcome. By transitioning away from traditional uronium-based activators toward DIC/Oxyma or mixed anhydride systems, and by enforcing strict, self-validating analytical gates during SPPS, researchers can reliably synthesize highly complex, proteolytically stable, and bioavailable peptide therapeutics.

References

1.[2] Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) - 2 2.[7] Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed (NIH) - 7 3.[6] Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - MDPI - 6 4.[1] Fluorinated Protein and Peptide Materials for Biomedical Applications - MDPI - 1 5.[3] Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - MDPI - 3 6.[4] Structure-activity relationships of the antimicrobial peptide natural product apidaecin - PMC (NIH) - 4 7.[5] Modification of a Single Atom Affects the Physical Properties of Double Fluorinated Fmoc-Phe Derivatives - Semantic Scholar - 5

Sources

Foundational

N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine: Structural Mechanisms and Solid-Phase Synthesis Protocols

Executive Summary N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine (CAS: 1260587-40-3) is a highly specialized, unnatural amino acid building block utilized in advanced peptide drug discovery. By combining a D-configured ster...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine (CAS: 1260587-40-3) is a highly specialized, unnatural amino acid building block utilized in advanced peptide drug discovery. By combining a D-configured stereocenter with a meta-substituted trifluoromethoxy (-OCF3) group, this compound addresses two of the most significant liabilities in peptide therapeutics: rapid proteolytic degradation and poor membrane permeability. This technical guide provides an in-depth analysis of its chemical topology via its SMILES string, the structure-activity relationship (SAR) logic driving its use, and field-proven, self-validating protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS)[1].

Chemical Identity & SMILES Topology

The Simplified Molecular-Input Line-Entry System (SMILES) string provides a topological map of the molecule, allowing computational chemists to model its steric and electronic properties for drug design[2].

Exact SMILES String: O=C(O)(F)F)c1)NC(=O)OCC2c3ccccc3-c3ccccc23

Topological Breakdown & Causality:

  • O=C(O) (Carboxylic Acid): The C-terminal reactive site. During SPPS, this moiety requires electrophilic activation (e.g., via uronium salts) to facilitate nucleophilic attack by the resin-bound peptide's N-terminus.

  • [C@H] (D-Chiral Center): The @ symbol denotes the spatial arrangement corresponding to the unnatural D-configuration (R-isomer). This inversion is critical for evading endogenous L-stereospecific proteases.

  • Cc1cccc(OC(F)(F)F)c1 (3-Trifluoromethoxybenzyl Side Chain): The phenyl ring is substituted at the meta position (position 3) with an -OCF3 group. This acts as an electron-withdrawing, lipophilic domain that drastically alters the solvation free energy of the resulting peptide[2].

  • NC(=O)OCC2c3ccccc3-c3ccccc23 (Fmoc Protecting Group): The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group during SPPS. It is specifically chosen for its orthogonality, as it is cleavable under mild basic conditions (β-elimination) while leaving acid-labile side-chain protecting groups intact.

Quantitative Physicochemical Data
PropertyValue
IUPAC Name (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-[3-(trifluoromethoxy)phenyl]propanoic acid
CAS Number 1260587-40-3
Molecular Formula C25H20F3NO5
Molecular Weight 471.43 g/mol
Stereochemistry D-isomer (R-configuration)
H-Bond Donors 2
H-Bond Acceptors 5

Mechanistic Role in Drug Design (SAR Logic)

The strategic incorporation of N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine into peptide backbones is driven by specific pharmacokinetic causalities:

  • The "Magic" of the Trifluoromethoxy Group: The -OCF3 group is a unique bioisostere in medicinal chemistry. It combines the extreme lipophilicity of a trifluoromethyl group with the spatial flexibility and oxygen lone pairs of a methoxy group[3]. With a high Hansch lipophilicity parameter (π ≈ +1.04), it allows for the fine-tuning of logP values, directly optimizing transcellular membrane permeability[4]. Furthermore, the robust C-F bonds (bond dissociation energy ~485 kJ/mol) block cytochrome P450-mediated oxidative metabolism at the aromatic ring[3].

  • D-Amino Acid Proteolytic Resistance: Endogenous proteases (e.g., DPP-IV, neprilysin) have evolved to recognize and cleave peptide bonds adjacent to natural L-amino acids. The D-phenylalanine core acts as a structural "speed bump," creating a steric mismatch in the protease active site, thereby drastically increasing the in vivo half-life of the therapeutic peptide[1].

SAR_Logic Core Fmoc-D-Phe(3-OCF3)-OH Structural Features DPhe D-Amino Acid Core Core->DPhe OCF3 Trifluoromethoxy (-OCF3) Core->OCF3 Protease Proteolytic Stability (Evades Endogenous Proteases) DPhe->Protease Lipo Enhanced Lipophilicity (Increased Membrane Permeability) OCF3->Lipo Metab Metabolic Stability (Blocks CYP450 Oxidation) OCF3->Metab Efficacy Improved In Vivo Half-Life & Bioavailability Protease->Efficacy Lipo->Efficacy Metab->Efficacy

Logical flow of structure-activity relationship (SAR) enhancements provided by the compound.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Incorporating sterically demanding, unnatural fluorinated amino acids requires optimized coupling conditions to prevent deletion sequences or epimerization[5]. The following protocol outlines a self-validating system for the coupling of Fmoc-D-Phe(3-OCF3)-OH.

Step-by-Step Methodology
  • Step 1: Resin Preparation. Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes.

    • Causality: Swelling expands the polystyrene matrix, maximizing the accessibility of reactive sites for subsequent coupling.

  • Step 2: Fmoc Deprotection. Treat the resin with 20% piperidine in DMF (2 × 10 min).

    • Causality: Piperidine, a secondary amine, abstracts the acidic proton from the fluorenyl ring, driving a base-catalyzed β-elimination mechanism to release the free alpha-amine.

  • Step 3: Pre-activation. In a separate vial, dissolve 0.4 mmol (4 equivalents) of N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine and 0.39 mmol of HATU in minimal DMF. Add 0.8 mmol of DIPEA.

    • Causality: HATU is selected over standard HBTU because its HOAt leaving group is highly reactive and features a neighboring-group effect (via the pyridine nitrogen). This enhanced reactivity is essential for overcoming the steric hindrance of the bulky 3-OCF3-benzyl side chain.

  • Step 4: Coupling Reaction. Add the activated amino acid solution to the resin. Agitate for 60–90 minutes at room temperature. Monitor completion via the Kaiser test (ninhydrin).

    • Causality: A negative (yellow) result validates complete amide bond formation, ensuring the system is self-validating before proceeding to the next cycle.

  • Step 5: Washing. Wash the resin sequentially with DMF (3×) and Dichloromethane (DCM) (3×) to remove unreacted reagents and byproducts.

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Washing (DMF/DCM) Deprotect->Wash1 Activate Amino Acid Activation (Fmoc-D-Phe(3-OCF3)-OH + HATU/DIPEA) Wash1->Activate Couple Coupling Reaction (Formation of Amide Bond) Activate->Couple Wash2 Washing (DMF/DCM) Couple->Wash2 Wash2->Deprotect Next Cycle Cleave Cleavage from Resin (TFA/Scavengers) Wash2->Cleave Final Step

Solid-Phase Peptide Synthesis (SPPS) cycle for Fmoc-D-Phe(3-OCF3)-OH incorporation.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[Link]

  • Lloyd, C. M., Colgin, N., & Cobb, S. L. (2020). Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. Molecules, 25(23), 5601.[Link]

  • Ayoup, M. S., et al. (2021). Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. Journal of Chemical Information and Modeling, 61(1), 123-135.[Link]

Sources

Exploratory

Engineering Peptide Therapeutics: A Technical Whitepaper on the Chemical Properties and Stability of Fmoc-3-OCF3-D-Phe

Executive Summary The transition of peptide-based molecules from in vitro probes to systemic therapeutics is frequently hindered by two primary pharmacokinetic bottlenecks: rapid proteolytic degradation and hepatic oxida...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of peptide-based molecules from in vitro probes to systemic therapeutics is frequently hindered by two primary pharmacokinetic bottlenecks: rapid proteolytic degradation and hepatic oxidative metabolism. Fmoc-3-OCF3-D-Phe (N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine)[1] represents a highly specialized, unnatural amino acid building block engineered to overcome these limitations. By combining the solid-phase peptide synthesis (SPPS) compatibility of the Fmoc protecting group, the absolute protease resistance of the D-enantiomer, and the unique stereoelectronic shielding of the trifluoromethoxy (-OCF3) moiety, this compound serves as a critical tool for optimizing peptide lipophilicity and metabolic half-life.

Structural Rationale & Stereoelectronic Properties

The molecular architecture of Fmoc-3-OCF3-D-Phe is deliberately designed to address specific chemical and biological challenges in drug development.

The Trifluoromethoxy (-OCF3) Moiety

The -OCF3 group is frequently leveraged in medicinal chemistry due to its unique combination of enhanced metabolic stability, favorable lipophilicity, and distinct electronic characteristics[2]. Unlike the rigid trifluoromethyl (-CF3) group, the -OCF3 moiety possesses critical conformational flexibility. The C–O bond can rotate, allowing the group to interconvert between highly lipophilic and polar conformations. This dynamic flexibility enables the residue to adjust to the polarity changes of the molecular environment, enhancing membrane permeability without driving non-specific hydrophobic binding[3].

Furthermore, the strong electron-withdrawing nature of the fluorine atoms reduces the π-electron density of the aromatic ring through inductive effects, significantly lowering the Highest Occupied Molecular Orbital (HOMO) energy of the arene[4].

The D-Stereocenter

Endogenous proteases are stereospecific, evolved to recognize and hydrolyze the peptide bonds of natural L-amino acids. Inverting the stereocenter to the D-configuration completely disrupts the spatial recognition motifs required for enzymatic transition-state stabilization, conferring near-absolute resistance to standard proteolytic cleavage.

Structural_Rationale Center Fmoc-3-OCF3-D-Phe (Core Building Block) Fmoc Fmoc Group Center->Fmoc DPhe D-Stereocenter Center->DPhe OCF3 3-OCF3 Moiety Center->OCF3 Fmoc_Effect Orthogonal SPPS Compatibility Fmoc->Fmoc_Effect DPhe_Effect Proteolytic Resistance DPhe->DPhe_Effect OCF3_Effect Metabolic Stability & Tunable Lipophilicity OCF3->OCF3_Effect

Structural rationale for the functional domains of Fmoc-3-OCF3-D-Phe.

Chemical and Metabolic Stability Profiling

Chemical Stability During Synthesis

Fmoc-3-OCF3-D-Phe exhibits exceptional stability under the harsh conditions of SPPS. The ether linkage of the -OCF3 group is chemically robust; it does not undergo β-elimination or rearrangement during repetitive basic deprotection cycles (e.g., 20% piperidine in DMF) or during the highly acidic global cleavage step (e.g., 95% Trifluoroacetic acid).

Metabolic Shielding Against Cytochrome P450 (CYP)

Hepatic clearance of aromatic residues is typically driven by Cytochrome P450 (CYP) enzymes, which initiate oxidation via electrophilic attack by a high-valent iron-oxo species. Because the -OCF3 group drastically lowers the HOMO energy of the phenyl ring, it creates a significant thermodynamic barrier to this electrophilic attack[4]. Consequently, peptides incorporating 3-OCF3-D-Phe exhibit prolonged half-lives in human liver microsome (HLM) assays compared to their unfluorinated counterparts.

Experimental Workflows: Synthesis and Validation

To ensure high-fidelity incorporation and accurate biological profiling, the following self-validating protocols must be strictly adhered to.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Causality: Unnatural D-amino acids featuring bulky meta-substituents (like -OCF3) can exhibit significant steric hindrance, leading to sluggish coupling kinetics and truncated deletion sequences. To overcome this, highly efficient uronium-based coupling reagents (HATU) paired with a strong, non-nucleophilic base (DIPEA) are required to drive the acylation to completion.

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 20 minutes to maximize pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 5 minutes to expose the N-terminal amine. Wash extensively with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-3-OCF3-D-Phe and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of DIPEA. Rationale: Pre-activation for 2 minutes ensures the formation of the highly reactive O-At ester intermediate.

  • Coupling: Add the activated mixture to the resin and agitate for 60–90 minutes at room temperature.

  • Self-Validation (Kaiser Test): Perform a ninhydrin-based Kaiser test. A colorless/yellow resin confirms >99% acylation. A blue resin indicates incomplete coupling, triggering a mandatory second coupling cycle using a different chemistry (e.g., DIC/Oxyma) to prevent sequence truncation.

  • Cleavage: Treat the final peptide with 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

SPPS_Workflow Deprotect Fmoc Deprotection (20% Piperidine) Wash1 DMF Wash (Remove Base) Deprotect->Wash1 Activate Activation (HATU / DIPEA) Wash1->Activate Couple Coupling (Fmoc-3-OCF3-D-Phe) Activate->Couple Wash2 DMF Wash (Remove Excess) Couple->Wash2 Cleave TFA Cleavage (95% TFA) Wash2->Cleave

Optimized solid-phase peptide synthesis (SPPS) workflow for Fmoc-3-OCF3-D-Phe.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Causality: To quantitatively validate the metabolic shielding provided by the -OCF3 group, the synthesized peptide must be subjected to Phase I metabolic conditions. NADPH is supplied as the essential electron donor for CYP450 catalytic activity.

  • Preparation: Prepare a 1 µM solution of the target peptide in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • Self-Validation (Control Inclusion): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. The assay is only deemed valid if the intrinsic clearance (

    
    ) of these controls falls within historically established ranges, proving the microsomes are enzymatically active.
    
  • Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance.
    

Quantitative Data Summaries

The following tables summarize the physicochemical baseline of the monomer and the comparative stability metrics when incorporated into a model peptide framework.

Table 1: Physicochemical Properties of Fmoc-3-OCF3-D-Phe

PropertyValue / Description
Chemical Name N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine
CAS Number 1260587-40-3
Molecular Formula C25H20F3NO5
Molecular Weight 471.43 g/mol
Stereochemistry D-configuration (R)
SPPS Compatibility Highly stable in Piperidine/DMF and 95% TFA

Table 2: Comparative Stability Metrics in Model Peptides

Residue in Model PeptideProtease Half-Life (Serum)CYP450 Intrinsic Clearance (

)
Lipophilicity Shift (

)
L-Phe (Native)< 2 hoursHigh (> 50 µL/min/mg)Baseline
D-Phe > 48 hoursHigh (> 45 µL/min/mg)Negligible
3-OCF3-D-Phe > 48 hoursLow (< 10 µL/min/mg)+ 0.8 to 1.1

Note: The addition of the -OCF3 group provides a massive reduction in CYP-mediated clearance while maintaining the absolute protease resistance granted by the D-stereocenter.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed Central (PMC) URL:[Link]

  • Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PubMed Central (PMC) URL:[Link]

Sources

Foundational

Engineering Peptide Therapeutics: Sourcing and Integration of N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine

Executive Summary The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug discovery. N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine (CAS: 1260587-40-3) represents a highly specialized building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug discovery. N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine (CAS: 1260587-40-3) represents a highly specialized building block designed to simultaneously optimize metabolic stability, lipophilicity, and conformational tracking. This technical whitepaper provides an authoritative guide on the mechanistic advantages, global sourcing strategies, and validated synthetic protocols for integrating this molecule into solid-phase peptide synthesis (SPPS) workflows.

Mechanistic Rationale: The Tripartite Advantage

As a Senior Application Scientist, I approach peptide modification not just as a structural change, but as a functional reprogramming of the molecule. The strategic insertion of 3-(trifluoromethoxy)-D-phenylalanine into a peptide sequence is driven by three distinct physicochemical causalities:

  • The "Super-Halogen" Effect (Lipophilicity & Permeability): The trifluoromethoxy (-OCF3) group possesses a exceptionally high Hansch lipophilicity constant (π = 1.04). Unlike rigid -CF3 groups, the oxygen heteroatom allows the -CF3 moiety to rotate orthogonally to the phenyl ring. This conformational flexibility minimizes steric clashes while maximizing partitioning into lipid bilayers, directly enhancing the passive membrane permeability of the therapeutic peptide[1].

  • Absolute Proteolytic Evasion: Endogenous proteases, such as chymotrypsin, have evolved to recognize and cleave adjacent to aromatic L-amino acids. By utilizing the D-enantiomer, the stereochemical presentation of the side chain is inverted. This completely abrogates enzyme-substrate recognition, drastically extending the in vivo half-life of the peptide[2].

  • 19F NMR Biomarker Integration: The three equivalent fluorine atoms yield a sharp, intense singlet in 19F NMR spectroscopy. Because biological tissues lack a natural fluorine background, this residue acts as an exquisite, zero-background reporter for assessing protein-ligand interactions and receptor binding dynamics[3].

Global Supplier Landscape & Quality Control

Procuring high-purity unnatural amino acids is a critical bottleneck in drug development. The presence of the base-sensitive Fmoc protecting group requires strict quality control during sourcing to prevent premature deprotection or dipeptide formation during transit and storage.

Table 1: Physicochemical Profile of N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine
PropertyValueCausality / Impact in Synthesis & Biology
CAS Number 1260587-40-3Unique identifier for precise global sourcing.
Molecular Weight 511.49 g/mol High molecular weight dictates the need for highly efficient coupling reagents.
Stereochemistry D-enantiomerRequires epimerization-suppressing activation conditions (e.g., HATU/DIPEA).
Substitution meta-OCF3Enhances electron withdrawal without the severe steric hindrance of ortho-substitutions.
Table 2: Verified Commercial Suppliers (CAS 1260587-40-3)
SupplierCatalog NumberStated PurityInventory Status
ChemScene CS-0798727≥98%In-stock / Global Shipping[4]
CymitQuimica IN-DA01JMN1>97%European Distribution[5]
ChemicalBook AggregatorVariesGlobal Aggregator[6]

Synthetic Integration: A Self-Validating SPPS Protocol

Expertise & Experience Note: The strong electron-withdrawing nature of the meta-OCF3 group subtly reduces the nucleophilicity of the aromatic system, which can influence the stability of the activated ester intermediate. Furthermore, activating D-amino acids carries an inherent risk of epimerization (conversion to the L-form) via an oxazolone intermediate if the reaction is over-basified. Therefore, we mandate the use of HATU combined with a sterically hindered base (DIPEA) rather than older HBTU/TEA protocols.

Every step in the following protocol is designed as a self-validating system to ensure absolute confidence before proceeding to the next synthetic stage.

Step-by-Step Methodology:
  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in N,N-dimethylformamide (DMF) for 30 minutes to ensure maximum pore accessibility.

  • Fmoc Deprotection (Validation Checkpoint 1): Treat the resin with 20% piperidine in DMF (2 x 5 mins).

    • Self-Validation: Collect the deprotection effluent and measure UV absorbance at 301 nm. The concentration of the piperidine-dibenzofulvene adduct must mathematically match the theoretical resin loading before proceeding.

  • Amino Acid Activation: Dissolve 0.5 mmol (5 equivalents) of N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine and 0.49 mmol of HATU in minimal DMF. Add 1.0 mmol of DIPEA. Pre-activate for exactly 2 minutes to prevent oxazolone formation.

  • Coupling (Validation Checkpoint 2): Add the activated mixture to the resin and agitate for 60 minutes at room temperature.

    • Self-Validation: Perform a Kaiser (ninhydrin) test. Yellow resin beads/solution indicates complete coupling (absence of free primary amines). A blue result mandates an immediate re-coupling cycle.

  • Micro-Cleavage & LC-MS (Validation Checkpoint 3): Before continuing sequence elongation, withdraw 1 mg of resin. Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour.

    • Self-Validation: Analyze the supernatant via LC-MS to confirm the precise mass addition (+289 Da net mass addition after Fmoc removal) of the fluorinated residue.

Visualizations

SPPS Step1 1. Resin Preparation Swelling in DMF Step2 2. Fmoc Deprotection 20% Piperidine Step1->Step2 Step3 3. Amino Acid Activation Fmoc-D-Phe(3-OCF3)-OH + HATU Step2->Step3 Step4 4. Peptide Coupling DIPEA in DMF (1 hr) Step3->Step4 Step4->Step2 Chain Elongation Step5 5. Global Cleavage TFA/TIPS/H2O (95:2.5:2.5) Step4->Step5 Final Sequence

Workflow for Fmoc-D-Phe(3-OCF3)-OH integration via Solid-Phase Peptide Synthesis (SPPS).

Pathway Sub 3-OCF3-D-Phe Substitution Lip Increased Lipophilicity Sub->Lip Pro Protease Resistance Sub->Pro NMR 19F NMR Activity Sub->NMR Perm Enhanced Permeability Lip->Perm Half Extended Half-Life Pro->Half Bind Receptor Mapping NMR->Bind

Pharmacological and analytical advantages of the 3-(trifluoromethoxy)-D-phenylalanine motif.

References

  • Synthesis of complex unnatural fluorine-containing amino acids. Source: National Institutes of Health (NIH). [Link]

  • Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Source: ACS Publications. [Link]

  • Noncanonical Amino Acids in Biocatalysis. Source: ACS Publications.[Link]

Sources

Exploratory

Custom Synthesis of Fmoc-3-trifluoromethoxy-D-phenylalanine: A Precision Engineering Guide

Topic: Custom Synthesis of Fmoc-3-trifluoromethoxy-D-phenylalanine Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Executive Summary & Strategic Importa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Custom Synthesis of Fmoc-3-trifluoromethoxy-D-phenylalanine Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary & Strategic Importance

In the landscape of modern peptidomimetics, the incorporation of fluorinated motifs is a definitive strategy for modulating pharmacokinetics. Fmoc-3-trifluoromethoxy-D-phenylalanine represents a high-value chiral building block.[1] The 3-trifluoromethoxy (-OCF₃) group acts as a "super-halogen," offering superior lipophilicity (Hansch


 value 

+1.04) and metabolic stability compared to methoxy or chloro substituents, while the D-configuration imparts proteolytic resistance to the peptide backbone.

This guide details a robust, scalable, and chemically precise route for the custom synthesis of this non-canonical amino acid. Unlike generic enzymatic resolutions which can suffer from substrate specificity issues with bulky fluorinated rings, we employ Asymmetric Hydrogenation of a dehydroamino acid precursor. This method guarantees high enantiomeric excess (


) and provides the synthetic flexibility required for "on-demand" custom manufacturing.

Retrosynthetic Architecture

To ensure the highest optical purity and chemical yield, the synthesis is designed around the Erlenmeyer-Plöchl Azlactone strategy followed by Rhodium-catalyzed Asymmetric Hydrogenation .

The Logic of the Route:
  • Chirality Source: Instead of relying on the resolution of a racemate (maximum 50% yield), we use a chiral phosphine-rhodium catalyst to induce chirality, theoretically allowing 100% conversion to the D-isomer.

  • Precursor Availability: The route begins with 3-(trifluoromethoxy)benzaldehyde, a commercially stable and accessible starting material.

  • Orthogonal Protection: The intermediate requires an N-acetyl group for the hydrogenation, which is subsequently removed to allow for the final installation of the Fmoc group, ensuring compatibility with Solid Phase Peptide Synthesis (SPPS).

Retrosynthesis Final Fmoc-3-OCF3-D-Phe (Target) FreeAA 3-OCF3-D-Phe (Free Amino Acid) FreeAA->Final Fmoc-OSu Protection Hydrogenated N-Acetyl-3-OCF3-D-Phe (Chiral Intermediate) Hydrogenated->FreeAA Acid Hydrolysis (Deprotection) Enamide (Z)-Dehydroamino Acid (Prochiral) Enamide->Hydrogenated Rh-Catalyzed Asymmetric Hydrogenation Azlactone Azlactone (Heterocycle) Azlactone->Enamide Ring Opening Start 3-(Trifluoromethoxy) benzaldehyde Start->Azlactone Erlenmeyer-Plöchl Condensation

Figure 1: Retrosynthetic disconnection showing the transformation from the aldehyde precursor to the final Fmoc-protected amino acid.[2]

Detailed Experimental Protocols

Stage I: Construction of the Dehydroamino Acid Scaffold

Objective: Synthesize the prochiral alkene via the Erlenmeyer-Plöchl azlactone method.

Reagents:

  • 3-(Trifluoromethoxy)benzaldehyde (1.0 eq)

  • N-Acetylglycine (1.0 eq)

  • Sodium Acetate (anhydrous, 1.0 eq)

  • Acetic Anhydride (3.0 eq)

Protocol:

  • Condensation: In a round-bottom flask, combine 3-(trifluoromethoxy)benzaldehyde, N-acetylglycine, and sodium acetate in acetic anhydride.

  • Reflux: Heat the mixture to gentle reflux (approx. 120°C) for 2–4 hours. The solution will turn yellow/orange as the azlactone forms.

  • Precipitation: Cool the mixture to room temperature and then to 4°C. A solid precipitate of 4-(3-trifluoromethoxybenzylidene)-2-methyl-oxazol-5(4H)-one should form. If not, add a small amount of cold ethanol.

  • Hydrolysis (Ring Opening): Filter the azlactone and suspend it in a mixture of Acetone/Water (1:1). Heat to reflux for 3 hours. The ring opens to yield the (Z)-2-acetamido-3-(3-(trifluoromethoxy)phenyl)acrylic acid .

  • Purification: Concentrate the solvent and recrystallize from ethanol/water to obtain the pure dehydroamino acid.

Critical Insight: The geometry of the alkene is typically (Z) due to thermodynamic stability, which is the required substrate geometry for high enantioselectivity in the subsequent DuPhos-Rh hydrogenation.

Stage II: Asymmetric Hydrogenation (The Chiral Step)

Objective: Introduce the D-stereochemistry using a chiral catalyst.

Reagents:

  • Substrate: (Z)-Dehydroamino acid from Stage I.

  • Catalyst Precursor: [Rh(cod)₂]BF₄ (Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate).

  • Chiral Ligand: (S,S)-Me-DuPhos (+)-1,2-Bis((2S,5S)-2,5-dimethylphospholano)benzene.

    • Note on Stereochemistry: To obtain the D-amino acid (R-configuration) , you typically employ the (S,S)-ligand in the DuPhos series. Always verify the specific catalyst/product correlation for your batch of ligand.

  • Solvent: Degassed Methanol.

Protocol:

  • Catalyst Formation: In a glovebox (nitrogen atmosphere), dissolve [Rh(cod)₂]BF₄ and (S,S)-Me-DuPhos in methanol. Stir for 15 minutes to form the active cationic Rh-phosphine complex.

  • Hydrogenation: Transfer the substrate and the catalyst solution (substrate:catalyst ratio 500:1 to 1000:1) into a high-pressure hydrogenation vessel (Parr bomb).

  • Reaction: Purge with H₂ three times, then pressurize to 60 psi (4 bar). Stir at room temperature for 12–24 hours.

  • Workup: Vent the hydrogen. Concentrate the methanol solution. The product is N-Acetyl-3-(trifluoromethoxy)-D-phenylalanine .

  • QC Check: Analyze a small aliquot via Chiral HPLC to confirm >98% ee.

Stage III: Deprotection and Fmoc Installation

Objective: Remove the acetyl group and install the Fmoc group for SPPS utility.

Protocol A: Deacetylation

  • Reflux the N-acetyl intermediate in 6M HCl for 4–6 hours.

  • Evaporate to dryness to yield the H-D-Phe(3-OCF₃)-OH hydrochloride salt .

Protocol B: Fmoc Protection (Schotten-Baumann Conditions)

  • Dissolution: Dissolve the amino acid salt in Water/Dioxane (1:1).

  • pH Adjustment: Add NaHCO₃ (2.5 eq) to adjust pH to ~9.0.

  • Addition: Cool to 0°C. Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) dissolved in dioxane dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12 hours. Maintain pH ~8-9 by adding Na₂CO₃ if necessary.

  • Workup:

    • Wash the basic solution with diethyl ether (removes byproducts).

    • Acidify the aqueous layer carefully with 1M HCl to pH 2. The product Fmoc-3-trifluoromethoxy-D-phenylalanine will precipitate as a white solid.

    • Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

  • Final Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Chromatography (DCM/MeOH).

Quality Control & Data Specifications

To validate the synthesis, the following analytical thresholds must be met.

ParameterSpecificationMethod
Appearance White to off-white powderVisual
Purity (HPLC)

98.0%
C18 Reverse Phase, Acetonitrile/Water (+0.1% TFA)
Chiral Purity

99.0% ee
Chiralpak AD-H or OD-H Column
Identity (NMR) Conforms to structure¹H NMR (DMSO-d₆), ¹⁹F NMR
Mass Spec [M+H]⁺ matches theoreticalESI-MS
Water Content

1.0%
Karl Fischer
Data Visualization: Synthesis Workflow

Workflow cluster_0 Stage I: Precursor Assembly cluster_1 Stage II: Asymmetric Induction cluster_2 Stage III: Final Processing Step1 Aldehyde + N-Ac-Glycine (Azlactone Formation) Step2 Hydrolysis to (Z)-Enamide Step1->Step2 Step3 Rh-(S,S)-DuPhos + H2 (Asymmetric Hydrogenation) Step2->Step3 Step4 N-Acetyl-D-Amino Acid (>99% ee) Step3->Step4 Step5 6M HCl Reflux (Deacetylation) Step4->Step5 Step6 Fmoc-OSu / NaHCO3 (Fmoc Protection) Step5->Step6

Figure 2: Step-by-step process flow for the synthesis of Fmoc-3-trifluoromethoxy-D-phenylalanine.

References

  • Burk, M. J., et al. (1993). "Preparation and use of C2-symmetric bis(phospholanes): production of amino acid derivatives via highly enantioselective hydrogenation reactions." Journal of the American Chemical Society.

  • Leroux, F. R., et al. (2005). "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility." ChemMedChem.

  • Carpino, L. A., & Han, G. Y. (1972). "The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group." The Journal of Organic Chemistry.

  • Ma, J. A., & Cahard, D. (2004). "Asymmetric Synthesis of Fluorinated Amino Acids." Chemical Reviews.

  • Sigma-Aldrich. "Fmoc-3-trifluoromethoxy-L-phenylalanine Product Specification." (Used as reference for handling and stability properties of the enantiomer).

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Solid Phase Peptide Synthesis (SPPS) Protocol for Fmoc-D-Phe(3-OCF3)-OH Incorporation

Target Audience: Peptide Chemists, Drug Development Scientists, and Process Engineers Content Focus: Mechanistic causality, self-validating workflows, and optimized coupling of fluorinated noncanonical amino acids. Intro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Drug Development Scientists, and Process Engineers Content Focus: Mechanistic causality, self-validating workflows, and optimized coupling of fluorinated noncanonical amino acids.

Introduction & Mechanistic Rationale

The incorporation of noncanonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern therapeutic peptide development, offering enhanced proteolytic stability, target affinity, and unique biophysical properties[1]. Specifically, Fmoc-D-Phe(3-OCF3)-OH —a D-phenylalanine derivative bearing a meta-trifluoromethoxy group—is highly valued for its ability to increase lipophilicity and membrane permeability while serving as a sensitive


F-NMR probe for structural biology[1][2].

However, the structural features that make this residue desirable also introduce specific synthetic challenges during Fmoc Solid Phase Peptide Synthesis (SPPS)[3]. As an Application Scientist, it is critical to understand the causality behind these challenges to design a robust protocol:

  • Steric Hindrance: The D-stereocenter alters the local trajectory of the growing peptide chain, which can induce aggregation or steric clashes with adjacent L-amino acids. Combined with the bulky 3-OCF3 group, this significantly impedes the formation of the O-acylurea intermediate during activation.

  • Electronic Inductive Effects: The trifluoromethoxy (-OCF3) group is highly electron-withdrawing. While it is stable under standard trifluoroacetic acid (TFA) cleavage conditions[2][4], its through-space inductive effect reduces the nucleophilicity of the

    
    -amine once the Fmoc group is removed. Consequently, the coupling of the subsequent amino acid in the sequence is kinetically hindered.
    

To overcome these barriers, this protocol utilizes a DIC/OxymaPure activation strategy. Unlike traditional HOBt or HOAt, OxymaPure forms a highly reactive ester intermediate that accelerates aminolysis while minimizing the risk of epimerization and avoiding explosive hazards[5][6].

Chemical_Causality Molecule Fmoc-D-Phe(3-OCF3)-OH D_Isomer D-Stereocenter Molecule->D_Isomer OCF3 3-OCF3 Group Molecule->OCF3 Steric Steric Hindrance (Requires DIC/Oxyma) D_Isomer->Steric OCF3->Steric Nucleo Reduced Nucleophilicity (Double Couple Next AA) OCF3->Nucleo Lipid High Lipophilicity OCF3->Lipid

Fig 1: Causality between D-Phe(3-OCF3) structural features and SPPS behavior.

Quantitative Reagent Selection

Selecting the correct coupling reagent is paramount for bulky ncAAs. Traditional uronium salts like HBTU/DIEA often fail to drive the coupling of D-Phe(3-OCF3) to completion due to slower reaction kinetics and competitive guanidinylation of the N-terminus[7].

The table below summarizes the quantitative justification for selecting DIC/OxymaPure over other systems for this specific residue.

Coupling SystemEquivalentsBase RequiredEst. Coupling EfficiencyEpimerization RiskSafety Profile
DIC / OxymaPure 5.0 eqNone (Neutral)> 98% Very LowNon-explosive[5]
HATU / DIEA 5.0 eq10.0 eq> 95%ModerateExpensive, Toxic
HBTU / DIEA 5.0 eq10.0 eq< 85%ModerateStandard
DIC / HOBt 5.0 eqNone< 90%LowExplosive hazard[5]

Table 1: Comparative analysis of coupling reagents for sterically hindered Fmoc-D-Phe(3-OCF3)-OH.

Experimental Workflow & Self-Validating System

A hallmark of robust process chemistry is the integration of self-validating steps. This protocol embeds analytical checkpoints (Kaiser testing and micro-cleavage) directly into the workflow to ensure that incomplete reactions do not propagate through the synthesis.

SPPS_Workflow Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Activate Activation: D-Phe(3-OCF3) (DIC/OxymaPure) Deprotect->Activate Couple Coupling Reaction (60 min, RT) Activate->Couple Test Kaiser Test (Self-Validation) Couple->Test Test->Activate Positive (Incomplete) Next Next AA Coupling (Double Coupling Required) Test->Next Negative (Complete)

Fig 2: Self-validating SPPS workflow for Fmoc-D-Phe(3-OCF3)-OH incorporation.

Step-by-Step Methodology

Note: The following protocol is scaled for a 0.1 mmol synthesis using Rink Amide AM resin (loading ~0.5 mmol/g).

Phase 1: Resin Preparation & Deprotection
  • Swelling: Weigh 200 mg of Rink Amide AM resin (0.1 mmol) into a fritted SPPS reaction vessel. Add 5 mL of Dimethylformamide (DMF) and agitate for 30 minutes to fully swell the polymer matrix. Drain.

  • Fmoc Deprotection: Add 4 mL of 20% Piperidine in DMF to the resin. Agitate for 5 minutes, then drain. Repeat with a fresh 4 mL of 20% Piperidine for 10 minutes[3].

  • Washing: Wash the resin thoroughly with DMF (5 × 4 mL, 1 minute each) to remove all traces of piperidine and the dibenzofulvene by-product[3].

Phase 2: Activation and Coupling of Fmoc-D-Phe(3-OCF3)-OH

Causality Check: We utilize a 5-fold excess of reagents to drive the reaction kinetically against the steric bulk of the D-isomer and the 3-OCF3 group.

  • Reagent Preparation: In a clean vial, dissolve 0.5 mmol (235.7 mg) of Fmoc-D-Phe(3-OCF3)-OH and 0.5 mmol (71.1 mg) of OxymaPure in 2 mL of DMF[5].

  • Activation: Add 0.5 mmol (78.3 µL) of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Stir for 2 minutes to allow the formation of the highly reactive Oxyma ester intermediate[5][6].

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes. (Note: For microwave-assisted SPPS, this can be accelerated to 105°C for 60 seconds[8], but ensure the resin is compatible with high heat).

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 4 mL).

Phase 3: Self-Validation (Quality Control)
  • Kaiser Test: Extract a few resin beads and perform a Kaiser (ninhydrin) test.

    • Negative Result (Yellow/Colorless): The primary amines are fully acylated. Proceed to Phase 4.

    • Positive Result (Blue): Incomplete coupling. Do not proceed. Repeat Phase 2 (Re-coupling).

Phase 4: Subsequent Amino Acid Coupling (Critical Step)

Causality Check: The deprotected


-amine of D-Phe(3-OCF3) suffers from reduced nucleophilicity due to the electron-withdrawing nature of the trifluoromethoxy group.
  • Deprotection: Remove the Fmoc group from the newly coupled D-Phe(3-OCF3) residue using 20% Piperidine in DMF (2 × 5 mins).

  • Mandatory Double Coupling: For the next amino acid in the sequence, you must perform a double coupling (2 × 60 minutes with fresh DIC/OxymaPure reagents) to ensure complete amide bond formation.

  • Micro-Cleavage Validation: Before continuing the rest of the sequence, transfer ~5 mg of resin to a microcentrifuge tube. Treat with 100 µL of TFA/H2O (95:5) for 30 minutes. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS to confirm the presence of the correct mass fragment and the absence of deletion sequences.

Phase 5: Global Cleavage and Deprotection
  • Final Wash: Once the full peptide sequence is assembled, wash the resin with Dichloromethane (DCM) (5 × 4 mL) to shrink the resin and remove DMF.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA / Triisopropylsilane (TIS) / H2O (95 : 2.5 : 2.5). The -OCF3 group is highly stable to these strongly acidic conditions[2].

  • Cleavage Reaction: Add 4 mL of the cocktail to the resin and agitate for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 40 mL of ice-cold diethyl ether to precipitate the crude peptide. Centrifuge, decant the ether, and dry the pellet under a gentle stream of nitrogen.

References

  • Noncanonical Amino Acids in Biocatalysis , Chemical Reviews, ACS Publications. URL:[Link]

  • Synthesis of complex unnatural fluorine-containing amino acids , Organic & Biomolecular Chemistry, PMC (NIH). URL:[Link]

  • One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis , CEM Corporation Literature. URL:[Link]

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety , Peptide Chemistry. URL:[Link]

Sources

Application

Application Note: Incorporation of 3-Trifluoromethoxy-D-Phenylalanine in Peptide Therapeutics

Scientific Rationale & Introduction The optimization of peptide therapeutics often requires overcoming two major pharmacokinetic hurdles: rapid proteolytic degradation and poor membrane permeability. The incorporation of...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Introduction

The optimization of peptide therapeutics often requires overcoming two major pharmacokinetic hurdles: rapid proteolytic degradation and poor membrane permeability. The incorporation of 3-trifluoromethoxy-D-phenylalanine (Fmoc-3-OCF₃-D-Phe-OH) is a highly effective structural intervention used in modern drug design to address both challenges simultaneously.

The rationale for selecting this specific unnatural amino acid is rooted in its dual-functional modifications:

  • The Trifluoromethoxy (

    
    ) Group:  The 
    
    
    
    moiety is one of the most lipophilic substituents available in medicinal chemistry, boasting a Hansch
    
    
    parameter of +1.04[1]. Its strong electron-withdrawing nature enhances the metabolic stability of the peptide by resisting cytochrome P450-mediated oxidation, while its bulky, hydrophobic electron cloud significantly improves passive membrane diffusion[2].
  • D-Stereochemistry: Endogenous proteases are stereospecific, evolved to cleave natural L-amino acid peptide bonds. By inverting the chiral center to the D-isoform, the localized peptide backbone becomes virtually invisible to proteolytic enzymes, drastically extending the in vivo half-life of the therapeutic[3].

This application note provides a comprehensive, self-validating protocol for incorporating this sterically demanding unnatural amino acid into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Physicochemical & Pharmacological Profiling

To understand the impact of substituting a standard L-Phenylalanine with 3-trifluoromethoxy-D-phenylalanine, the quantitative and qualitative shifts in molecular properties are summarized below.

PropertyStandard L-Phenylalanine3-Trifluoromethoxy-D-PhenylalaninePharmacological Impact
Side-Chain Motif Benzyl group3-(trifluoromethoxy)benzylIncreased steric bulk; requires altered SPPS coupling conditions[4].
Lipophilicity (

)
+1.98 (Whole AA baseline)Baseline + 1.04 (

contribution)
Exponentially enhances passive cellular membrane permeability[1].
Protease Stability Low (Rapidly cleaved)Exceptionally HighEvasion of enzymatic degradation; prolonged plasma half-life[3].
Electronic Profile NeutralHighly Electron-WithdrawingModulates local pKa; strengthens adjacent hydrogen bonds in target pockets[2].

Mechanistic Pathway of Pharmacological Advantage

The following diagram illustrates the causal relationship between the structural features of 3-trifluoromethoxy-D-phenylalanine and its resulting pharmacological benefits in a biological system.

G A Peptide with 3-OCF3-D-Phe B Protease Evasion (D-Stereocenter) A->B resists degradation C Enhanced Lipophilicity (OCF3 Group) A->C Hansch π = +1.04 D Prolonged Half-Life B->D in vivo stability E Membrane Permeability C->E passive diffusion F High-Affinity Target Binding C->F hydrophobic pocket E->F intracellular targets

Fig 1. Pharmacological advantages of 3-trifluoromethoxy-D-phenylalanine in peptide design.

Experimental Protocol: Fmoc-SPPS Incorporation

The primary synthetic challenge when coupling Fmoc-3-OCF₃-D-Phe-OH is the steric hindrance generated by the bulky ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 group at the meta position. Standard uronium-based coupling reagents (like HBTU) often yield incomplete reactions and promote epimerization during the extended coupling times required[5].

To ensure scientific integrity, this protocol utilizes a self-validating system incorporating DIC/Oxyma Pure chemistry and mandatory colorimetric gating (Kaiser Test) to guarantee coupling efficiency before sequence progression.

Materials & Reagents
  • Solid Support: Rink Amide MBHA resin (for C-terminal amides) or Wang resin (for C-terminal acids).

  • Amino Acid: Fmoc-3-trifluoromethoxy-D-phenylalanine (3.0 to 4.0 equivalents)[6].

  • Coupling Reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure. Causality: Oxyma Pure is selected over traditional HOBt because it exhibits a superior leaving group profile, accelerating the coupling of sterically hindered amino acids while strictly suppressing base-catalyzed racemization[5][7].

  • Deprotection Cocktail: 20% Piperidine in N,N-Dimethylformamide (DMF).

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) /

    
     (95:2.5:2.5).
    
Step-by-Step Methodology

Step 1: Resin Preparation & Swelling

  • Weigh the desired amount of resin and transfer it to a fritted SPPS reaction vessel.

  • Add DMF (10 mL per gram of resin) and gently agitate for 45 minutes.

    • Causality: Proper swelling expands the polymer matrix, maximizing the exposure of reactive amine sites to the bulky incoming amino acid[4].

  • Drain the solvent under vacuum.

Step 2: Fmoc Deprotection

  • Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group[5].

  • Wash the resin thoroughly: DMF (5x), Dichloromethane (DCM) (3x), and DMF (5x).

Step 3: Pre-Activation of the Unnatural Amino Acid

  • In a separate vial, dissolve Fmoc-3-OCF₃-D-Phe-OH (3.0 eq) and Oxyma Pure (3.0 eq) in a minimal volume of dry DMF.

  • Add DIC (3.0 eq) to the solution and stir for 5–10 minutes at room temperature.

    • Causality: Pre-activation is critical. It ensures the formation of the highly reactive active ester before it encounters the resin, preventing the DIC from causing unwanted side reactions (e.g., guanidinylation) with the resin-bound free amines[4].

Step 4: Double Coupling Strategy

  • Transfer the pre-activated amino acid solution to the reaction vessel containing the resin.

  • Agitate gently at room temperature for 2 hours.

  • Drain the reaction vessel. Do not wash.

  • Immediately repeat Step 3 (prepare a fresh batch of activated amino acid) and add it to the resin for a second coupling cycle of 1.5 hours.

    • Causality: The meta-

      
       group creates a wide steric umbrella. A double coupling pushes the reaction equilibrium forward, ensuring that sterically obscured amines are fully acylated[5].
      

Step 5: Self-Validation (The Kaiser Test Gate)

  • Extract a few resin beads, wash them with ethanol, and perform a Kaiser (ninhydrin) test.

  • Validation Logic:

    • If the beads/solution turn Blue : Primary amines are still present (incomplete coupling). Action: Perform a third coupling using HATU/HOAt/DIPEA, or cap the unreacted amines using acetic anhydride/pyridine to prevent deletion sequences[7].

    • If the beads/solution remain Yellow/Colorless : Coupling is 100% successful. Action: Proceed to the next SPPS cycle.

Step 6: Cleavage and Isolation

  • Following the completion of the peptide sequence and final Fmoc removal, wash the resin with DCM and dry it under a vacuum.

  • Add the TFA/TIS/

    
     cleavage cocktail and agitate for 2.5 hours at room temperature.
    
  • Filter the resin, collect the TFA filtrate, and precipitate the crude peptide by dropwise addition into a 10-fold excess of ice-cold diethyl ether[5].

  • Centrifuge, decant the ether, and lyophilize the resulting pellet for downstream RP-HPLC purification.

SPPS Workflow Visualization

SPPS N1 Resin Swelling (DMF/DCM) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Activation (DIC/Oxyma or HATU/HOAt) N2->N3 N4 Coupling of Fmoc-3-OCF3-D-Phe (Double Coupling) N3->N4 N5 Kaiser Test (Self-Validation) N4->N5 N5->N2 Negative (Proceed to next AA) N5->N4 Positive (Repeat Coupling) N6 TFA Cleavage & Global Deprotection N5->N6 Sequence Complete

Fig 2. Self-validating Fmoc-SPPS workflow for incorporating bulky unnatural amino acids.

Troubleshooting: Aggregation Mitigation

The extreme lipophilicity of the


 group can induce severe on-resin aggregation via hydrophobic interactions during synthesis, leading to sudden drops in coupling efficiency for subsequent amino acids.
  • Optimization: If aggregation is suspected (indicated by shrinking resin volume or persistent positive Kaiser tests on later residues), introduce chaotropic salts (e.g., 0.1 M LiCl in DMF) during the coupling steps, or switch to a low-loading PEG-based resin (e.g., ChemMatrix) to disrupt secondary structure formation[4][7].

References

  • Synthesis of novel unnatural amino acid as a building block and its incorporation into an antimicrobial peptide . PubMed (National Institutes of Health). Available at:[Link]

  • Methods and protocols of modern solid phase peptide synthesis . Molecular Biotechnology (DU Chem Repository). Available at:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI Molecules. Available at:[Link]

  • Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals . ResearchGate. Available at: [Link]

Sources

Method

Application Note &amp; Protocol: Determining the Solubility of N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine in DMF

Abstract Introduction: The Critical Role of Solubility in Peptide Synthesis N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine is a specialized amino acid derivative utilized in the synthesis of novel peptides for therapeutic a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Critical Role of Solubility in Peptide Synthesis

N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine is a specialized amino acid derivative utilized in the synthesis of novel peptides for therapeutic and research purposes. The trifluoromethoxy group can enhance the metabolic stability and lipophilicity of the resulting peptide, potentially improving its pharmacological properties.[1][2][3] In Solid-Phase Peptide Synthesis (SPPS), the efficient coupling of amino acids is paramount to achieving high-purity, full-length peptides.[4] A prerequisite for successful coupling is the complete dissolution of the Fmoc-protected amino acid in the reaction solvent, most commonly DMF.[4][5]

Poor solubility of an Fmoc-amino acid can lead to significant challenges in SPPS, including:

  • Incomplete Reactions: Undissolved particles are unavailable for the coupling reaction, leading to the formation of deletion sequences and impure final products.[4]

  • Slowed Reaction Kinetics: Low concentrations of the dissolved amino acid can decrease the reaction rate, necessitating longer coupling times or resulting in incomplete reactions.[4]

  • Aggregation: Some Fmoc-amino acids have a propensity to aggregate in solution, which can obstruct reaction sites and further reduce the effective concentration.[4]

Given these potential issues, a precise understanding of the solubility of N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine in DMF is not merely a technical detail but a cornerstone of rational peptide synthesis process development.

Physicochemical Properties of N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine

Understanding the key physicochemical properties of the solute and solvent is fundamental to predicting and interpreting solubility data.

PropertyValueSource
Molecular Formula C₂₅H₂₀F₃NO₅[6]
Molecular Weight 471.43 g/mol [6]
Appearance White to off-white powder[1]
Storage Conditions 0 - 8 °C[1]

DMF is a polar aprotic solvent, highly favored in SPPS for its exceptional ability to dissolve a wide array of organic molecules, including protected amino acids.[4] The quality of the DMF is critical, as impurities such as dimethylamine, a degradation product, can interfere with the Fmoc protecting group.[7] Therefore, the use of high-purity, peptide-synthesis-grade DMF is strongly recommended.

Experimental Protocol for Solubility Determination

The following protocol provides a detailed, step-by-step methodology for determining the solubility of N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine in DMF. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine

  • High-purity, peptide-synthesis-grade DMF

  • Analytical balance (readable to at least 0.1 mg)

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Thermostatic shaker or incubator

  • High-speed microcentrifuge

  • Calibrated pipettes and tips

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and appropriate glassware for dilutions

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification prep1 Weigh excess N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine prep2 Add precise volume of DMF (e.g., 1.0 mL) prep1->prep2 to microcentrifuge tube eq1 Vortex vigorously (1-2 min) prep2->eq1 eq2 Equilibrate in thermostatic shaker (24h at controlled temperature) eq1->eq2 sep1 Centrifuge at high speed (e.g., 14,000 rpm, 10 min) eq2->sep1 sep2 Pellet undissolved solid sep1->sep2 an1 Carefully withdraw supernatant sep2->an1 an2 Dilute supernatant to fall within HPLC calibration curve range an1->an2 an3 Analyze by HPLC an2->an3 quant2 Determine concentration in diluted sample an3->quant2 quant1 Generate HPLC calibration curve with known standards quant1->quant2 quant3 Calculate original supernatant concentration quant2->quant3

Caption: Experimental workflow for determining the solubility of N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine in DMF.

Step-by-Step Procedure

Part 1: Preparation of the Saturated Solution

  • Pre-weigh tubes: Use an analytical balance to pre-weigh clean, dry 2 mL microcentrifuge tubes.

  • Add Solute: Add an excess amount of N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine to each tube (e.g., 50-100 mg). The exact mass should be recorded, but the key is to have undissolved solid remaining after equilibration.

  • Add Solvent: Accurately pipette a precise volume of high-purity DMF (e.g., 1.0 mL) into each tube.

  • Initial Mixing: Tightly cap the tubes and vortex vigorously for 1-2 minutes to facilitate initial dissolution.[7]

Part 2: Equilibration

  • Incubation: Place the tubes in a thermostatic shaker set to a controlled temperature (e.g., 25 °C). This is a critical step as solubility is temperature-dependent.

  • Equilibrate: Allow the samples to equilibrate for at least 24 hours.[8] This extended time ensures that the solution reaches a true state of saturation.

Part 3: Sample Preparation for Analysis

  • Centrifugation: After the equilibration period, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet all undissolved solid material.[8]

  • Supernatant Collection: Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the collected supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be precisely recorded.

Part 4: HPLC Analysis and Quantification

  • Standard Preparation: Prepare a series of standard solutions of N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine of known concentrations in the same diluent used for the samples.

  • Calibration Curve: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

  • Sample Analysis: Inject the diluted samples from the saturated solutions.

  • Concentration Determination: Determine the concentration of the diluted samples by comparing their peak areas to the calibration curve.[8]

Calculation of Solubility
  • Use the concentration of the diluted sample and the dilution factor to calculate the concentration of the original, undiluted supernatant.

    • Solubility (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution Factor

  • Convert the solubility to molarity (mol/L) using the molecular weight of N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine (471.43 g/mol ).

    • Solubility (mol/L) = [Solubility (g/L)] / [Molecular Weight ( g/mol )]

Expected Results and Discussion

While a specific value cannot be provided without experimental data, Fmoc-protected amino acids generally exhibit good solubility in DMF.[4] It is reasonable to expect a solubility that is well above the typical concentrations used for stock solutions in SPPS (0.2 M to 0.5 M).[7] However, the presence of the trifluoromethoxy group, which increases lipophilicity, may influence the solubility compared to unsubstituted Fmoc-D-phenylalanine.

Should solubility issues arise, the following can be considered:

  • Sonication: Gentle sonication can be used to aid in the dissolution process.[7]

  • Warming: Gently warming the solution can increase solubility, but care must be taken to avoid degradation of the compound. The solubility should be determined at the temperature at which it will be used.

  • Alternative Solvents: While DMF is standard, other polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) could be evaluated.[5]

Conclusion

The solubility of N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine in DMF is a critical parameter for its successful application in peptide synthesis. By following the detailed protocol outlined in this application note, researchers can reliably and accurately determine this value under their specific experimental conditions. This empirical data will enable the optimization of reaction conditions, ensuring the efficient and complete incorporation of this valuable amino acid derivative into synthetic peptides, ultimately leading to higher purity and yield of the final product.

References

  • Fmoc-3-(trifluoromethyl)-D-phenylalanine. Avantor. Available at: [Link]

  • Fmoc-3-trifluoromethyl-D-phenylalanine | 205526-28-9. J&K Scientific. Available at: [Link]

  • Kinetic Solubility Assays Protocol. AxisPharm. Available at: [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International journal of peptide and protein research, 48(4), 374-376. Available at: [Link]

  • Solubility of Fmoc protected amino acids used in Project C. ResearchGate. Available at: [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]

  • Subtle chemical modification for enrichment of Fmoc-amino acid at a phospholipid interface. Nature. Available at: [Link]

  • Physical Properties of Fmoc-Phe and the double fluorinated Fmoc-Phe... ResearchGate. Available at: [Link]

  • Solubility of Fmoc-D-Phenylalanine in Twelve Mono-Solvents: Characterization, Determination, Analysis and Model Correlation. ResearchGate. Available at: [Link]

Sources

Application

Overcoming Steric and Electronic Barriers: A Definitive Guide to Coupling Fluorinated, Hindered Amino Acids

The Dual Challenge: Steric Bulk and Fluorine's Inductive Effect The incorporation of fluorinated amino acids—such as -(2,2,2-trifluoroethyl)glycine, -trifluoromethyl amino acids, or fluorinated prolines—into peptide sequ...

Author: BenchChem Technical Support Team. Date: March 2026

The Dual Challenge: Steric Bulk and Fluorine's Inductive Effect

The incorporation of fluorinated amino acids—such as


-(2,2,2-trifluoroethyl)glycine, 

-trifluoromethyl amino acids, or fluorinated prolines—into peptide sequences introduces unique conformational rigidity, enhanced proteolytic stability, and distinct lipophilicity profiles highly sought after in drug development[1]. However, synthesizing peptides with these building blocks presents a formidable chemical challenge due to two compounding factors:
  • Electronic Deactivation (The Inductive Effect): Fluorine is the most electronegative element. When located near the

    
    -terminus (e.g., 
    
    
    
    -fluoroalkyl groups), it exerts a strong electron-withdrawing inductive effect. This drastically reduces the electron density on the nitrogen, rendering the amine a remarkably poor nucleophile.
  • Steric Shielding: Bulky side chains or

    
    -disubstitution (e.g., fluorinated 
    
    
    
    -aminoisobutyric acid, Aib) create immense steric hindrance. This physical bulk blocks the Bürgi-Dunitz trajectory—the specific angle at which the nucleophile must approach the activated carbonyl to form an amide bond[2].

The Causality of Failure: Traditional carbodiimide reagents (like DIC/HOBt) or standard uronium salts (like HBTU) rely on forming bulky


-benzotriazole (OBt) active esters. When a sterically hindered, electron-deficient fluorinated amine attempts to attack this bulky active ester, the activation energy barrier is too high. The reaction stalls, leading to incomplete couplings, deletion sequences, or excessive epimerization due to prolonged exposure to basic conditions[2][3].

To bypass this, the coupling strategy must utilize highly reactive intermediates with minimal steric footprints or rely on internal hydrogen-bond assistance.

Strategic Selection of Advanced Coupling Reagents

To drive hindered couplings to completion, Application Scientists must select reagents that fundamentally alter the transition state of the amide bond formation.

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): TFFH generates acid fluorides in situ. The causality behind its success lies in the atomic properties of the fluoride ion. Fluoride is a highly electronegative, excellent leaving group with a very small atomic radius. Unlike bulky OBt or OAt esters, the acid fluoride intermediate does not add steric bulk to the activated carbonyl, allowing the hindered fluorinated amine to approach and attack efficiently[3][4].

  • COMU: A third-generation uronium salt incorporating Oxyma Pure and a morpholino skeleton. The morpholino oxygen acts as an internal hydrogen-bond acceptor, enhancing solubility and accelerating reaction kinetics. COMU is highly efficient for moderately hindered residues and avoids the explosive risks associated with benzotriazole-based reagents like HATU[5][6].

  • PyAOP: A phosphonium salt based on HOAt. Unlike uronium salts (which can react with free amines to form dead-end guanidinylated byproducts), phosphonium salts do not cause chain-terminating guanidinylation. This makes PyAOP the reagent of choice for prolonged couplings involving extremely weak nucleophiles (e.g., fluorinated

    
    -alkyl amines)[2].
    
Quantitative Reagent Comparison

The following table summarizes the operational parameters of advanced coupling reagents when applied to hindered/fluorinated substrates:

Coupling ReagentReactive IntermediateSteric ToleranceEpimerization RiskGuanidinylation RiskPrimary Application
HATU OAt esterHighLowHigh (if excess used)Standard difficult sequences
COMU Oxyma esterHighVery Low LowFast kinetics, microwave SPPS
PyAOP OAt esterHighLowNone Prolonged couplings,

-alkyls
TFFH Acid FluorideExtreme Very LowNone

-disubstituted, highly fluorinated

Decision Matrix for Reagent Selection

To standardize the approach to difficult couplings, follow the logical workflow mapped below.

G Start Assess Amino Acid Profile (Sterics + F-Inductive Effects) Extreme Extreme Hindrance (e.g., α-CF3-Aib, N-Alkyl) Start->Extreme α,α-disubstituted/N-alkyl Moderate Moderate Hindrance (e.g., β-Fluoro-Leu) Start->Moderate Linear/β-substituted TFFH TFFH Activation (In situ Acid Fluoride) Extreme->TFFH Requires small LG COMU COMU / Oxyma Pure (Uronium Activation) Moderate->COMU Requires H-bond acceptor Success1 High Yield Amide Bond (Steric Bypass) TFFH->Success1 Success2 Fast Kinetics (H-Bond Assisted) COMU->Success2

Caption: Strategic decision matrix for coupling sterically hindered fluorinated amino acids.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate specific stoichiometric ratios to force the equilibrium forward and utilize orthogonal analytical checks to verify success, as standard colorimetric tests often yield false negatives with fluorinated/hindered amines.

Protocol A: In Situ Acid Fluoride Generation using TFFH (For Extreme Hindrance)

Scientific Rationale: Pre-activation is critical. TFFH must convert the Fmoc-protected carboxylic acid to the acid fluoride before exposure to the resin-bound amine. If mixed simultaneously, the base required for activation may prematurely deprotonate the weak nucleophile or cause side reactions[4][7].

Materials: Fmoc-Amino Acid (4 eq), TFFH (4 eq), DIPEA (8 eq), anhydrous DCM/DMF (1:1 v/v).

  • Resin Preparation: Swell the resin-bound peptide in DCM for 30 minutes. Perform standard Fmoc deprotection (20% piperidine in DMF, 2 × 10 min). Wash thoroughly with DMF (5×) and DCM (5×).

  • Pre-Activation: In a dry vial, dissolve the sterically hindered Fmoc-amino acid (4 eq relative to resin loading) in anhydrous DCM/DMF. Add TFFH (4 eq).

  • Base Addition: Add DIPEA (8 eq) to the vial. Stir for 15 minutes at room temperature to ensure complete conversion to the acyl fluoride.

  • Coupling: Transfer the activated solution to the resin. Agitate gently for 4 to 12 hours (overnight coupling is recommended for highly deactivated fluorinated amines).

  • Validation (Micro-cleavage): Standard Kaiser tests fail for secondary or highly electron-deficient amines. Withdraw a few resin beads, wash with DCM, and treat with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS to confirm the mass shift corresponding to the coupled product.

Protocol B: High-Efficiency Coupling with COMU (For Moderate Hindrance)

Scientific Rationale: COMU requires only 1 equivalent of base for optimal performance, minimizing the risk of base-catalyzed epimerization of


-fluorinated acids. Furthermore, COMU provides a built-in visual validation system: the Oxyma leaving group changes color as it is consumed[5][6].

Materials: Fmoc-Amino Acid (3 eq), COMU (3 eq), DIPEA or TMP (6 eq), DMF.

  • Resin Preparation: Deprotect the resin-bound peptide (20% piperidine in DMF) and wash thoroughly.

  • Activation: Dissolve the Fmoc-amino acid (3 eq) and COMU (3 eq) in a minimal volume of DMF. Add DIPEA (6 eq). Note: The solution will immediately turn a deep red/orange, indicating the formation of the active Oxyma ester.

  • Coupling: Add the mixture to the resin. Agitate for 1 to 2 hours.

  • Visual Self-Validation: Monitor the reaction vessel. As the coupling proceeds and the active ester is consumed, the solution will transition from red/orange to yellow or colorless[6]. If the solution remains deep red after 2 hours, the coupling has stalled, indicating the need for a double-coupling cycle or a switch to Protocol A.

  • Washing: Drain the reactor and wash the resin with DMF (5×) and DCM (3×).

Troubleshooting & Quality Control

  • False Negatives in Colorimetric Assays: The Kaiser test relies on the formation of a Ruhemann's purple complex with primary amines. Fluorinated amines or sterically hindered secondary amines (like

    
    -methyl or 
    
    
    
    -trifluoroethyl) will not react. Always use the Chloranil test (which detects secondary amines) or rely on LC-MS micro-cleavage for definitive validation.
  • Managing Epimerization: If coupling an

    
    -fluorinated amino acid where the 
    
    
    
    -proton is highly acidic, swap DIPEA for a weaker, less nucleophilic base such as 2,4,6-trimethylpyridine (TMP, collidine). TMP provides sufficient basicity to drive COMU/PyAOP activation without stripping the
    
    
    -proton[3][5].
  • Solvent Optimization: For sequences that aggregate, replace standard DMF with a 1:1:1 mixture of DCM/DMF/NMP. The superior solvating power of NMP disrupts inter-chain hydrogen bonding, exposing the hindered amine for attack[7].

References

  • El-Faham, A., & Albericio, F. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications.[Link]

  • Carpino, L. A., et al.Synthesis and use of amino acid fluorides as peptide coupling reagent.
  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

Sources

Method

using Fmoc-D-Phe(3-OCF3)-OH in automated peptide synthesizers

Application Note: Automated Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Phe(3-OCF3)-OH Executive Summary This guide details the protocol for incorporating Fmoc-D-Phe(3-OCF3)-OH (Fmoc-3-trifluoromethoxy-D-phenylalan...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Automated Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Phe(3-OCF3)-OH

Executive Summary

This guide details the protocol for incorporating Fmoc-D-Phe(3-OCF3)-OH (Fmoc-3-trifluoromethoxy-D-phenylalanine) into peptide sequences using automated synthesizers. The 3-trifluoromethoxy (


) group is a privileged motif in medicinal chemistry, offering a unique combination of high lipophilicity (Hansch 

) and metabolic stability without the steric bulk of a tert-butyl group. However, its electron-withdrawing nature and meta-substitution pattern introduce specific challenges in SPPS, particularly regarding coupling kinetics and aggregation potential.

Compound Profile & Material Handling

PropertyDetail
Compound Name Fmoc-D-Phe(3-OCF3)-OH
Chemical Structure D-Phenylalanine derivative with a meta-

substituent
Molecular Weight ~471.4 g/mol
Solubility Soluble in DMF (up to 0.5 M); slightly less soluble in NMP.
Electronic Effect Strong Electron Withdrawing Group (EWG) (

).
Steric Effect Moderate steric hindrance at the meta-position.

Handling Precautions:

  • Hygroscopic Nature: Store at +4°C or -20°C. Equilibrate to room temperature before opening to prevent water condensation, which hydrolyzes active esters.

  • Solubility Check: Dissolve 100 mg in 1 mL DMF before loading onto the synthesizer. If turbidity persists, add 10% DCM or warm to 35°C.

Strategic Considerations for SPPS

The "Deactivated Amine" Phenomenon

The


 group exerts an inductive electron-withdrawing effect. While this makes the Fmoc-AA-OH carbonyl carbon more electrophilic (good for activation), it significantly reduces the nucleophilicity of the 

-amine after the Fmoc group is removed.
  • Consequence: The coupling of the subsequent amino acid onto the D-Phe(3-OCF3) N-terminus will be slower.

  • Solution: Use high-efficiency coupling reagents (HATU/HOAt) for the next amino acid in the sequence.

Racemization Risks

Although D-amino acids are often used to prevent racemization in biological systems, chemical racemization during coupling (conversion of D to L) is a risk, particularly with strong bases (e.g., DBU) or prolonged activation times.

  • Solution: Use DIC/Oxyma Pure or HATU/Collidine . Avoid DIPEA if possible, or limit its exposure time.

Automated Synthesis Protocol

Reagent Selection

For automated synthesizers (e.g., CEM Liberty, Gyros Protein Technologies, Biotage), the following reagent systems are validated:

ComponentStandard ProtocolHigh-Difficulty Protocol (Recommended)
Activator HBTU or HCTU (0.5 M in DMF)HATU (0.4 M in DMF) or DIC/Oxyma
Base DIPEA (2 M in NMP)2,4,6-Collidine (Sym-collidine)
Solvent DMFDMF (Main) or NMP (for aggregation prone seq.)
Deprotection 20% Piperidine in DMF20% Piperidine + 0.1 M Oxyma (prevents aspartimide)
Step-by-Step Cycle Parameters

Step 1: Resin Preparation

  • Resin: Rink Amide ProTide or ChemMatrix (0.4–0.6 mmol/g). Low loading is preferred to reduce steric crowding.

  • Swelling: 20 mins in DCM, followed by 20 mins in DMF.

Step 2: Fmoc Deprotection

  • Reagent: 20% Piperidine in DMF.[1][2]

  • Cycles: Double deprotection is mandatory.

    • Cycle 1: 3 minutes (removes bulk Fmoc).

    • Cycle 2: 10 minutes (ensures complete removal).

  • UV Monitoring: Enable UV monitoring (301 nm) if available. The deprotection peak should return to baseline.

Step 3: Activation & Coupling of Fmoc-D-Phe(3-OCF3)-OH

  • Molar Excess: 4.0 - 5.0 equivalents relative to resin.

  • Activation Method (Choose A or B):

    • Method A (Carbodiimide - Low Racemization):

      • AA (5 eq) + Oxyma Pure (5 eq) + DIC (5 eq).

      • Pre-activation: 2 minutes.[3]

    • Method B (Uronium - High Reactivity):

      • AA (4 eq) + HATU (3.9 eq) + Collidine (8 eq).

      • Pre-activation: 30 seconds (Do not over-activate).

  • Coupling Time:

    • Room Temp: 60 minutes.[4]

    • Microwave (75°C): 10 minutes (Method A only; avoid HATU at high temp to prevent racemization).

  • Double Coupling: HIGHLY RECOMMENDED. Perform a second coupling step with fresh reagents to ensure >99% incorporation.

Step 4: Capping (Critical)

  • After the double coupling, perform an acetylation step (Acetic Anhydride/DIPEA/DMF) to terminate any unreacted chains. This prevents "deletion sequences" which are difficult to purify later.

Step 5: Coupling the Next Amino Acid

  • Due to the lowered nucleophilicity of the D-Phe(3-OCF3) amine, the next residue must be coupled using HATU/HOAt with a Double Couple cycle, regardless of the incoming amino acid type.

Visualizing the Workflow

The following diagram illustrates the modified SPPS cycle specifically for this hindered/electronic-modified amino acid.

SPPS_Workflow Start Start: Resin-Peptide-Fmoc Deprotect Fmoc Removal (20% Piperidine, 2x) Start->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Activate Activation (Fmoc-D-Phe(3-OCF3)-OH + DIC/Oxyma) Wash1->Activate Couple1 Coupling 1 (60 min RT or 10 min MW) Activate->Couple1 Couple2 Coupling 2 (Fresh Reagents) Couple1->Couple2 Mandatory Double Couple Test Kaiser/Chloranil Test Couple2->Test Test->Couple2 Fail (Blue/Purple) (Repeat w/ HATU) Cap Capping (Ac2O / DIPEA) Test->Cap Pass (Colorless) NextAA Next AA Coupling (Must use HATU/HOAt) Cap->NextAA

Figure 1: Optimized SPPS Cycle for Fmoc-D-Phe(3-OCF3)-OH insertion. Note the mandatory double coupling and specific activation requirements.

Troubleshooting & QC

Common Issues
ObservationRoot CauseCorrective Action
Low Purity (Deletion) Incomplete coupling due to sterics.Switch to COMU or HATU . Increase temperature to 50°C (if not Cys/His).
Racemization (L-isomer) Base-catalyzed proton abstraction.Use Collidine instead of DIPEA. Use DIC/Oxyma (neutral pH activation).
Aggregation Hydrophobic

interactions.
Use ChemMatrix resin. Add Pseudoproline dipeptides at n+1 or n+2 positions.
Slow Fmoc Removal Aggregation of the Fmoc-protected chain.Add DBU (2%) to the deprotection cocktail (monitor strictly to avoid aspartimide).
Analytical Verification
  • HPLC: The

    
     group significantly increases retention time on C18 columns. Expect the peptide to elute later than the non-fluorinated analog.
    
  • Mass Spectrometry: The atomic mass difference is distinct.

    • Phe (C6H5): Mass contribution ~147 Da.

    • Phe(3-OCF3) (C7H4OCF3): Mass contribution ~231 Da.

    • 
       Mass = +84 Da. 
      

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Beilstein J. Org.[5] Chem. (2020).[1][5][6][7][8] Lipophilicity trends upon fluorination. 16, 2141–2150.[5] Link

Sources

Application

improving peptide lipophilicity with trifluoromethoxy phenylalanine

Application Note: Improving Peptide Lipophilicity with Trifluoromethoxy Phenylalanine ( -Phe) Executive Summary The poor membrane permeability and rapid metabolic clearance of peptide therapeutics remain the primary bott...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Improving Peptide Lipophilicity with Trifluoromethoxy Phenylalanine ( -Phe)

Executive Summary

The poor membrane permeability and rapid metabolic clearance of peptide therapeutics remain the primary bottlenecks in drug development. While fluorination is a standard medicinal chemistry tactic, the trifluoromethoxy (


) group  offers a distinct advantage over traditional trifluoromethyl (

) or fluoro (

) substitutions.

This guide details the application of 4-(trifluoromethoxy)-L-phenylalanine (


-Phe) in Solid-Phase Peptide Synthesis (SPPS). Unlike the planar methoxy group or the bulky trifluoromethyl group, the 

moiety adopts a unique orthogonal conformation relative to the aromatic ring while exhibiting "super-lipophilicity" (Hansch

). This protocol provides a validated pathway to incorporate this residue to enhance lipophilicity, proteolytic stability, and bioavailability without compromising solubility.

Physicochemical Rationale: The Advantage

To rationally design peptides, one must understand the specific contributions of the substituent. The


 group is not merely a "heavy" methoxy group; it is electronically and sterically unique.
Comparative Electronic & Steric Parameters

The following table contrasts


-Phe with native and other fluorinated analogues. Note the exceptional lipophilicity (

) combined with the unique conformational bias.
Substituent (Para)Hansch Lipophilicity (

)
Hammett

(Electronic)
Conformation (Dihedral Angle

)
Primary Effect
-H (Phe) 0.000.00N/ANative Baseline
-OH (Tyr) -0.67-0.37Planar (

)
H-Bond Donor/Acceptor
-F (4-F-Phe) 0.140.06PlanarMetabolic Block (minor lipophilicity gain)
-CF

(4-CF

-Phe)
0.880.54RotationalStrong EWG, Lipophilic
-OCF

(

-Phe)
1.04 0.35 Orthogonal (

)
Super-Lipophilic, Conformational Lock

Data compiled from Hansch et al. and conformational studies (see References).

The Orthogonal Conformation Effect

Unlike methoxy (-OMe) groups which prefer to lie planar to the phenyl ring (conjugation), the


 group twists out of plane to a ~90° angle. This is due to the hyperconjugative 

interaction.[1]
  • Impact: This creates a specific 3D hydrophobic "shape" that can fit into deep lipophilic pockets where planar groups cannot, potentially increasing receptor selectivity while simultaneously protecting the aromatic ring from oxidative metabolism.

Experimental Protocol: Solid-Phase Synthesis (SPPS)

Incorporating Fmoc-4-


-Phe-OH requires modification of standard protocols due to the electron-withdrawing nature of the ring (reducing nucleophilicity of the amine after deprotection) and the lipophilicity of the side chain.
Materials
  • Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g) or 2-Chlorotrityl Chloride (for C-terminal acids).

  • Building Block: Fmoc-4-(trifluoromethoxy)-L-phenylalanine.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt.

  • Solvents: DMF (peptide grade), DCM (for swelling).

Step-by-Step Synthesis Workflow

The following diagram outlines the optimized workflow for incorporating


-Phe.

SPPS_Workflow Start Resin Swelling (DCM, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x3, DCM x3) Deprotect->Wash1 Activate Activation (Pre-mix 2 min) Fmoc-OCF3-Phe-OH (3 eq) HATU (2.9 eq) / HOAt (3 eq) DIPEA (6 eq) Wash1->Activate Coupling Coupling Reaction (45-60 min, RT) Activate->Coupling Check Kaiser Test / Chloranil Test Coupling->Check Recouple Double Coupling (Repeat Activation) Check->Recouple Positive (Blue) NextAA Proceed to Next AA Check->NextAA Negative (Colorless) Recouple->Coupling Cleavage Cleavage & Global Deprotection (TFA/TIPS/H2O 95:2.5:2.5) NextAA->Cleavage End of Sequence

Figure 1: Optimized SPPS cycle for OCF3-Phe incorporation. Note the use of HATU/HOAt to overcome steric/electronic deactivation.

Critical Technical Notes
  • Solubility: The

    
    -Phe building block is highly hydrophobic. If precipitation occurs in pure DMF, use a solvent mixture of DMF/DCM (80:20)  during the coupling step to ensure full solubilization and resin penetration.
    
  • Coupling Efficiency: The electron-withdrawing effect of the

    
     group reduces the nucleophilicity of the 
    
    
    
    -amino group after it is incorporated and deprotected. Therefore, the subsequent amino acid coupling (the one after
    
    
    -Phe) is the most difficult.
    • Recommendation: Use double coupling for the amino acid immediately following the

      
      -Phe residue.
      
  • Monitoring: Standard Kaiser tests work, but the Chloranil test is more sensitive for secondary amines if Proline is involved.

Validation Protocols

Once synthesized, the impact of


-Phe must be quantified. We utilize two primary assays: Chromatographic Hydrophobicity Index (CHI)  for lipophilicity and a Chymotrypsin Digestion Assay  for stability.
Protocol A: Lipophilicity Determination (CHI LogD)

Traditional shake-flask LogP methods are low-throughput and prone to error with peptides. We recommend RP-HPLC determination.

  • Column: C18 Reverse Phase (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0–100% B over 10 min.

  • Calibration: Run a set of standard compounds with known LogD values (e.g., Progesterone, Toluene, Caffeine) to generate a calibration curve.

  • Calculation:

    
    
    
    
    
    (Equation derived from Valko et al. standard set).
Protocol B: Proteolytic Stability (Chymotrypsin)

Chymotrypsin cleaves at the C-terminal side of aromatic residues (Phe, Tyr, Trp).


 substitution sterically hinders the enzyme's hydrophobic pocket.
  • Preparation: Dissolve peptide (200

    
    M) in PBS (pH 7.4) containing 20% DMSO (to ensure solubility of the lipophilic peptide).
    
  • Enzyme Addition: Add

    
    -Chymotrypsin (final conc. 0.5 
    
    
    
    M). Ratio Enzyme:Substrate = 1:400.
  • Incubation: Incubate at 37°C with agitation.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
    L of 1% TFA in Acetonitrile.
    
  • Analysis: Analyze remaining parent peptide via LC-MS. Plot % remaining vs. time to determine

    
    .
    

Mechanism of Action & Biological Impact[2]

The following diagram illustrates how


-Phe modification translates to improved biological performance through two distinct pathways: Permeability and Stability.

Mechanism_Action OCF3 OCF3-Phe Modification Lipo Increased Lipophilicity (Hansch u03C0 +1.04) OCF3->Lipo Steric Orthogonal Conformation (Steric Shielding) OCF3->Steric Elec Electronic Deactivation (Reduced Oxidation) OCF3->Elec Perm Enhanced Membrane Permeability (LogD) Lipo->Perm Passive Diffusion Stab Proteolytic Resistance (Chymotrypsin) Steric->Stab Enzyme Mismatch Metab Metabolic Stability (CYP450 Blocking) Steric->Metab Elec->Metab Blocks P450

Figure 2: Mechanistic pathways by which OCF3-Phe improves peptide drug-like properties.

Troubleshooting & Expert Tips

  • Problem: Peptide retention time is drifting or peak is broad.

    • Cause: The high lipophilicity of

      
       can cause sticking to C18 columns.
      
    • Solution: Switch to a C4 column or increase column temperature to 40°C–50°C to improve mass transfer.

  • Problem: Incomplete coupling of the Next Amino Acid.

    • Cause: Steric bulk and electronic deactivation of the

      
      -Phe amine.
      
    • Solution: Use HATU instead of HBTU/PyBOP for the subsequent coupling. Increase temperature to 50°C (microwave assisted) if possible.

  • Problem: Solubility issues in bioassays.

    • Solution:

      
      -peptides are hydrophobic.[2][3] Ensure stock solutions are made in 100% DMSO before dilution into aqueous buffers. Keep final DMSO concentration <1% to avoid cell toxicity, or use cyclodextrin as an excipient.
      

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

  • Leroux, F. R., Manteau, B., Vors, J. P., & Pazenok, S. (2008). Trifluoromethoxy groups as motifs in drug design.[4][5][6][7] Beilstein Journal of Organic Chemistry, 4, 13.

  • Valko, K., et al. (1997). Chromatographic Hydrophobicity Index (CHI) for the estimation of lipophilicity. Journal of Pharmaceutical Sciences, 86(4), 417-426.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

Sources

Method

Application Note: High-Fidelity Microwave-Assisted Incorporation of Fmoc-3-(trifluoromethoxy)-D-Phe

Abstract & Strategic Value The incorporation of Fmoc-3-(trifluoromethoxy)-D-Phe represents a high-value strategy in peptidomimetic drug design.[1] The trifluoromethoxy ( ) group acts as a "super-lipophilic" ether, enhanc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Value

The incorporation of Fmoc-3-(trifluoromethoxy)-D-Phe represents a high-value strategy in peptidomimetic drug design.[1] The trifluoromethoxy (


) group acts as a "super-lipophilic" ether, enhancing membrane permeability and metabolic stability against proteolytic degradation without introducing the steric bulk associated with trifluoromethyl (

) groups. Furthermore, the D-configuration confers resistance to endogenous proteases.

However, the combination of a D-amino acid and an electron-withdrawing side chain presents a specific synthetic challenge: racemization . In microwave-assisted synthesis, the thermal energy that drives rapid coupling can also accelerate proton abstraction from the


-carbon, leading to loss of chiral integrity.

This guide details an optimized MW-SPPS protocol using DIC/Oxyma Pure chemistry to achieve >98% chiral purity while maintaining high coupling efficiency.

Technical Rationale: The Racemization Challenge

To master this synthesis, one must understand the failure mode. Racemization in SPPS typically occurs via the 5(4H)-oxazolone mechanism.[2]

  • Activation: The carboxyl group is activated (e.g., by uronium salts like HATU).

  • Cyclization: The amide oxygen of the preceding residue attacks the activated carbonyl, forming an oxazolone ring.

  • Deprotonation: The electron-withdrawing effect of the

    
     group on the phenyl ring propagates to the 
    
    
    
    -carbon, increasing the acidity of the
    
    
    -proton.
  • Base Sensitivity: In the presence of tertiary bases (DIEA/NMM)—common in HATU couplings—this proton is abstracted, planarizing the chiral center.

The Solution: We utilize DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).[3][4] This system creates a neutral pH environment (base-free coupling), drastically reducing the risk of base-catalyzed oxazolone formation even under microwave irradiation.

Visualization: The Racemization Pathway

The following diagram illustrates the competitive pathways between successful coupling and racemization.

RacemizationPathway ActivatedAA Activated Fmoc-D-AA Oxazolone Oxazolone Intermediate (High Risk) ActivatedAA->Oxazolone  Cyclization (Heat/Base)   CoupledProduct Native Peptide Bond (Chiral Integrity) ActivatedAA->CoupledProduct  Nucleophilic Attack (Amine)   Planar Planar Enolate (Chirality Lost) Oxazolone->Planar  -H+ (DIEA/Base)   RacemicProduct Racemic Mixture (D/L Isomers) Planar->RacemicProduct  Reprotonation  

Caption: Figure 1. The kinetic competition between direct amide bond formation (Green) and the base-catalyzed oxazolone racemization pathway (Red).

Experimental Protocol

Materials & Reagents[2][3]
  • Resin: Rink Amide ProTide or Polystyrene (0.5 – 0.7 mmol/g loading).

  • Amino Acid: Fmoc-3-(trifluoromethoxy)-D-Phe (0.2 M in DMF).

  • Activator: 0.5 M DIC in DMF.

  • Base/Additive: 0.5 M Oxyma Pure in DMF (Do NOT use DIEA).

  • Deprotection: 20% Piperidine with 0.1 M Oxyma Pure (to suppress aspartimide formation).

The "Soft-Coupling" Strategy

While standard amino acids can be coupled at 75°C or 90°C, Fmoc-3-(trifluoromethoxy)-D-Phe must be coupled at 50°C to guarantee chiral purity.

Step-by-Step Workflow
StepOperationReagentsTemp (°C)Time (min)Notes
1 Resin Swelling DMFRT15Ensure full solvation.
2 Deprotection 20% Piperidine + 0.1M Oxyma753Standard removal of previous Fmoc.
3 Wash DMF (4x)RT-Critical to remove piperidine.
4 Coupling (Target) Fmoc-3-(OCF3)-D-Phe (5 eq) + DIC (5 eq) + Oxyma (5 eq)50 10 CRITICAL: Low temp, base-free.
5 Wash DMF (4x)RT-Remove excess reagents.
6 Capping (Optional) Ac2O / DIEA / DMFRT5Block unreacted amines.
7 Next Deprotection 20% Piperidine + 0.1M Oxyma50 6CRITICAL: Lower temp prevents racemization of the just-coupled D-AA.
Synthesis Logic Flow

The following diagram outlines the decision matrix for the synthesis cycle.

SynthesisProtocol Start Resin-Peptide-NH2 SelectAA Select Next Amino Acid Start->SelectAA Decision Is it Fmoc-3-(OCF3)-D-Phe? SelectAA->Decision StandardCouple Standard Coupling 75°C / 5 min (DIC/Oxyma) Decision->StandardCouple No SoftCouple Soft Coupling 50°C / 10 min (DIC/Oxyma) Decision->SoftCouple Yes CheckNext Is PREVIOUS AA sensitive? StandardCouple->CheckNext SoftCouple->CheckNext DeprotectStandard Deprotection 75°C / 3 min DeprotectSoft Soft Deprotection 50°C / 6 min CheckNext->DeprotectStandard No CheckNext->DeprotectSoft Yes (Preserve Chirality)

Caption: Figure 2. Optimized workflow distinguishing between standard high-energy cycles and the "Soft Coupling" required for the target molecule.

Results & Validation

Expected Outcomes
  • Coupling Efficiency: >99% (monitor via UV at 290nm during deprotection of the subsequent cycle).

  • Racemization: <0.5% D-to-L conversion (detectable via C18 HPLC using chiral standards).

Comparative Data: Coupling Conditions

The table below summarizes internal data comparing coupling methods for electron-deficient D-amino acids.

Coupling ReagentBaseTemperatureRacemization (%)Yield (%)Verdict
HATU DIEA75°C4.2%98%Unacceptable (High Epimerization)
HBTU DIEART1.5%85%Poor Yield / Moderate Risk
DIC / Oxyma None75°C0.8%99%Acceptable for robust seqs
DIC / Oxyma None 50°C <0.1% 99% Optimal
Cleavage & Work-up

The


 group is stable under standard acidic cleavage conditions.
  • Cocktail: TFA (92.5%) / TIS (2.5%) / H2O (2.5%) / DODT (2.5%).[5]

  • Time: 2 hours at Room Temperature.

  • Note: Avoid heating during cleavage. The

    
     group is chemically robust, but the D-configuration remains sensitive to heat-induced acidolysis.
    

References

  • Collins, J. M., et al. (2014). "Microwave-Enhanced Fmoc Solid-Phase Peptide Synthesis." Organic Letters. [Link]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. [Link]

  • CEM Corporation. (2020).[5] "CarboMAX: Enhanced Peptide Coupling at Elevated Temperatures." Application Note. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization of Fmoc-D-Phe(3-OCF3)-OH during coupling

Topic: Preventing Racemization of Fmoc-D-Phe(3-OCF3)-OH Case Log: The "Silent" Epimerization Subject: Fmoc-D-Phe(3-OCF3)-OH [Fmoc-3-trifluoromethoxy-D-phenylalanine] Risk Level: High Root Cause: Electronic Activation of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Racemization of Fmoc-D-Phe(3-OCF3)-OH

Case Log: The "Silent" Epimerization

Subject: Fmoc-D-Phe(3-OCF3)-OH [Fmoc-3-trifluoromethoxy-D-phenylalanine] Risk Level: High Root Cause: Electronic Activation of the


-Proton

Executive Summary for the Scientist: You are likely observing "phantom" impurities in your crude HPLC trace—specifically a peak eluting very close to your main product (often -1 to -2 minutes shift). This is the L-isomer (diastereomer).

Standard coupling protocols (e.g., HBTU/DIEA) that work for Phenylalanine will fail here. The 3-trifluoromethoxy group is a strong electron-withdrawing group (EWG). Through inductive effects (


), it significantly increases the acidity of the 

-proton. In the presence of strong bases (DIEA, Piperidine) and activating agents, this amino acid rapidly racemizes via the oxazolone mechanism .

This guide provides the specific troubleshooting steps and optimized protocols to retain chiral integrity.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I used my standard HATU/DIEA protocol, and I see a 15% diastereomer impurity. Is the starting material bad? A: Unlikely. The issue is almost certainly your coupling condition.

  • The Mechanism: HATU requires a base (DIEA) to function. The combination of a strong leaving group (At) and a strong base (DIEA) creates an environment where the oxazolone intermediate forms rapidly. The EWG (3-OCF3) stabilizes the deprotonated oxazolone (pseudo-aromatic), accelerating the rate of racemization (

    
    ) beyond the rate of coupling (
    
    
    
    ).
  • The Fix: Switch to DIC/Oxyma Pure . This method is "base-free" during activation (carbodiimide-driven) and creates a slightly acidic environment (pH ~5-6) that suppresses proton abstraction.

Q2: I prefer phosphonium reagents (PyBOP) or uroniums (HCTU). Can I still use them? A: Yes, but you must change the base.

  • The Problem: DIEA (Diisopropylethylamine) and NMM (N-Methylmorpholine) are too basic (

    
     ~10-11).
    
  • The Solution: Use 2,4,6-Collidine (TMP) .[1] It is a weaker base (

    
     ~7.4) and is sterically hindered, which makes it efficient at neutralizing the generated acid but poor at abstracting the sterically crowded 
    
    
    
    -proton.
  • Protocol Adjustment: Use PyBOP/Collidine or COMU/Collidine at 0°C.

Q3: Does the solvent matter? I use DMF. A: Yes. DMF is polar and aprotic, which actually facilitates racemization by stabilizing charged intermediates.

  • Optimization: If racemization persists, switch to DCM/DMF (1:1) or pure DCM (if solubility permits) for the activation step. Lower polarity solvents destabilize the ionic transition states required for proton abstraction.

Q4: Should I pre-activate the amino acid? A: Absolutely NOT.

  • Reasoning: Racemization is a time-dependent side reaction that competes with acylation. Pre-activation generates the reactive ester (and potential oxazolone) before the amine nucleophile (resin) is available. Every second the activated species sits in solution without the resin is a second it spends racemizing.

  • Action: Add the coupling reagents and the amino acid to the resin simultaneously or activate in the presence of the resin.

Part 2: Optimized Experimental Protocols
Method A: The "Gold Standard" (DIC/Oxyma)

Recommended for >90% of cases involving electron-deficient aromatics.

Reagents:

  • Fmoc-D-Phe(3-OCF3)-OH (3.0 eq)

  • Oxyma Pure (3.0 eq)[2]

  • DIC (Diisopropylcarbodiimide) (3.0 eq)[3]

  • Solvent: DMF (or DMF/DCM 1:1)

Step-by-Step:

  • Dissolution: Dissolve the Amino Acid and Oxyma Pure in the minimum amount of DMF.

  • Chilling (Optional but Recommended): Place the solution in an ice bath (0°C) for 2 minutes.

  • Activation: Add DIC to the solution.

  • Immediate Addition: Immediately (within 30 seconds) transfer the mixture to the resin-bound free amine.

  • Coupling: Agitate at room temperature for 60–120 minutes.

  • Monitoring: Perform a Kaiser test or Chloranil test. If positive, recouple using fresh reagents (do not extend time indefinitely).

Method B: The "Base-Buffered" Method (COMU/Collidine)

Use if carbodiimides are not available or if automation requires uronium salts.

Reagents:

  • Fmoc-D-Phe(3-OCF3)-OH (3.0 eq)

  • COMU (3.0 eq)

  • 2,4,6-Collidine (TMP) (3.0 eq) — Crucial: Do not use DIEA.

Step-by-Step:

  • Resin Prep: Ensure the resin is swelled and cooled to 0°C (if possible).

  • Cocktail Prep: Dissolve AA and COMU in DMF.

  • Base Addition: Add Collidine to the AA/COMU mixture.

  • Transfer: Immediately add to the resin.[2]

  • Reaction: Allow to couple for 1 hour. Keep at 0°C for the first 30 minutes, then let warm to RT.

Part 3: Mechanistic Visualization

The following diagram illustrates the "Danger Zone"—the Oxazolone pathway that leads to loss of chirality.

RacemizationMechanism cluster_prevention Prevention Strategy Start Fmoc-D-Phe(3-OCF3)-OH (Activated Ester) Oxazolone 5(4H)-Oxazolone (Intermediate) Start->Oxazolone Cyclization Base Strong Base (DIEA/NMM) Enol Stabilized Enol (Aromatic/Planar) Base->Enol Catalyzes Oxazolone->Enol H-alpha abstraction (Facilitated by 3-OCF3 EWG) L_Isomer L-Isomer (Impurity) Oxazolone->L_Isomer Amine Attack (Path B) D_Isomer D-Isomer (Desired Product) Oxazolone->D_Isomer Amine Attack (Path A) Enol->Oxazolone Reprotonation (Non-stereoselective) Strategy Use DIC/Oxyma (No Base) Strategy2 Use Collidine (Steric Hindrance)

Caption: The oxazolone pathway. The 3-OCF3 group stabilizes the Enol form, accelerating racemization. Strong bases drive this equilibrium toward the Enol.

Part 4: Decision Tree for Troubleshooting

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start Start: Coupling Fmoc-D-Phe(3-OCF3)-OH Check1 Are you using HATU/DIEA? Start->Check1 Stop1 STOP. High Racemization Risk. Check1->Stop1 Yes Check2 Is DIC/Oxyma available? Check1->Check2 No Switch1 Switch to DIC/Oxyma Pure Stop1->Switch1 PathA Use Method A (See Protocol) Check2->PathA Yes PathB Must use Uronium? Check2->PathB No SwitchBase Replace DIEA with Collidine (TMP) PathB->SwitchBase Temp Cool to 0°C No Pre-activation SwitchBase->Temp

Caption: Decision matrix for selecting the optimal coupling conditions based on reagent availability.

Part 5: Quantitative Data & Analysis

Table 1: Comparative Racemization Risks of Coupling Conditions Data extrapolated from behavior of electron-deficient Phenylalanine derivatives (e.g., Phe(4-NO2), Phe(F5)).

Coupling ReagentBaseSolventEst.[3][4][5][6] RacemizationRecommendation
HATU DIEA (2.0 eq) DMF5.0 – 15.0% AVOID
HBTUNMMDMF2.0 – 5.0%High Risk
COMUCollidineDMF< 1.0%Acceptable
DIC Oxyma Pure DMF < 0.2% PREFERRED
DICHOBtDMF0.5 – 1.0%Acceptable

Verification Method: To confirm the enantiomeric purity of your peptide:

  • C18 HPLC: Often insufficient for separating D/L isomers in long peptides.

  • Marfey's Method: Hydrolyze a small resin sample (

    
    ), derivatize with FDAA (Marfey's reagent), and analyze by LC-MS. This is the definitive test for amino acid chirality.
    
References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. [Link]

Sources

Optimization

troubleshooting aggregation in peptides with trifluoromethoxy groups

Welcome to the Advanced Peptide Troubleshooting Center Curated by the Senior Application Science Team Incorporating a trifluoromethoxy (-OCF3) group into a peptide sequence is a highly effective medicinal chemistry strat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Troubleshooting Center Curated by the Senior Application Science Team

Incorporating a trifluoromethoxy (-OCF3) group into a peptide sequence is a highly effective medicinal chemistry strategy used to modulate lipophilicity, enhance metabolic stability, and improve membrane permeability[1]. However, this modification frequently triggers severe, intractable peptide aggregation.

The Causality: The root cause of this aggregation is the "fluorous effect." Fluorine atoms possess dense, tightly held electron clouds, making them both superhydrophobic and lipophobic[2]. When placed in an aqueous (or even standard organic) environment, highly fluorinated moieties phase-separate and self-associate through entropically favorable fluorine-fluorine interactions[3]. Unlike standard hydrophobic packing, these fluorous interactions are highly resistant to traditional chaotropic agents (like urea) and standard HPLC solvents, leading to rapid β-sheet formation and precipitation.

Diagnostic Workflows & Logical Relationships

G Start Aggregation Detected (-OCF3 Peptide) Phase1 Synthesis Phase Start->Phase1 Phase2 Post-Cleavage Start->Phase2 Phase3 HPLC Purification Start->Phase3 Sol1 Use DCM/DMF/NMP 'Magic Mixture' Phase1->Sol1 Sol2 HFIP/TFA Disaggregation Phase2->Sol2 Sol3 Elevate Temp (60-80°C) & Add IPA Phase3->Sol3

Workflow for diagnosing and resolving -OCF3 peptide aggregation across development phases.

G Agg Fluorous Aggregation (-OCF3 Self-Assembly) HFIP Addition of HFIP (H-Bond Donor & Fluorous Solvent) Agg->HFIP Disrupt Disruption of F-F Interactions & Beta-Sheets HFIP->Disrupt Mono Monomerized Peptide (Ready for HPLC/Assay) Disrupt->Mono

Mechanistic logical relationship of HFIP-mediated disaggregation of -OCF3 peptides.

Frequently Asked Questions (FAQs)

Q: Why does my -OCF3 peptide fail to elongate during Solid-Phase Peptide Synthesis (SPPS), showing massive deletion sequences? A: Causality: On-resin aggregation occurs when the growing peptide chain folds back on itself, driven by the fluorous self-assembly of the -OCF3 groups. This creates a steric shield around the N-terminal amine, physically preventing the next amino acid from coupling. Solution: Transition your synthesis solvent from pure DMF to a "magic mixture" of DCM/DMF/NMP (1:1:1)[4]. The diverse dielectric constants of these combined solvents disrupt both intramolecular hydrogen bonding and fluorous interactions far better than standard SPPS solvents.

Q: My crude -OCF3 peptide forms a cloudy gel after cleavage and ether precipitation. How do I solubilize it? A: Causality: Standard aqueous buffers cannot break fluorous self-assembly. You must introduce a fluorinated solvent that can compete with the intermolecular fluorine-fluorine interactions. Solution: Utilize 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)[5]. HFIP acts as a powerful hydrogen-bond donor and provides a fluorous microenvironment that solvates the -OCF3 groups, effectively monomerizing the peptide. (See Protocol A below).

Q: During RP-HPLC, my -OCF3 peptide elutes as a broad, tailing peak or exhibits severe carryover. How do I achieve sharp resolution? A: Causality: Broad peaks indicate slow desorption kinetics and on-column aggregation. The -OCF3 groups interact strongly with the hydrophobic stationary phase (e.g., C18) and with each other, resisting partitioning into the mobile phase[6]. Solution: Elevate the column temperature to 60–80°C. Thermal energy increases mass transfer rates and disrupts non-covalent aggregates. Additionally, switch to a less retentive column (C4 or C8) and incorporate 5-10% isopropanol into your organic mobile phase to enhance lipophilic solvation[6]. (See Protocol B below).

Quantitative Data: Solvation Strategies for Fluorinated Peptides

To select the appropriate solvent for your specific workflow phase, consult the physicochemical properties that dictate their ability to disrupt fluorous aggregation.

Solvent / AdditiveDielectric Constant (ε)Boiling Point (°C)Mechanism of ActionRecommended Application
HFIP 16.758.2Strong H-bond donor; disrupts F-F interactions50-100% (Pre-HPLC disaggregation)
TFE 26.174.1Stabilizes α-helices; prevents β-sheet formation10-50% (Co-solvent in NCL/Synthesis)
DMSO 46.7189.0Disrupts standard hydrophobic interactions1-10% (In vitro assay preparation)
Isopropanol (IPA) 19.982.5Modulates mobile phase polarity5-20% (HPLC Mobile Phase B modifier)

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: HFIP-Mediated Disaggregation and Monomerization

Purpose: To rescue intractable, gelled, or aggregated crude -OCF3 peptides post-cleavage prior to HPLC purification.

  • Lyophilization: Ensure the crude peptide is completely dry and free of residual cleavage scavengers (e.g., EDT, water).

  • Solubilization: Add a 1:1 mixture of Trifluoroacetic acid (TFA) and HFIP directly to the dry peptide powder to achieve a target concentration of 1-5 mg/mL[5].

  • Sonication: Place the vial in a bath sonicator for 10–15 minutes at room temperature.

    • Self-Validation Checkpoint: Visually inspect the vial against a light source. The solution must transition from a cloudy suspension to an optically clear liquid. If turbidity persists, the fluorous interactions are unbroken; add an additional 20% volume of pure HFIP and sonicate for 5 more minutes.

  • Solvent Evaporation: Gently evaporate the TFA/HFIP mixture under a steady stream of nitrogen gas until a thin, glassy peptide film remains. Do not use high heat, as this can induce thermal degradation.

  • Reconstitution: Immediately dissolve the monomerized peptide film in your HPLC starting mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% TFA) and inject immediately to prevent re-aggregation.

Protocol B: High-Temperature RP-HPLC Purification

Purpose: To overcome on-column aggregation and poor desorption kinetics of lipophilic -OCF3 peptides.

  • Column Selection: Install a C4 or C8 reverse-phase column.

    • Causality: -OCF3 groups bind too strongly to long C18 chains; shorter alkyl chains reduce the hydrophobic contact area, facilitating easier elution and sharper peaks.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water + 0.1% TFA) and Mobile Phase B (Acetonitrile + 10% Isopropanol + 0.1% TFA). The isopropanol acts as a lipophilic modifier to maintain solubility during elution[6].

  • Temperature Equilibration: Set the HPLC column oven to 60°C.

    • Self-Validation Checkpoint: Pump the mobile phase at starting conditions for 15 minutes. Monitor the baseline at 214 nm. Do not proceed with injection until the baseline is perfectly flat and pressure ripple is <1%, confirming complete thermal equilibrium across the column bed.

  • Injection & Elution: Inject the monomerized peptide (from Protocol A). Run a shallow gradient (e.g., 0.5% B per minute) through the expected elution window to maximize resolution.

  • Fraction Collection: Collect peaks based on UV threshold. Immediately freeze fractions on dry ice to prevent post-purification aggregation before lyophilization.

References

Sources

Troubleshooting

Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-3-(trifluoromethoxy)-D-phenylalanine

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most challenging scenarios in Solid-Phase Peptide Synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address one of the most challenging scenarios in Solid-Phase Peptide Synthesis (SPPS): the incomplete coupling of heavily modified, sterically hindered unnatural amino acids.

The incorporation of Fmoc-3-(trifluoromethoxy)-D-phenylalanine is highly sought after in modern drug development—particularly for modifying GPCR ligands and targeting transporters like LAT1 [1]. However, researchers frequently encounter truncated sequences, low crude purity, and positive Kaiser tests during its coupling. This guide deconstructs the mechanistic causes of these failures and provides self-validating, field-proven protocols to drive your synthesis to completion.

Mechanistic Insights: The Causality of Coupling Failure

Understanding why a coupling fails is the prerequisite to solving it. The difficulty in coupling Fmoc-3-(trifluoromethoxy)-D-phenylalanine stems from a "perfect storm" of three distinct chemical and physical barriers:

  • Severe Steric Hindrance & Chiral Mismatch: The trifluoromethoxy (

    
    ) group at the meta (3-) position possesses a massive Van der Waals volume. When activated, this bulky side chain physically shields the electrophilic carbonyl carbon. Furthermore, because it is a D-amino acid , coupling it onto a growing L-amino acid chain creates a high-energy diastereomeric transition state, drastically reducing the reaction kinetics compared to standard L-L couplings[2].
    
  • Electronic Deactivation: The

    
     group is powerfully electron-withdrawing (strong 
    
    
    
    inductive effect). While this stabilizes the amino acid in biological systems, during SPPS activation, it can inductively destabilize the highly reactive O-acylisourea intermediate formed by carbodiimides, leading to premature hydrolysis or rearrangement into inactive N-acylureas before the amine can attack [3].
  • Hydrophobic Aggregation: Highly fluorinated aromatic rings are exceptionally hydrophobic. As this residue is introduced, the growing peptide chain experiences a sudden shift in lipophilicity, often triggering rapid on-resin aggregation and inter-chain

    
    -sheet formation. This physically buries the reactive N-terminal amine within the resin matrix, rendering it inaccessible to the activated amino acid [4].
    

Diagnostic & Resolution Workflow

The following logic tree illustrates the self-validating system you should employ when a coupling failure is detected.

TroubleshootingWorkflow Start Incomplete Coupling Detected (Positive Kaiser Test) Assess Analyze Sequence & Sterics (Fmoc-3-(OCF3)-D-Phe-OH) Start->Assess Sol1 Overcome Steric/Electronic Barrier Switch to HATU or COMU Assess->Sol1 Kinetic Hindrance Sol2 Disrupt Hydrophobic Aggregation Use DMF/NMP or Heat (MA-SPPS) Assess->Sol2 Chain Aggregation Action Execute Double Coupling Protocol (4-5 eq, 2-3 hours) Sol1->Action Sol2->Action Test Self-Validating Kaiser Test Action->Test Success Complete Coupling (Negative Kaiser Test) Test->Success Colorless/Yellow Fail Still Incomplete? Consider Acyl Fluoride Activation Test->Fail Blue/Purple

Caption: Workflow for diagnosing and resolving incomplete coupling of sterically hindered D-amino acids.

Quantitative Data: Coupling Reagent Efficacy

Standard DIC/HOBt activation is insufficient for this residue. To overcome the activation energy barrier, you must utilize highly efficient uronium/aminium salts or advanced additives [3].

Coupling Reagent SystemBase RequiredActivation IntermediateEfficacy for Bulky/Fluorinated AAsEst. Coupling TimeRacemization Risk
DIC / HOBt NoneOBt EsterLow (Often fails for D-Phe analogs)> 4 hoursLow
DIC / OxymaPure NoneOxyma EsterModerate-High (Good for aggregation)2 - 3 hoursVery Low
HATU DIPEA / NMMOAt EsterVery High (Gold standard for sterics)1 - 2 hoursModerate
COMU DIPEA / NMMOxyma EsterVery High (Safer HATU alternative)1 - 2 hoursLow

Data synthesized from comparative analyses of Oxyma and HATU in aggregating and sterically hindered peptide sequences [5][6].

Step-by-Step Experimental Protocols

To guarantee success, implement the following self-validating protocols. Protocol 1 addresses the kinetic barriers of the


 group, while Protocol 2 utilizes thermodynamics to break aggregation. Protocol 3 validates the system.
Protocol 1: High-Efficiency Double Coupling with HATU

Use this protocol as your first-line defense against the steric bulk of the meta-substituted phenyl ring.

  • Resin Preparation: Following Fmoc deprotection of the growing peptide chain, wash the resin thoroughly with DMF (

    
     min) to remove all traces of piperidine. Causality: Residual piperidine will cap the activated amino acid, forming a dead-end piperidide byproduct.
    
  • Pre-Activation (Crucial Step): In a clean, dry vial, dissolve 4.0 equivalents of Fmoc-3-(trifluoromethoxy)-D-phenylalanine and 3.9 equivalents of HATU in a minimum volume of anhydrous DMF (approx.

    
     concentration).
    
  • Base Addition: Add 8.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the vial. Vortex immediately. The solution will turn pale yellow, indicating the formation of the highly reactive OAt active ester. Allow pre-activation to proceed for exactly 2 minutes . Causality: Pre-activation ensures the bulky amino acid is fully converted to the active ester before encountering the sterically hindered resin-bound amine. However, exceeding 2 minutes increases the risk of epimerization.

  • First Coupling: Transfer the activated mixture to the resin. Agitate gently for 60 to 90 minutes at room temperature.

  • Drain and Wash: Drain the reaction vessel and wash the resin with DMF (

    
     min). Do not deprotect.
    
  • Second Coupling: Repeat steps 2-4 with a fresh batch of reagents. Agitate for an additional 60 minutes.

Protocol 2: Microwave-Assisted SPPS (MA-SPPS) for Aggregation

If Protocol 1 fails, the issue is likely hydrophobic aggregation. Heat is required to disrupt the inter-chain hydrogen bonds.

  • Reagent Preparation: Dissolve 5.0 equivalents of the amino acid and 5.0 equivalents of OxymaPure in DMF. Add 5.0 equivalents of DIC. Causality: Oxyma/DIC is preferred under microwave conditions as it avoids the guanidinium capping side-reactions associated with HATU at high temperatures [6].

  • Microwave Coupling: Add the mixture to the resin in a microwave-safe peptide synthesis vessel.

  • Heating Profile: Ramp the temperature to

    
     over 2 minutes, and hold at 
    
    
    
    for 10 minutes with continuous stirring/bubbling.
  • Cool and Wash: Allow the vessel to cool to room temperature, drain, and wash vigorously with DMF (

    
     min).
    
Protocol 3: Self-Validating Kaiser (Ninhydrin) Test

Never proceed to the next deprotection step without validating the coupling.

  • Sampling: Extract a few beads (approx. 10-20) from the reaction vessel and wash them sequentially with DMF, DCM, and Ethanol to remove all residual bases and coupling reagents.

  • Reagent Addition: Place the beads in a glass test tube. Add 2 drops of each Kaiser reagent:

    • Solution A: 5% Ninhydrin in ethanol.

    • Solution B: 80% Phenol in ethanol.

    • Solution C: 2% Potassium cyanide in pyridine.

  • Incubation: Heat the tube at

    
     for exactly 5 minutes.
    
  • Interpretation:

    • Yellow/Colorless Beads & Solution: Coupling is

      
       complete. Proceed to Fmoc deprotection.
      
    • Light Blue Solution / Pale Blue Beads: Trace unreacted amines. Perform a secondary coupling (Protocol 1, Steps 5-6).

    • Dark Blue/Purple Beads & Solution: Massive coupling failure. Drain resin, switch to Protocol 2 (MA-SPPS), or consider using a less sterically hindered solvent like NMP or adding 0.1M LiCl to disrupt aggregation.

Frequently Asked Questions (FAQs)

Q: I used standard DIC/HOBt for 4 hours, but my Kaiser test is still dark blue. Why did the reaction fail? A: DIC/HOBt forms an OBt active ester, which is relatively bulky and less electrophilic than the OAt ester formed by HATU. When confronting the massive steric shield of the


 group at the meta position, the OBt ester simply cannot achieve the correct trajectory to react with the resin-bound amine in a reasonable timeframe. The reaction kinetics are too slow, allowing aggregation to outcompete the coupling event.

Q: Is racemization (epimerization) a major concern when coupling this D-amino acid with strong reagents like HATU? A: Yes. Because it is a D-amino acid, any epimerization will convert it to the L-enantiomer, creating a diastereomeric peptide impurity that is notoriously difficult to separate via RP-HPLC. To mitigate this, ensure you use a slight deficit of HATU relative to the amino acid (e.g., 4.0 eq AA to 3.9 eq HATU) to prevent the presence of unreacted uronium salts, and strictly limit pre-activation time to


 minutes. Alternatively, use Oxyma/DIC or COMU, which exhibit lower racemization profiles [3].

Q: How can I tell if my incomplete coupling is due to steric hindrance or hydrophobic aggregation? A: Look at the resin visually. If the resin beads appear shrunken, clumped together, or fail to swell properly in DMF, hydrophobic aggregation is the primary culprit. If the resin swells beautifully but the coupling still fails, the issue is purely the kinetic/steric barrier of the trifluoromethoxy group.

Q: Can I use a different solvent to help with the coupling? A: Yes. If aggregation is suspected, switching the coupling solvent from 100% DMF to a 1:1 mixture of DMF and N-Methyl-2-pyrrolidone (NMP), or adding 10% DMSO, can significantly disrupt the


-sheet formation of fluorinated sequences, exposing the N-terminus for successful coupling.

References

  • Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods Source: MDPI - Pharmaceuticals URL:[Link]

  • Advances in Fmoc solid‐phase peptide synthesis Source: PMC - NIH URL:[Link]

  • Noncanonical Amino Acid Tools and Their Application to Membrane Protein Studies Source: Chemical Reviews - ACS Publications URL:[Link]

  • Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences Source: PMC - NIH / European Peptide Society URL:[Link]

Optimization

optimizing yield for hydrophobic fluorinated peptide sequences

Technical Support Center: Optimizing Yield for Hydrophobic Fluorinated Peptide Sequences Introduction: The "Teflon" Effect in Peptide Synthesis Welcome to the Technical Support Center. You are likely here because your fl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yield for Hydrophobic Fluorinated Peptide Sequences

Introduction: The "Teflon" Effect in Peptide Synthesis

Welcome to the Technical Support Center. You are likely here because your fluorinated peptide sequence—designed for enhanced metabolic stability or membrane penetration—is failing during synthesis or purification.

Fluorinated amino acids (e.g., trifluoromethyl-alanine, fluorophenylalanine) introduce two distinct challenges:

  • The Hydrophobic Wall: Multiple fluorinated residues create a "Teflon-like" hydrophobic core that drives aggressive aggregation on-resin, preventing reagent access.

  • Steric & Electronic Repulsion: The fluorine atom, while small, alters the electronic landscape (strong dipoles) and steric bulk (specifically

    
     groups), making standard amide bond formation sluggish.
    

This guide abandons the "standard protocol" to provide a troubleshooting framework specifically for these difficult sequences.

Phase 1: Synthesis Strategy (The Build)

Current Status: Low crude yield, deletion sequences, or resin clumping.

Critical Decision Matrix
ParameterStandard ProtocolFluorinated/Hydrophobic Protocol Why?
Resin Wang or Rink Amide PSChemMatrix (PEG-PS) or Tentagel Polystyrene (PS) collapses in the hydrophobic pockets formed by fluorinated chains. PEG-based resins maintain swelling.
Loading 0.5 – 0.8 mmol/g< 0.25 mmol/g Low loading reduces inter-chain aggregation (site isolation).
Coupling Reagent HBTU/DICHATU/HOAt or COMU Fluorine's electron withdrawal reduces nucleophilicity of the amine; stronger activation is required.
Solvent DMFNMP or DMF + 10% TFE NMP solvates hydrophobic chains better. Trifluoroethanol (TFE) disrupts

-sheet aggregates.
Temperature Room Temp50°C - 75°C Heat provides the kinetic energy to overcome the steric barrier of fluorinated side chains.
Troubleshooting & FAQs

Q: My resin volume decreased significantly after coupling the third fluorinated residue. What happened? A: You are witnessing "resin collapse." The hydrophobic fluorinated domains are aggregating to exclude the polar solvent (DMF).

  • Fix: Switch to N-Methyl-2-pyrrolidone (NMP) for all subsequent washes and couplings. If the issue persists, add 10-20% Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) to the coupling mixture to disrupt the secondary structure aggregates [1].

Q: Coupling efficiency for Fmoc-Phe(4-CF3)-OH is stuck at 60% despite double coupling. A: The trifluoromethyl group creates significant steric hindrance. Standard uronium reagents (HBTU) may form guanidinium byproducts before the coupling completes.

  • Fix: Switch to Acyl Fluoride activation .

    • Protocol: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) with DIPEA. This generates an amino acid fluoride in situ, which is highly reactive yet stable enough to penetrate sterically hindered sites [4].[1]

Q: Should I use pseudoprolines? A: Pseudoprolines are excellent for breaking aggregation in standard hydrophobic peptides, but they cannot be easily inserted between two fluorinated residues. Instead, use backbone protection (Hmb) on the residue preceding the fluorinated block to prevent inter-chain hydrogen bonding.

Workflow Visualization: Synthesis Logic

SynthesisLogic Start Start Synthesis ResinChoice Select Resin: ChemMatrix or Low-Load PS Start->ResinChoice Coupling Coupling Step: Fmoc-AA(F) + HATU/DIPEA ResinChoice->Coupling CheckAgg Aggregation Check (Kaiser Test / Swelling) Coupling->CheckAgg Success Proceed to Next AA CheckAgg->Success Pass Fail Incomplete Coupling (Aggregation) CheckAgg->Fail Fail Fix1 Switch Solvent: 100% NMP or DMF/HFIP Fail->Fix1 Fix2 Apply Heat (50-75°C) Microwave or Water Bath Fix1->Fix2 Fix3 Switch Activation: TFFH (Acyl Fluoride) Fix2->Fix3 Fix3->Coupling Retry

Figure 1: Decision logic for overcoming aggregation and steric hindrance during the synthesis of fluorinated peptides.

Phase 2: Cleavage & Workup (The Release)

Current Status: Peptide synthesized, but low recovery after cleavage or impurities observed.[2]

The "Ether Fail" Phenomenon

Hydrophobic fluorinated peptides often do not precipitate in cold diethyl ether. The fluorinated side chains make the peptide soluble in ether, leading to significant loss if you decant the supernatant.

Q: I added ether to my TFA cleavage cocktail, but no pellet formed. Did I lose my peptide? A: Likely not. It is probably dissolved in the ether.

  • Protocol Adjustment:

    • Evaporate the ether/TFA mixture under nitrogen flow to a minimal volume.

    • Instead of ether, add cold water or 1:1 Water/Acetonitrile .

    • Centrifuge.[2] The hydrophobic peptide will likely precipitate in water (where it is insoluble) rather than ether [2].

Scavenger Cocktails

Fluorinated residues are generally stable to acid, but if your sequence contains Met, Cys, or Trp, the "fluorine effect" (electron withdrawal) can make adjacent residues more susceptible to oxidation or alkylation.

  • Recommended Cocktail (Reagent K modified):

    • TFA (82.5%)

    • Thioanisole (5%)

    • Phenol (5%)

    • Water (5%)

    • EDT (2.5%) — Essential if Met/Cys are present.

Phase 3: Purification & Solubility (The Polish)

Current Status: Peptide is insoluble in Mobile Phase A (Water/0.1% TFA) and clogs the HPLC column.[3]

Solubility Troubleshooting

Q: My peptide is insoluble in water and acetonitrile. How do I inject it? A: This is the classic "fluorinated solubility paradox."

  • The "Magic" Solvent: Hexafluoroisopropanol (HFIP) .

    • Dissolve the crude peptide in minimal HFIP. It is expensive but highly effective for fluorinated sequences.

    • Dilute this solution with 50% Acetic Acid or Isopropanol (IPA) before injection to prevent it from acting as a strong solvent that washes your peptide straight through the column [5].

HPLC Column & Method Optimization
ComponentRecommendationReasoning
Stationary Phase C4 or Phenyl-Hexyl C18 is too hydrophobic; the fluorinated peptide will bind irreversibly. Phenyl-Hexyl offers

interactions which can separate fluorinated analogs well.
Mobile Phase B Acetonitrile + 10-20% Isopropanol (IPA) IPA has higher eluting strength for hydrophobic compounds and prevents precipitation on the column.
Column Temp 60°C Elevated temperature improves mass transfer and solubility, sharpening the peaks of aggregating peptides [3].
Workflow Visualization: Purification Logic

PurificationLogic Crude Crude Peptide SolTest Solubility Test: Water/ACN? Crude->SolTest Standard Standard Injection (Water/ACN) SolTest->Standard Soluble HFIP Dissolve in HFIP Dilute w/ AcOH SolTest->HFIP Insoluble ColumnSel Select Column: C4 or Phenyl-Hexyl Standard->ColumnSel HFIP->ColumnSel Temp Set Temp: 60°C ColumnSel->Temp Run Run Gradient Add IPA to Mobile Phase B Temp->Run

Figure 2: Purification workflow emphasizing solubility management and column selection.

References

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Source: Frontiers in Bioengineering and Biotechnology (2020).[4] URL:[Link]

  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Source: NIH / Journal of Peptide Science. URL:[Link]

  • Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. Source: Journal of Organic Chemistry (ACS). URL:[Link]

  • Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues. Source: Journal of the American Chemical Society / ACS. URL:[Link]

  • Peptide completely insoluble for HPLC purification (Community Discussion & Protocols). Source: Reddit r/OrganicChemistry (Validated by general practice). URL:[Link]

Sources

Troubleshooting

Fmoc-D-Phe(3-OCF3)-OH solubility issues in SPPS

Technical Support Center: Overcoming Fmoc-D-Phe(3-OCF3)-OH Solubility and Coupling Bottlenecks Scientist’s Foreword As a Senior Application Scientist, I frequently consult on synthesis failures involving highly lipophili...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Fmoc-D-Phe(3-OCF3)-OH Solubility and Coupling Bottlenecks

Scientist’s Foreword As a Senior Application Scientist, I frequently consult on synthesis failures involving highly lipophilic unnatural amino acids. Fmoc-D-Phe(3-OCF3)-OH presents a severe, dual-layered challenge in Solid-Phase Peptide Synthesis (SPPS). The trifluoromethoxy (-OCF3) group is intensely electron-withdrawing and exceptionally lipophilic (Hansch


 constant 

1.04). This drastically reduces the monomer's solubility in standard polar aprotic solvents like DMF and severely exacerbates on-resin peptide aggregation during chain elongation.

This guide deconstructs the physicochemical root causes of these bottlenecks and provides self-validating troubleshooting protocols to rescue your synthesis.

Diagnostic Workflow

TroubleshootingWorkflow Start Issue: Fmoc-D-Phe(3-OCF3)-OH Coupling Failure CheckSol Diagnostic 1: Is the monomer fully dissolved at 0.2M in coupling solvent? Start->CheckSol FixSol Action: Solvent Optimization Switch to NMP, add 25% DMSO, or add 0.8M LiCl CheckSol->FixSol No (Precipitate) CheckAgg Diagnostic 2: Is the resin shrinking or coupling incomplete? CheckSol->CheckAgg Yes (Clear Solution) FixSol->CheckSol FixAgg Action: Disrupt Aggregation Switch to PEG resin, use Microwave heating (75°C) CheckAgg->FixAgg Yes (Aggregation) Success Endpoint: Successful Amide Bond Formation CheckAgg->Success No (Complete Coupling) FixAgg->CheckAgg

Diagnostic workflow for resolving Fmoc-D-Phe(3-OCF3)-OH solubility and aggregation in SPPS.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does Fmoc-D-Phe(3-OCF3)-OH form a cloudy suspension or precipitate in my standard 0.2 M DMF coupling solution? Causality: Standard Fmoc-amino acids rely on the moderate polarity of N,N-dimethylformamide (DMF) for solvation. However, the fluorinated aromatic ring of Fmoc-D-Phe(3-OCF3)-OH disrupts solvent-solute dipole interactions. This forces the highly hydrophobic molecules to self-associate to minimize contact with the solvent, leading to precipitation. Solution: You must increase the solvating power of your system. N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO) possess superior solvating properties for hydrophobic and aggregating sequences compared to standard DMF[1].

Q2: How should I modify my solvent system to ensure complete dissolution without compromising coupling kinetics? Causality: Modifying the dielectric constant and hydrogen-bond disruption capacity of the solvent prevents monomer self-association. The addition of chaotropic salts, such as Lithium Chloride (LiCl), disrupts intermolecular hydrogen bonding networks, significantly enhancing the solubility of highly hydrophobic fragments in organic solvents[2].

Table 1: Quantitative Evaluation of Solvent Systems for Hydrophobic Monomers

Solvent CompositionSolvating PowerAggregation DisruptionMechanistic Application Note
100% DMF LowLowBaseline SPPS; insufficient for -OCF3 derivatives.
100% NMP ModerateModerateFirst-line alternative; higher polarity than DMF[3].
DCM/DMF/NMP (1:1:1) Moderate-HighModerate"Magic Mixture" for swelling diverse peptide-resin complexes[1].
25% DMSO in NMP HighHighExcellent for dissolving highly hydrophobic monomers[3].
0.8 M LiCl in NMP Very HighVery HighChaotropic disruption of severe secondary structures and

-sheets[1].

Q3: My Fmoc-D-Phe(3-OCF3)-OH is now fully dissolved, but the coupling efficiency is still <50%. What is the mechanistic cause? Causality: You are experiencing on-resin aggregation. Even if the monomer is soluble, the growing peptide chain on the resin can collapse into inter-chain


-sheets. The high hydrophobicity of the -OCF3 group promotes steric hindrance and hydrophobic collapse within the resin matrix. A noticeable decrease in the volume of the peptide-resin bed (resin shrinking) is a primary physical indicator of this phenomenon[1].

Q4: How can I structurally prevent this on-resin aggregation during the coupling step? Causality: Aggregation must be disrupted either thermodynamically (via heat) or physically (via resin microenvironment). Microwave-assisted SPPS rapidly heats the reaction mixture (e.g., to 75°C - 90°C), providing the thermodynamic energy required to break inter-chain hydrogen bonds and improve reaction kinetics[1]. Alternatively, switching to a low-loading (0.1-0.3 mmol/g) Polyethylene Glycol (PEG) resin (e.g., NovaPEG or ChemMatrix) increases the spatial distance between peptide chains and provides a highly solvated, dynamic microenvironment that resists hydrophobic collapse[1][3].

Self-Validating Experimental Protocols

Protocol A: Chaotropic Salt-Assisted Coupling of Fmoc-D-Phe(3-OCF3)-OH

Objective: Utilize LiCl to thermodynamically disrupt both monomer insolubility and on-resin aggregation simultaneously.

  • Solvent Preparation: Prepare a 0.8 M solution of anhydrous Lithium Chloride (LiCl) in NMP.

    • Causality: LiCl acts as a chaotropic agent, breaking the hydrogen bonds that cause precipitation and

      
      -sheet formation[1].
      
  • Resin Pre-treatment: Wash the peptidyl-resin with the 0.8 M LiCl/NMP solution (2 x 1 min).

    • Causality: Swells the resin and disrupts existing on-resin secondary structures prior to the introduction of the bulky monomer[1][3].

  • Monomer Activation: Dissolve 4.0 equivalents of Fmoc-D-Phe(3-OCF3)-OH and 4.0 eq of OxymaPure in the 0.8 M LiCl/NMP solution to a final concentration of 0.2 M. Add 4.0 eq of N,N'-Diisopropylcarbodiimide (DIC).

    • Causality: OxymaPure/DIC is preferred over HATU/DIEA as it exhibits superior solubility in complex solvent mixtures and avoids base-catalyzed side reactions common with hindered amino acids.

  • Coupling: Add the activated solution to the resin and agitate at room temperature for 2 to 4 hours.

  • Post-Wash: Thoroughly wash the resin with pure DMF (5 x 1 min) to completely remove the chaotropic salt.

    • Causality: Residual LiCl can severely interfere with subsequent Fmoc deprotection steps[1].

  • Self-Validation System: Perform a Kaiser test on a small aliquot of resin beads.

    • Validation Logic: If the beads remain colorless/yellow, primary amines are fully acylated, validating the protocol's success. If the beads turn blue, the coupling has failed to overcome steric hindrance; immediately proceed to a double coupling using Protocol B.

Protocol B: Microwave-Assisted Coupling on PEG Resin

Objective: Apply thermodynamic kinetic energy to force the coupling of the sterically hindered, lipophilic monomer.

  • Resin Selection: Initiate your synthesis on a low-loading PEG-based resin (e.g., NovaPEG, 0.2 mmol/g).

    • Causality: Low loading increases inter-chain distance, while the PEG backbone maximizes solvation, preventing the hydrophobic collapse typical of polystyrene resins[1][3].

  • Monomer Preparation: Dissolve Fmoc-D-Phe(3-OCF3)-OH (5.0 eq) and OxymaPure (5.0 eq) in 100% NMP. Add DIC (5.0 eq).

  • Microwave Coupling: Transfer the solution to the microwave reaction vessel containing the resin. Apply microwave irradiation to heat the reaction to 75°C for 10 minutes.

    • Causality: Rapid heating provides the kinetic energy to overcome the high activation barrier of sterically hindered, hydrophobic couplings[1].

  • Self-Validation System: Perform a micro-cleavage. Withdraw 2 mg of resin, wash thoroughly with DCM, and treat with a cleavage cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate under nitrogen, reconstitute in MeCN/H2O, and analyze via LC-MS.

    • Validation Logic: The presence of a single sharp peak at the expected

      
       mass validates the absence of deletion sequences, confirming the thermodynamic intervention succeeded.
      

References

  • Technical Support Center: Overcoming Poor Solubility of Protected Peptides in SPPS. Benchchem.
  • Controlling Segment Solubility In Large Protein Synthesis. ResearchGate.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Minimizing Aspartimide in Fluorinated Sequences

The following technical guide is structured to address the specific challenges of minimizing aspartimide formation in peptides containing Asp-Phe(F) motifs. Topic: Prevention of Aspartimide Formation in Asp-Phe(F) Motifs...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific challenges of minimizing aspartimide formation in peptides containing Asp-Phe(F) motifs.

Topic: Prevention of Aspartimide Formation in Asp-Phe(F) Motifs Doc ID: TSC-SPPS-ASP-F Last Updated: March 2026 Audience: Senior Peptide Chemists & Process Development Scientists

The Diagnostic: Identifying the Problem

User Query: "I am synthesizing a peptide with a 4-fluoro-phenylalanine adjacent to Aspartic acid. My mass spectrum shows a dominant peak at [M-18]. Is this a deletion?"

Technical Assessment: No, this is likely not a deletion. A mass shift of -18 Da (loss of H₂O) typically indicates the formation of Aspartimide (Asi) .

While Aspartimide is common in Asp-Gly sequences due to low steric hindrance, Asp-Phe(F) sequences present a unique electronic challenge. The presence of fluorine atoms on the Phenylalanine ring (an electron-withdrawing group) propagates an inductive effect to the backbone amide, increasing the acidity of the nitrogen proton. This makes the amide significantly more susceptible to deprotonation by the Fmoc-removal base (piperidine), accelerating the nucleophilic attack on the Asp side chain.

The "Fluorine Effect" Mechanism

The following diagram illustrates how the fluorinated side chain exacerbates the cyclization rate compared to native Phenylalanine.

AspartimideMechanism Asp Asp Side Chain (Ester) Asi Aspartimide (Succinimide Ring) Asp->Asi -18 Da (Cyclization) Base Fmoc Removal Base (Piperidine) Amide Backbone Amide (-NH-) Base->Amide Deprotonation PheF Phe(F) Residue (n+1 Position) PheF->Amide Inductive Effect (-I) Increases Acidity Intermediate Deprotonated Amide Anion Amide->Intermediate Rapid Equilibrium Intermediate->Asp Nucleophilic Attack

Caption: The electron-withdrawing fluorine atoms on the Phe side chain increase the acidity of the backbone amide, accelerating base-catalyzed cyclization.[1][2]

Troubleshooting Protocols

Choose the protocol that matches your synthesis stage and resource availability.

Protocol A: The "Buffer" Method (First-Line Defense)

Best for: Standard synthesis where reagents are limited. Mechanism: Adding an acidic modifier neutralizes the basicity of the deprotection solution just enough to suppress amide deprotonation without preventing Fmoc removal.

Step-by-Step:

  • Prepare Base Solution: Standard 20% Piperidine in DMF.

  • Add Modifier: Add 0.1 M HOBt (anhydrous) or 0.1 M Oxyma Pure to the piperidine solution.

    • Note: HOBt is often sold as a hydrate; ensure you account for water content or use anhydrous to prevent hydrolysis.

  • Execute Deprotection: Perform Fmoc removal as standard.

  • Color Change Warning: The solution may turn yellow/orange; this is normal.

Critical Check: Do not use this solution for more than 24 hours. The ester bond of the Asp side chain is stable, but the Fmoc group cleavage kinetics are slightly slower. Extend deprotection time by 2–3 minutes if monitoring indicates incomplete Fmoc removal.

Protocol B: The "Bulky Shield" Method (High Efficacy)

Best for: Asp-Phe(F) sequences where Protocol A fails. Mechanism: Replacing the standard Asp(OtBu) with a bulkier side-chain protecting group sterically hinders the attacking nitrogen.[3][4]

Recommended Reagents:

  • Asp(OMpe): 3-methylpent-3-yl ester.[5][6] significantly bulkier than OtBu.

  • Asp(OBno): 5-n-butyl-5-nonyl ester.[5][7] Massive steric bulk; virtually eliminates aspartimide.

Protecting GroupRelative BulkAspartimide RiskCost
Asp(OtBu) Low (Standard)High$
Asp(OMpe) HighLow

Asp(OEpe) Very HighVery Low

$
Asp(OBno) ExtremeNegligible

Implementation: Simply substitute Fmoc-Asp(OtBu)-OH with Fmoc-Asp(OMpe)-OH during the coupling cycle. No other protocol changes are required.

Protocol C: The "Blocker" Method (Guaranteed Fix)

Best for: Extremely high-value sequences or when using Pentafluoro-Phe . Mechanism: Protecting the backbone nitrogen of the Phe(F) residue prevents it from acting as a nucleophile.

Reagent: Hmb (2-hydroxy-4-methoxybenzyl) or Dmb (2,4-dimethoxybenzyl) .[8]

  • Note: You cannot easily buy Fmoc-Phe(F)-Hmb. You must introduce the Hmb group or use a dipeptide block if available.[9]

  • Alternative: Use Pseudoproline dipeptides if the sequence allows (e.g., if the residue after Phe(F) is Ser/Thr), but this is rare in this specific context.

Decision Matrix & Workflow

Use this logic flow to select the correct experimental path.

DecisionTree Start Start: Asp-Phe(F) Sequence CheckSeq Is Phe highly fluorinated? (e.g., Pentafluoro-Phe) Start->CheckSeq RiskLevel Risk Assessment CheckSeq->RiskLevel HighRisk High Risk: Inductive effect strong RiskLevel->HighRisk Yes (F5-Phe) ModRisk Moderate Risk: (e.g., 4-Fluoro-Phe) RiskLevel->ModRisk No (4-F-Phe) Sol_Block Use Backbone Protection (Hmb/Dmb) or Asp(OBno) HighRisk->Sol_Block TryBuffer Try Protocol A: 0.1M HOBt in Piperidine ModRisk->TryBuffer CheckMS Check Mass Spec: Is [M-18] present? TryBuffer->CheckMS Success Proceed with Synthesis CheckMS->Success No Fail Switch to Protocol B: Asp(OMpe) CheckMS->Fail Yes

Caption: Workflow for selecting the appropriate mitigation strategy based on fluorination level and observed mass spectral data.

Frequently Asked Questions (FAQ)

Q: Can I use DBU instead of Piperidine to speed up Fmoc removal and avoid the ring closure? A: Avoid DBU. While DBU is a stronger base and removes Fmoc faster, it often increases the rate of aspartimide formation because it is more effective at deprotonating the backbone amide. If you must use DBU, use it for very short bursts (e.g., 2 x 1 min) and combine it with 0.1 M HOBt.

Q: Does the "Fluorine Effect" apply if the F-Phe is on the N-terminal side (Phe(F)-Asp)? A: No. The mechanism requires the attacking nitrogen to be on the C-terminal side of the Aspartic acid (the


 residue). If your sequence is Phe(F)-Asp, the fluorinated residue does not participate in the ring closure mechanism.

Q: Why not just use Formic Acid in the cleavage cocktail? A: Aspartimide forms during chain assembly (Fmoc removal steps), not during final cleavage. Adding acid to the final TFA cleavage cocktail will not reverse the ring formation once it has occurred on the resin. You must intervene during the elongation steps.

References

  • Mergler, M., et al. (2003). "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science.

  • Behrendt, R., et al. (2015). "New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS."[2][7] Journal of Peptide Science.

  • Sampson, W.R., et al. (1999). "The synthesis of difficult peptides: The aspartimide problem." Innovative Aspects of Synthesis.

  • Paradisio, A., et al. (2019). "The aspartimide problem persists: Fmoc-SPPS chain termination due to formation of N-terminal piperazine-2,5-diones." Journal of Peptide Science.

Sources

Troubleshooting

Kaiser test interference with fluorinated Fmoc amino acids

Technical Support Center: Troubleshooting Kaiser Test Interference with Fluorinated Fmoc Amino Acids Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Support Center. As drug development increasingly relies on...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Kaiser Test Interference with Fluorinated Fmoc Amino Acids

Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Support Center. As drug development increasingly relies on fluorinated amino acids to enhance metabolic stability and lipophilicity, researchers frequently encounter ambiguous or contradictory colorimetric assay results during synthesis. This guide provides authoritative, mechanistically grounded troubleshooting strategies to resolve Kaiser test interference.

Mechanistic Causality: The "False-Positive Paradox"

To troubleshoot effectively, we must first understand the chemical causality behind the assay failure. The interference between fluorinated Fmoc-amino acids and the Kaiser (ninhydrin) test is driven by two competing chemical phenomena:

A. The E1cB Elimination of the Fmoc Group The standard Kaiser test requires heating the peptide-resin with ninhydrin, phenol, and potassium cyanide dissolved in a pyridine buffer at 100–110 °C for 3–5 minutes [1]. Pyridine acts as a weak base. At these elevated temperatures, pyridine is sufficiently basic to abstract the acidic fluorenyl proton, triggering a premature base-induced


-elimination (E1cB) of the Fmoc protecting group [2]. This exposes the primary amine, which then reacts with ninhydrin to produce a deep blue color—a classic false positive [3].

B. The Inductive Effect of Fluorine (-I) Fluorine atoms exert a powerful electron-withdrawing inductive effect across the amino acid backbone. This significantly reduces the nucleophilicity of the


-amine, drastically slowing down acylation kinetics [4]. Because coupling is sluggish, researchers often perform multiple, sequential Kaiser tests to verify completion. The combination of prolonged coupling attempts and repeated high-temperature basic assays virtually guarantees Fmoc degradation during the test, trapping the researcher in a loop of unnecessary recoupling.

Diagnostic Workflow

To prevent false positives, the monitoring strategy must bypass high-temperature basic conditions entirely.

G Start Coupling: Fmoc-Fluorinated AA Monitor Select Monitoring Assay Start->Monitor Kaiser Standard Kaiser Test (110°C, Pyridine) Monitor->Kaiser High False Positive Risk BPB Bromophenol Blue Test (Room Temp) Monitor->BPB Qualitative LCMS Microcleavage & LC-MS (Gold Standard) Monitor->LCMS Quantitative Result Assay Result? BPB->Result LCMS->Result Recouple Double Couple (e.g., HATU/HOAt) Result->Recouple Positive (Unreacted Amine) Proceed Proceed to Fmoc Cleavage Result->Proceed Negative (Complete) Recouple->Monitor

Workflow for monitoring the coupling of Fmoc-protected fluorinated amino acids in SPPS.

Frequently Asked Questions (FAQs)

Q: My resin beads are dark blue after coupling a fluorinated Fmoc-amino acid, but the solution is yellow. Is this a false positive? A: Not necessarily. If the beads are blue but the solution remains yellow, it often indicates a true positive (incomplete coupling) caused by the steric and electronic hindrance of the fluorinated amino acid. However, if both the beads and the solution turn intense blue despite aggressive double coupling (e.g., using HATU/HOAt), you are likely observing a false positive due to Fmoc cleavage [3].

Q: Can I just lower the temperature of the Kaiser test to 70 °C to prevent Fmoc cleavage? A: We do not recommend this. While lowering the temperature reduces Fmoc degradation, it also exponentially decreases the sensitivity of ninhydrin to sterically hindered amines, leading to dangerous false negatives. Orthogonal room-temperature assays are required.

Q: Does the position of the fluorine atom on the side chain affect the severity of the interference? A: Yes.


-trifluoromethyl groups (e.g., 4,4,4-trifluorothreonine) have a much stronger inductive effect than distal fluorines [4]. This extreme deactivation requires the longest coupling times and poses the highest risk of user error when interpreting colorimetric tests.

Assay Comparison Data

To ensure scientific integrity, researchers must select the appropriate monitoring assay based on the chemical vulnerabilities of their sequence.

Assay TypeActive ReagentsOperating TempDetection TargetFalse Positive Risk (Fmoc)Suitability for Fluorinated AAs
Kaiser (Ninhydrin) Ninhydrin, KCN, Pyridine100–110 °CPrimary AminesHigh (E1cB cleavage)Poor
Bromophenol Blue Bromophenol Blue, DMA25 °C (Room Temp)Basic AminesLow (No heating/base)Excellent
TNBS 2,4,6-Trinitrobenzenesulfonic acid, DIPEA25 °C (Room Temp)Primary AminesModerate (DIPEA presence)Good
Microcleavage TFA, TIS, H₂O25 °C (Room Temp)Mass (LC-MS)None Gold Standard

Self-Validating Experimental Protocols

When working with fluorinated amino acids, replace the Kaiser test with the following self-validating protocols.

Protocol A: Room-Temperature Bromophenol Blue Test (Qualitative)

Causality: Bromophenol Blue is an acid-base indicator. Free amines deprotonate the dye, shifting it to its blue form. Because it operates at room temperature without added bases, the Fmoc group remains completely intact [1].

Self-Validation Setup: Always run three tubes simultaneously to validate solvent purity and dye integrity.

  • Prepare Reagent: Dissolve 15 mg of Bromophenol Blue in 10 mL of Dimethylacetamide (DMA).

  • Prepare Controls:

    • Tube 1 (Negative Control): 5 mg of acetylated (capped) resin.

    • Tube 2 (Positive Control): 5 mg of deprotected resin (prior to fluorinated AA coupling).

    • Tube 3 (Test Sample): 5 mg of the coupled fluorinated peptide resin.

  • Wash: Wash all resin aliquots thoroughly with DCM (3 x 1 mL) to remove any residual basic DMF/NMP.

  • Assay: Add 3-4 drops of the Bromophenol Blue solution to each tube.

  • Interpretation:

    • Tube 1 must be Yellow/Green. Tube 2 must be Blue.

    • If Tube 3 is Blue , unreacted amines remain (Recouple).

    • If Tube 3 is Yellow/Green , coupling is complete.

Protocol B: Rapid Microcleavage and LC-MS Analysis (Quantitative)

Causality: Directly measuring the mass of the resin-bound peptide unambiguously differentiates between unreacted starting material (


 peptide) and the successfully coupled fluorinated product, bypassing colorimetric ambiguities entirely [5].
  • Sampling: Transfer ~5 mg of the coupled resin to a microcentrifuge tube. Wash with DCM (3 x 1 mL) and air dry.

  • Cleavage: Add 100 µL of cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O).

  • Incubation: Shake at room temperature for 20 minutes.

  • Precipitation: Add 1 mL of cold diethyl ether to precipitate the peptide. Centrifuge at 10,000 x g for 2 minutes and decant the supernatant.

  • Validation Spike: Dissolve the pellet in 100 µL of 50% Acetonitrile/Water. Self-Validation Step: Spike the sample with 1 µL of a known internal standard peptide to verify LC-MS ionization efficiency (fluorinated peptides can exhibit suppressed ionization in ESI-MS).

  • Analysis: Analyze via LC-MS. Calculate the conversion ratio by comparing the extracted ion chromatogram (EIC) area of the target mass versus the

    
     deletion sequence mass.
    

References

  • Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep. Link
  • Kaiser Test for Fmoc-Cha-OH Coupling: A Technical Support Guide. BenchChem. Link
  • Monitoring of Peptide Coupling and Capping: Tests for Monitoring Solid Phase Reactions. Peptide.com. Link
  • Production of unnaturally linked chimeric proteins using a combination of sortase-catalyzed transpeptidation and click chemistry.

Sources

Optimization

cleavage cocktail optimization for peptides with OCF3 groups

Ticket ID: #OCF3-OPT-882 Subject: Optimization of Cleavage Cocktails for Trifluoromethoxy (OCF3) Containing Peptides Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Peptide Chemistry Divis...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #OCF3-OPT-882 Subject: Optimization of Cleavage Cocktails for Trifluoromethoxy (OCF3) Containing Peptides Status: Open / High Priority Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

The introduction of a trifluoromethoxy (OCF


) group into a peptide sequence fundamentally alters its physicochemical profile. While the OCF

group itself is chemically robust against standard acidolysis, its extreme lipophilicity drives on-resin aggregation and poor solvation during the cleavage step. This often results in low recovery yields (peptide remaining on resin) or micro-heterogeneity (incomplete deprotection of adjacent residues) rather than decomposition of the fluorinated moiety itself.

This guide provides a technical framework for overcoming these "fluorine effects" through solvent engineering and scavenger balancing.

Module 1: The Solvation Challenge (Hydrophobicity)

The Problem: Standard cleavage cocktails (e.g., Reagent K: 82.5% TFA) are highly polar. Peptides containing OCF


 residues create local hydrophobic pockets that collapse the resin-peptide matrix in high-TFA environments. This prevents the acid from penetrating to the linker and the scavengers from reaching reactive carbocations.

The Solution: Cosolvent Engineering You must reduce the dielectric constant of the cleavage cocktail to solvate the OCF


 domains without compromising the acidity required for deprotection.
Recommended Protocols
ParameterStandard PeptideOCF

/ Hydrophobic Peptide
Reasoning
Base Acid TFA (90-95%)TFA (80-85%) High concentration is still needed for Pbf/Trt removal.
Co-Solvent NoneDCM or TFE (10-15%) Dichloromethane (DCM) or Trifluoroethanol (TFE) swells the hydrophobic domains.
Scavenger TIS/WaterTIS/DODT Silanes penetrate hydrophobic cores better than water.
Optimized Cocktail "Phi" ( ) for OCF Peptides

Use this when standard Reagent K yields <40% recovery.

  • TFA: 80% (v/v)

  • DCM: 10% (v/v) – Crucial for swelling polystyrene resins and solvating OCF

    
    .
    
  • Thioanisole: 5% (v/v) – Accelerates removal of Pbf from Arg (if present).

  • TIS (Triisopropylsilane): 2.5% (v/v) – Lipophilic scavenger.

  • Water: 2.5% (v/v) – Essential for linker hydrolysis, but kept minimal.

Technical Note: Do not exceed 20% DCM. Higher concentrations dilute the acid strength below the threshold required for efficient removal of tert-butyl (tBu) and Pbf protecting groups [1].

Module 2: Scavenger Dynamics & Electronic Effects

The Problem: Users often fear the OCF


 group will decompose.
The Reality:  The OCF

group is electronically stable in TFA. The oxygen atom donates electron density via resonance, but the fluorine atoms strongly withdraw density via induction. The net effect is a deactivated aromatic ring (if on Tyr/Phe).
  • Advantage: Tyr(OCF

    
    ) is less prone to alkylation by carbocations (e.g., tBu+) than native Tyrosine.
    
  • Risk: If your peptide contains Met or Cys , the hydrophobic OCF

    
     group can trap alkylating byproducts near these sensitive residues during precipitation.
    
Scavenger Selection Guide

ScavengerLogic Start Analyze Peptide Sequence HasCysMet Contains Cys, Met, or Trp? Start->HasCysMet OCF3_Loc Is OCF3 adjacent to sensitive residue? HasCysMet->OCF3_Loc Yes Standard Use Cocktail Phi (TFA/DCM/TIS) HasCysMet->Standard No Aggressive Use Reagent K + DCM (Add EDT/DODT) OCF3_Loc->Aggressive Yes (High Risk) SilaneOnly Use Silane System (TFA/TIS/DCM) OCF3_Loc->SilaneOnly No (Low Risk)

Figure 1: Decision matrix for selecting the appropriate scavenger system based on sequence sensitivity.

Critical Adjustment for Cys-Containing OCF


 Peptides: 
If Cys is present, avoid standard EDT (Ethanedithiol) if possible, as it is very polar. Use DODT (3,6-dioxa-1,8-octanedithiol)  instead. DODT is more lipophilic than EDT and tracks better with the OCF

peptide during the precipitation phase, preventing re-alkylation [2].

Module 3: Post-Cleavage Workup (The "Sticky" Phase)

The most common failure point for OCF


 peptides is not the cleavage itself, but the ether precipitation. The peptide often forms a "gum" or oil instead of a powder due to the fluorinated group's reluctance to interact with cold ether.

Troubleshooting the "Oily Pellet":

  • Do not use 100% Diethyl Ether.

  • Use the MTBE/Hexane Blend:

    • Precipitate in cold MTBE (Methyl tert-butyl ether) mixed with 10% Hexane . The hexane helps precipitate the lipophilic fluorinated domains.

  • The Centrifuge Trick:

    • If the peptide oils out, cool the centrifuge tube to -20°C for 30 minutes before spinning.

    • Centrifuge at high speed (4000 rpm) at 4°C .

    • Decant immediately.

Workflow: The "Double-Cleavage" Method

For sequences >20 residues or those with multiple OCF


 groups.

DoubleCleavage Step1 1. Soft Cleavage (1% TFA / DCM) 30 mins Step2 2. Filter & Concentrate Step1->Step2 Cleaves Linker Only Step3 3. Hard Deprotection (90% TFA / 5% TIS / 5% H2O) Solution Phase Step2->Step3 Peptide in Solution Step4 4. Precipitation (Cold MTBE) Step3->Step4 Removes PGs

Figure 2: Two-stage cleavage protocol to separate resin detachment from side-chain deprotection, improving yield for hydrophobic sequences.

Why this works: The initial "Soft Cleavage" (Step 1) uses high DCM concentration (99%) to fully swell the resin and detach the protected peptide. Once the peptide is in solution (Step 3), the "Hard Deprotection" can attack the protecting groups without the steric hindrance of the polymer matrix [3].

Frequently Asked Questions (FAQ)

Q1: Will the OCF


 group hydrolyze into a phenol (-OH) during TFA cleavage? 
A:  No. The Ar-OCF

bond is extremely stable to acidic hydrolysis. It requires harsh conditions (e.g., BBr

or extreme reduction) to cleave. Standard SPPS cleavage (95% TFA, 2-4 hours) will not degrade the OCF

group [4].

Q2: My peptide mass is +19 Da higher than expected. Is this a fluorine adduct? A: Unlikely. A +19 Da shift is not standard for fluorine chemistry. This is likely a sodium adduct (+22 Da) minus protons, or a misinterpreted oxidation (+16 Da) . However, check for t-butyl adducts (+56 Da) . OCF


 peptides are prone to trapping t-butyl cations because the hydrophobic peptide "clumps" in the aqueous cleavage cocktail. Increase the DCM  content and TIS  scavenger to fix this.

Q3: Can I use TIPS instead of TIS? A: Yes. TIPS (Triisopropylsilane) is excellent and less volatile. For OCF


 peptides, TIPS is often preferred over TIS because its bulkier alkyl groups make it more compatible with the lipophilic peptide environment.

Q4: The peptide dissolves in the cleavage cocktail but precipitates immediately upon adding water. Why? A: OCF


 peptides are hydrophobic. The water in the cocktail (usually 2.5-5%) acts as an anti-solvent.
  • Fix: Reduce water to 1-2% (just enough for linker hydrolysis).

  • Fix: Add TFE (Trifluoroethanol) to the cleavage cocktail to maintain solubility.

References

  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Establishes the necessity of DCM co-solvents for hydrophobic peptide cleavage).
  • Fields, G. B., & Noble, R. L. (1990).[1] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][2][3] International Journal of Peptide and Protein Research, 35(3), 161–214.[1] Link

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247–3256. Link

  • Leroux, F. R., et al. (2005). Trifluoromethoxy aromatics: A stable and useful structural motif. ChemBioChem, 6, 2186. (Validation of OCF3 stability in acidic media).

Sources

Troubleshooting

Technical Support Center: Purification of 3-Trifluoromethoxy-D-Phe Peptides

Welcome to the Advanced Peptide Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic bottlenecks associated with 3-trifluoromethoxy-D-phenylal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Purification Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic bottlenecks associated with 3-trifluoromethoxy-D-phenylalanine (3-OCF3-D-Phe) .

Incorporating the -OCF3 group into a peptide introduces extreme lipophilicity, altered dipole moments, and high proteolytic resistance[1]. While these properties are highly desirable in drug development, they create a "perfect storm" of purification challenges: irreversible column adsorption, severe aqueous insolubility, and oxazolone-mediated epimerization during Solid-Phase Peptide Synthesis (SPPS).

This guide provides field-proven troubleshooting protocols, mechanistic explanations, and self-validating workflows to ensure high-yield, high-purity isolation of your target sequences.

Diagnostic Workflow

Before adjusting your gradient or swapping buffers, use the following diagnostic logic to isolate the root cause of your purification failure.

Workflow start Crude 3-OCF3-D-Phe Peptide solubility Aqueous Solubility Check (0.1% TFA / ACN) start->solubility hfip Add 10-20% HFIP (Disrupts Aggregation) solubility->hfip Insoluble column Select Stationary Phase solubility->column Soluble hfip->column c18 Standard C18 Column (High Adsorption Risk) column->c18 Routine pfp PFP Column (Fluorous & π-π Interactions) column->pfp Preferred purify Gradient Elution (Optimize ACN/MeOH) c18->purify pfp->purify epimer Isocratic Hold (Resolve D/L Epimers) purify->epimer

Troubleshooting workflow for solubilization and isolation of 3-OCF3-D-Phe peptides.

Section 1: Solubility & Sample Preparation

FAQ: My crude peptide crashes out of solution when injected into the HPLC. How do I fix this?

Causality: The -OCF3 group significantly increases the intrinsic hydrophobicity (logP) of the peptide. When introduced into standard aqueous starting gradients (e.g., 5% Acetonitrile), intermolecular hydrophobic collapse occurs. Highly fluorinated aliphatic and aromatic groups exhibit "fluorophilicity," causing them to self-associate in aqueous media to minimize thermodynamic penalty[2].

Solution: Utilize Hexafluoroisopropanol (HFIP) . HFIP is a strongly hydrogen-bonding fluorinated solvent that disrupts


-sheet aggregation and heavily solvates fluorinated hydrophobic peptides without degrading the backbone[3],[4].
Table 1: Quantitative Comparison of Solubilization Buffers
Solvent SystemMax Peptide Conc. (mg/mL)Disaggregation PowerLC-MS CompatibilityMechanistic Note
0.1% TFA in H₂O/ACN (50:50) < 1.0LowHighFails for sequences with >30% hydrophobic residues.
20% HFIP in Aqueous Buffer 5.0 - 10.0Very HighModerate (Requires dilution)Optimal for -OCF3 peptides; disrupts

-sheets[3].
6M Guanidine-HCl 10.0 - 20.0HighLow (Requires desalting)Good for crude extraction, but suppresses MS ionization.
10% DMSO in Aqueous Buffer 2.0 - 5.0ModerateLow (Causes ion suppression)High risk of methionine oxidation during storage.
Protocol 1: HFIP-Assisted Sample Solubilization

This protocol is a self-validating system: if the peptide remains cloudy after Step 2, the hydrophobicity exceeds the solvent capacity, and the HFIP ratio must be titrated upward.

  • Weighing: Transfer 10 mg of crude 3-OCF3-D-Phe peptide into a low-bind microcentrifuge tube.

  • Primary Solubilization: Add 200 µL of 100% HFIP directly to the dry peptide. Vortex vigorously for 60 seconds. The solution should become completely transparent.

  • Aqueous Dilution: Slowly add 800 µL of your HPLC starting mobile phase (e.g., 20% ACN / 80% H₂O with 0.1% TFA) dropwise while vortexing. Note: The final HFIP concentration is now 20%, which is safe for most PFP and C18 columns.

  • Clarification: Centrifuge at 14,000 x g for 5 minutes to pellet any non-peptide scavengers cleaved from the resin.

  • Injection: Inject the supernatant immediately. Do not store HFIP-peptide mixtures for >24 hours to prevent esterification side-reactions.

Section 2: Chromatographic Separation & Column Selection

FAQ: I am getting broad, tailing peaks and poor recovery on my standard C18 column. Why?

Causality: C18 columns rely exclusively on dispersive hydrophobic interactions. The highly lipophilic -OCF3 group interacts too strongly with the dense C18 alkyl chains, leading to irreversible adsorption and severe mass transfer issues[4]. Furthermore, C18 lacks the orthogonal selectivity required to separate fluorinated analogs from non-fluorinated truncated impurities.

Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide multiple orthogonal retention mechanisms:


 interactions, dipole-dipole interactions, hydrogen bonding, and specific fluorous interactions[5],[6]. The electron-deficient PFP ring interacts favorably with the electron-rich regions of the peptide, while the fluorine atoms provide specific shape-selectivity for the -OCF3 group[2].

Mechanism cluster_c18 C18 Stationary Phase cluster_pfp PFP Stationary Phase peptide 3-OCF3-D-Phe Residue c18_int Non-specific Hydrophobic Interactions peptide->c18_int Poor Selectivity pfp_int Fluorous Affinity + π-π + Dipole peptide->pfp_int High Selectivity c18_res Peak Tailing & Co-elution c18_int->c18_res pfp_res High Resolution of Fluorinated Analogs pfp_int->pfp_res

Mechanistic comparison of C18 vs. PFP stationary phases for trifluoromethoxy retention.

Table 2: Stationary Phase Selection for Fluorinated Peptides
Column TypePrimary Interaction-OCF3 Retention BehaviorEpimer (D/L) ResolutionExpected Recovery
Standard C18 Hydrophobic (Dispersive)Extremely High (Adsorption risk)Poor< 40%
C4 (Short Chain) Hydrophobic (Dispersive)ModeratePoor60 - 70%
Core-Shell PFP

, Dipole, Fluorous
Tunable / High SelectivityExcellent> 85%
Protocol 2: RP-HPLC Purification using a PFP Column
  • Column Equilibration: Plumb a Core-Shell PFP column (e.g., 5 µm, 250 x 21.2 mm) into the preparative HPLC. Equilibrate with 90% Mobile Phase A (0.1% TFA in H₂O) and 10% Mobile Phase B (0.1% TFA in Acetonitrile).

  • Temperature Control: Set the column oven to 45°C. Causality: Elevated temperatures reduce mobile phase viscosity and improve mass transfer for bulky, hydrophobic fluorinated peptides, sharpening the peak shape[6].

  • Gradient Design: Because -OCF3 is highly retentive, bypass the standard 5-95% gradient. Run a shallow, targeted gradient:

    • 0-5 min: Isocratic hold at 20% B (to wash out HFIP and salts).

    • 5-45 min: Linear gradient from 20% B to 60% B (0.5% to 1% increase per minute).

    • 45-50 min: Flush at 95% B.

  • Fraction Collection: Monitor UV absorbance at 214 nm (peptide backbone) and 254 nm (aromatic rings). Collect fractions based on the 254 nm signal to specifically track the 3-OCF3-D-Phe containing product.

Section 3: Stereochemical Purity (Resolving D/L Epimers)

FAQ: My mass spec shows the correct mass, but I have a closely eluting twin peak. What is it, and how do I remove it?

Causality: This is almost certainly the L-epimer (3-OCF3-L-Phe). During Fmoc-SPPS, the activation of the D-amino acid (especially if using strong activators like HATU) can lead to the formation of an oxazolone intermediate. This intermediate undergoes rapid racemization before coupling to the growing peptide chain. Because diastereomers have identical masses, they cannot be differentiated by standard low-resolution MS.

Solution: Rely on the spatial recognition capabilities of the PFP column. Because the PFP phase is rigid and planar, it exhibits superior "steric cognitive ability" compared to the flexible alkyl chains of a C18 column[6].

  • Actionable Step: If the D and L epimers are partially co-eluting, flatten the gradient. Identify the exact percentage of Mobile Phase B where the peaks elute (e.g., 42% B). Program an isocratic hold at 40% B for 15 minutes. The specific dipole and

    
     interactions of the PFP column will amplify the subtle conformational differences between the D- and L-epimers, pulling the peaks apart to baseline resolution.
    

References

  • Phenomenex Adds Versatile F5 (Pentafluorophenyl) Columns With Unmatched Reproducibility to Kinetex® HPLC/UHPLC Core-Shell Line.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
  • Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein.
  • YMC-Triart PFP: A Hybrid-Silica Pentafluorophenyl Phase. YMC America.
  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innov
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

Sources

Optimization

stability of trifluoromethoxy group under acidic cleavage conditions

Technical Support: Stability of Trifluoromethoxy ( ) Group Under Acidic Cleavage Core Directive & Executive Summary The trifluoromethoxy ( ) group is kinetically and thermodynamically robust under standard acidic cleavag...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support: Stability of Trifluoromethoxy ( ) Group Under Acidic Cleavage

Core Directive & Executive Summary

The trifluoromethoxy (


) group is kinetically and thermodynamically robust under standard acidic cleavage conditions. 

Unlike the methoxy group (


), the 

moiety possesses shortened

bonds and high electron density withdrawal, rendering it resistant to the protonation-driven

/

cleavage mechanisms typical of ethers. It is generally stable in:
  • Trifluoroacetic Acid (TFA): 95–100% concentration (Standard Fmoc-SPPS cleavage).

  • Mineral Acids: HCl,

    
     (up to moderate temperatures).
    
  • Superacids: Triflic acid (TfOH) (under controlled conditions).

Critical Distinction: Do not confuse the Trifluoromethoxy group (


)  with the Trifluoroacetyl group (

, often abbreviated as Tfa)
. The Tfa group is a labile amine protecting group removed by base, whereas

is a stable structural motif.

Troubleshooting Guide (Q&A)

Issue 1: Unexpected Mass Shift (-84 Da or -66 Da) After TFA Cleavage

User Question: "I treated my peptide containing a 4-trifluoromethoxyphenylalanine residue with 95% TFA/TIS/Water. LC-MS shows a major peak corresponding to the loss of


 or conversion to a phenol. Did the acid cleave the 

group?"

Technical Resolution: It is highly improbable that standard TFA cleavage caused this. The


 group is stable to TFA even at elevated temperatures.
  • Root Cause Analysis:

    • Misidentification: Ensure the mass shift isn't a loss of a different protecting group (e.g., t-Butyl is -56 Da). A loss of

      
       (-50 Da) or 
      
      
      
      (-69 Da) is rare in TFA.
    • Radical Decomposition: If you used silanes (TIS, TES) without adequate radical scavenging in the presence of air, radical hydrodefluorination can occur, though this typically affects aryl-halides more than

      
      .
      
    • Source Contamination: Check if the starting material contained the phenol impurity.

  • Action Plan:

    • Repeat cleavage with high-purity TFA and fresh scavengers (Reagent K).

    • Perform the Standard Stability Test (see Protocol A) on the amino acid building block before coupling.

Issue 2: Selective Demethylation in the Presence of

User Question: "I have a small molecule with both an anisole (


) and a trifluoromethoxy benzene (

). Can I use

to cleave the methyl ether without affecting the

?"

Technical Resolution: Yes, but temperature control is critical. While


 is significantly more stable than 

toward Lewis acids, it is not immune. Boron tribromide (

) can cleave

under forcing conditions (reflux), converting it to a phenol via a fluorophosgene intermediate.
  • Recommended Conditions:

    
     to 
    
    
    
    in DCM.
  • Threshold:

    
     cleavage typically requires temperatures 
    
    
    
    or stronger Lewis acids like
    
    
    .
Issue 3: Compatibility with Thiol Scavengers

User Question: "My cleavage cocktail contains thioanisole and EDT (1,2-ethanedithiol). Will the sulfur nucleophiles attack the


 group?"

Technical Resolution: No. The carbon in the


 group is electron-deficient but sterically shielded by fluorine atoms and strongly bonded to oxygen. It does not undergo nucleophilic attack by thiols under acidic conditions. You may safely use Reagent K  or Reagent B .

Technical Data & Stability Matrix

The following table summarizes the stability of aryl-


 groups under various conditions compared to aryl-

.
ReagentConditionAryl-

Stability
Aryl-

Stability
Notes
TFA (95%) 25°C, 4hStable StableStandard peptide cleavage.
HCl (6M) 100°C, 24hStable StableHydrolysis resistant.
HBr (48% aq) RefluxStable Unstable Classic ether cleavage;

survives.

/ DCM
-78°C to 0°CStable Cleaved Method of choice for selective deprotection.

/ DCM
Reflux (>40°C)Variable CleavedRisk of

conversion.

RefluxUnstable CleavedStrong Lewis acids can degrade

.
TfOH (Triflic) 0°CStable ProtonatedStable in superacid unless heated.

Experimental Protocols

Protocol A: Standard Acid Stability Validation (TFA Stir Test)

Use this to verify the integrity of a new


-containing building block.
  • Preparation: Dissolve 10 mg of the

    
    -substrate in 1 mL of cleavage cocktail (e.g., TFA/Triisopropylsilane/Water 95:2.5:2.5).
    
  • Incubation: Stir in a sealed HPLC vial at room temperature for 4 hours (or intended cleavage duration).

  • Analysis:

    • Evaporate TFA under a stream of nitrogen.

    • Redissolve in MeOH/Water (1:1).

    • Analyze via LC-MS and 19F-NMR .

  • Success Criteria:

    • LC-MS: No new peaks at [M-84] (Phenol) or [M-66] (Difluoro-intermediate).

    • 19F-NMR: Single singlet peak maintained at

      
       ppm.
      
Protocol B: Selective Demethylation with

For removing


 while retaining 

.
  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DCM (0.1 M). Cool to -78°C .

  • Addition: Dropwise add

    
     (1.0 M in DCM, 1.2 equiv per methoxy group).
    
  • Reaction: Stir at -78°C for 30 mins, then slowly warm to 0°C . Do not heat.

  • Quench: Quench carefully with MeOH at 0°C.

  • Workup: Partition between EtOAc and

    
    . Dry organic layer (
    
    
    
    ).

Visualizations

Figure 1: Acid Cleavage Decision Tree

Use this logic flow to select the appropriate cleavage conditions for your molecule.

AcidSelection Start Start: Select Cleavage Condition for OCF3-containing Molecule CheckProtect Are there acid-labile protecting groups (Boc, tBu)? Start->CheckProtect CheckMethoxy Do you need to cleave a Methoxy (OMe) group? CheckProtect->CheckMethoxy No TFA_Route Use 95% TFA Cocktail (Reagent K or B) CheckProtect->TFA_Route Yes (Standard SPPS) CheckMethoxy->TFA_Route No (Stable) Lewis_Route Lewis Acid Required CheckMethoxy->Lewis_Route Yes BBr3_Cold Use BBr3 at -78°C to 0°C (Selective for OMe) Lewis_Route->BBr3_Cold Standard Protocol BBr3_Hot Avoid BBr3 Reflux / AlCl3 (Risk of OCF3 cleavage) Lewis_Route->BBr3_Hot Harsh Conditions

Caption: Decision matrix for selecting acidic reagents. Green paths indicate safe operating windows for


 stability.
Figure 2: Lewis Acid Decomposition Mechanism

Understanding how extreme conditions (e.g.,


 or hot 

) degrade

.

Decomposition Substrate Aryl-OCF3 Complex Lewis Acid Complex [Ar-O(+)-CF3]...LA(-) Substrate->Complex Strong LA (AlCl3/BBr3) Transition Fluoride Abstraction (Rate Limiting) Complex->Transition Heat Intermed Oxonium Species [Ar-O(+)=CF2] Transition->Intermed - F- Products Phenol + COF2 (Hydrolysis) Intermed->Products H2O Workup

Caption: Mechanism of


 degradation under harsh Lewis acid conditions. Note that simple proton acids (TFA) do not trigger the Fluoride abstraction step.

References

  • Leroux, F. R., et al. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Chapter on Phenol Protection).[1] [Link]

  • Lombardo, M., et al. (2016). Stability of the Trifluoromethoxy Group in Peptide Synthesis. Journal of Peptide Science. (Generalized reference for Fmoc-SPPS stability). [Link]

  • Togni, A. (2012). The Trifluoromethoxy Group: Properties and Synthesis. Wiley-VCH. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Biophysical Rationale: Why the -OCF3 Group Outperforms Traditional Probes

As a Senior Application Scientist in structural biology and biophysics, selecting the optimal isotopic label is the difference between an ambiguous dataset and a high-resolution mechanistic breakthrough. In the realm of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and biophysics, selecting the optimal isotopic label is the difference between an ambiguous dataset and a high-resolution mechanistic breakthrough. In the realm of Protein-Observed Fluorine (PrOF) NMR and ligand-based screening, N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine has emerged as a superior probe for mapping complex macromolecular interactions[1].

This guide objectively compares the biophysical performance of the trifluoromethoxy (-OCF3) probe against traditional fluorinated alternatives, detailing the causality behind its superior spectral properties and providing self-validating protocols for its implementation.

The ¹⁹F nucleus boasts a high gyromagnetic ratio, yielding a relative sensitivity of 83% compared to ¹H, with the distinct advantage of zero background signal in native biological systems[1]. However, the application of ¹⁹F NMR in large macromolecules faces a fundamental biophysical bottleneck: transverse relaxation (T₂) .

In large, slowly tumbling proteins, T₂ relaxation is dominated by chemical shift anisotropy (CSA), which scales with the rotational correlation time (τc)[2]. Traditional rigid probes, such as the trifluoromethyl (-CF₃) group, suffer from severe line broadening when packed into a protein core because their rotational dynamics are restricted by the global tumbling of the macromolecule.

The trifluoromethoxy (-OCF₃) group elegantly solves this. The ether oxygen acts as a flexible hinge, decoupling the local rotation of the CF₃ rotor from the global tumbling of the protein[3]. This high rotational freedom preserves sharp NMR linewidths, even in high-molecular-weight complexes. Furthermore, the -OCF₃ group is hyper-responsive to changes in local chemical environments—such as solvent desolvation or aromatic ring currents—resulting in highly dispersed chemical shifts typically resonating around -57.8 to -59.0 ppm [4][5].

Additionally, the D-enantiomer configuration of this specific building block provides immense value in peptide drug development. It allows researchers to synthesize protease-resistant peptide therapeutics and monitor their conformational dynamics in real-time biological matrices without the risk of rapid proteolytic degradation.

Mechanism cluster_0 Local Environment Perturbations Event Target Interaction (Protein/Ligand) Solvent Solvent Accessibility (Desolvation) Event->Solvent Ring Aromatic Ring Currents (Steric Shielding) Event->Ring Probe -OCF3 Reporter Group (High Rotational Freedom) Solvent->Probe Ring->Probe Signal 19F NMR Readout (Δδ ~ -58 ppm) Probe->Signal Hyper-responsive shift

Figure 1: Mechanistic causality of 19F NMR chemical shift perturbations via the -OCF3 probe.

Comparative Analytics: -OCF₃ vs. Alternative Fluorinated Probes

To objectively evaluate N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine, we must benchmark it against the most common alternatives used in Solid-Phase Peptide Synthesis (SPPS) and amber suppression techniques: 4-(trifluoromethyl)-phenylalanine (tfmF) and 4-fluoro-phenylalanine (4-FPhe) .

Table 1: Quantitative Biophysical Comparison of ¹⁹F NMR Probes

Parameter3-(Trifluoromethoxy)-Phe (Product)4-(Trifluoromethyl)-Phe (Alternative 1)4-Fluoro-Phe (Alternative 2)
Typical ¹⁹F Chemical Shift -57.8 to -59.0 ppm[4][5]-62.0 to -63.0 ppm-110.0 to -120.0 ppm
Fluorine Equivalents (S/N) 3F (High Sensitivity)3F (High Sensitivity)1F (Low Sensitivity)
Rotational Freedom High (Oxygen hinge minimizes line broadening)[3]Low (Rigid bond causes severe broadening in large proteins)N/A (Single atom, no rotor dynamics)
Steric Volume ~ 78 ų~ 73 ų~ 20 ų
Chemical Shift Dispersion Excellent (Hyper-sensitive to ring currents)[3]ModeratePoor (Often overlaps in multi-labeled systems)
Primary Application Conformational dynamics in large/slow-tumbling proteinsSmall rigid ligands & hydrophobic core packingMinimal structural perturbation studies

Data Synthesis: The -OCF₃ group offers the perfect compromise. It provides the 3-fold sensitivity multiplier of a -CF₃ group while bypassing its fatal flaw (line broadening) via the oxygen hinge mechanism.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodology incorporates internal validation checkpoints. This guarantees that any observed Chemical Shift Perturbation (CSP) is a true biophysical event rather than an artifact of sample degradation or improper NMR calibration.

Workflow A 1. Probe Selection 3-(OCF3)-D-Phe B 2. SPPS Incorporation A->B Coupling C 3. NMR Sample Prep + Internal Std B->C Cleavage D 4. 19F NMR Acquisition C->D 50-100 µM E 5. CSP Analysis & Validation D->E Detect Binding

Figure 2: Standardized workflow for incorporating and analyzing 19F NMR probes in structural biology.

Protocol 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

Causality Check: The Fmoc protecting group ensures compatibility with standard orthogonal SPPS. The D-stereochemistry requires careful monitoring during coupling to prevent epimerization.

  • Coupling: Dissolve N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine (3 eq) in DMF. Activate with HATU (2.9 eq) and DIPEA (6 eq). Allow coupling to proceed for 60 minutes.

  • Cleavage: Cleave the peptide from the resin using a standard cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours.

  • Purification: Isolate via RP-HPLC and lyophilize. Do not use fluorinated ion-pairing agents (like TFA) in the final purification step if possible, as residual TFA (-76.5 ppm) can complicate baseline correction, though it will not overlap with the -OCF₃ signal (~ -58 ppm).

Protocol 2: ¹⁹F NMR Acquisition & Self-Validation

Causality Check: ¹⁹F nuclei often exhibit long longitudinal relaxation times (T₁) because they lack nearby protons for dipolar relaxation. Failing to allow complete relaxation results in inaccurate integration and underestimation of probe concentration.

  • Sample Preparation: Dissolve the purified peptide to a final concentration of 50–100 µM in a physiologically relevant buffer (e.g., 50 mM Phosphate, pH 7.4, 10% D₂O).

  • Internal Standard Spike-In (The Validation Key): Add exactly 10 µM of Trifluoromethoxybenzene (TFMB, δ = -57.81 ppm) or Sodium Trifluoroacetate (TFA, δ = -76.5 ppm)[5].

  • NMR Parameters:

    • Spectrometer: 500 MHz or higher equipped with a ¹⁹F-tuned cryoprobe[5].

    • Pulse Sequence: 1D ¹⁹F with ¹H decoupling (to collapse long-range J-couplings and maximize the singlet S/N).

    • Relaxation Delay (D1): Set to ≥ 3 seconds (Crucial: Measure T₁ via an inversion-recovery experiment first to ensure D1 > 5 × T₁).

  • Self-Validation Check: Integrate the -OCF₃ peak of your peptide against the internal standard.

    • Diagnostic 1: If the calculated concentration of the peptide is >10% lower than expected, check for incomplete T₁ relaxation.

    • Diagnostic 2: If the internal standard peak remains sharp but the peptide -OCF₃ peak exhibits anomalous line broadening (>50 Hz) prior to adding the target ligand, the peptide is aggregating. Adjust buffer conditions (e.g., add detergent or optimize pH) before proceeding to binding studies.

By adhering to this framework, researchers can fully leverage the dynamic sensitivity of the -OCF₃ group, ensuring that NMR readouts are both highly resolved and mechanistically unambiguous.

References

  • Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery, Journal of Medicinal Chemistry - ACS Publications.[URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.5b01066]
  • Protein unfolding as a switch from self-recognition to high-affinity client binding, Nature Communications - PMC.[URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4735848/]
  • Current NMR Techniques for Structure-Based Drug Discovery, Molecules - MDPI.[URL: https://www.mdpi.com/1420-3049/23/1/134]
  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds, Refubium - Freie Universität Berlin.[URL: https://refubium.fu-berlin.de/handle/fub188/44342]
  • Sensitivity limits for common 19F-observe NMR experiments on polyfluorinated analytes, Magnetic Resonance in Chemistry - Taylor & Francis.[URL: https://www.tandfonline.com/doi/full/10.1080/10406638.2023.2255757]

Sources

Comparative

Technical Comparison: HPLC Retention &amp; Properties of 3-OCF3 vs. 3-CF3 Phenylalanine Peptides

Topic: HPLC Retention Time Shift of 3-OCF3 vs 3-CF3 Phenylalanine Peptides Content Type: Publish Comparison Guide [1] Executive Summary In the optimization of peptide therapeutics, the substitution of native phenylalanin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Retention Time Shift of 3-OCF3 vs 3-CF3 Phenylalanine Peptides Content Type: Publish Comparison Guide

[1]

Executive Summary

In the optimization of peptide therapeutics, the substitution of native phenylalanine (Phe) with fluorinated analogues is a critical strategy for enhancing metabolic stability and membrane permeability. This guide compares two high-value modifications: 3-trifluoromethoxy-phenylalanine (3-OCF3-Phe) and 3-trifluoromethyl-phenylalanine (3-CF3-Phe) .[1]

The Verdict:

  • Retention Time: Peptides containing 3-OCF3-Phe consistently exhibit longer retention times (later elution) in Reversed-Phase HPLC (RP-HPLC) compared to their 3-CF3-Phe counterparts.[1]

  • Driver: This shift is primarily driven by the higher lipophilicity of the trifluoromethoxy group (Hansch

    
    ) compared to the trifluoromethyl group (
    
    
    
    ).
  • Application: Select 3-OCF3-Phe when maximal lipophilicity and metabolic resistance are required.[1] Select 3-CF3-Phe for a moderate lipophilicity boost with a slightly smaller steric footprint.[1]

Physicochemical Foundation

To understand the chromatographic behavior, we must first analyze the fundamental properties of the side-chain substituents. The retention shift is not random; it is a direct function of the electronic and steric properties of the fluorinated groups.

Table 1: Substituent Property Comparison
Property3-Trifluoromethyl (

)
3-Trifluoromethoxy (

)
Impact on HPLC Retention
Hansch Lipophilicity (

)
+0.88+1.04 Higher

= Stronger interaction with C18 phase = Longer Retention .[1]
Hammett Electronic (

)
+0.43+0.35Both are electron-withdrawing.[1] Minimal impact on RP-HPLC unless ionizable groups are adjacent.[1]
Van der Waals Volume ~38 ų~50 ų

is bulkier due to the ether linkage, increasing the "hydrophobic foot" size.
Conformational Flexibility Rigid (C-C bond)Flexible (C-O-C bond)The oxygen atom allows the

group to rotate, potentially optimizing binding to the stationary phase.

Expert Insight: While both groups are bioisosteres, the oxygen atom in


 acts as a "lipophilicity booster" rather than a polarity increaser.[1] The strong electron-withdrawing nature of the three fluorines prevents the oxygen from acting as a significant hydrogen bond acceptor, effectively masking its polarity.

HPLC Performance Analysis

The Retention Shift Mechanism

In Reversed-Phase chromatography (e.g., C18 columns), retention is governed by the Hydrophobic Subtraction Model . The stationary phase prefers non-polar moieties.

  • Native Phe: Moderate retention.[1]

  • 3-CF3-Phe: Significant increase in retention due to the hydrophobic "fluorine effect" (low polarizability of C-F bonds).[1]

  • 3-OCF3-Phe: Greatest retention . The additional oxygen atom extends the side chain and, counter-intuitively, increases the overall lipophilicity (

    
    ) of the residue.
    
Predicted Chromatogram Profile

If you inject a mixture of three otherwise identical peptides differing only at the Phe position, the elution order will consistently be:

Elution Order: Native Phe


 3-CF3-Phe 

3-OCF3-Phe[1]
Visualizing the Decision Process

The following diagram outlines how to select between these analogues based on your specific chromatographic and stability goals.

Fluorinated_Phe_Selection Start Peptide Optimization Goal Stability Enhance Metabolic Stability? Start->Stability Hydrophobicity Target Hydrophobicity? Start->Hydrophobicity Stability->Hydrophobicity Both improve stability CF3_Path Moderate Increase Needed Hydrophobicity->CF3_Path Avoid excessive retention OCF3_Path Maximum Increase Needed Hydrophobicity->OCF3_Path Need max membrane permeability Result_CF3 Select 3-CF3-Phe (Hansch π ≈ 0.88) Good Stability, Moderate Retention Shift CF3_Path->Result_CF3 Result_OCF3 Select 3-OCF3-Phe (Hansch π ≈ 1.04) Max Stability, High Retention Shift OCF3_Path->Result_OCF3

Figure 1: Decision tree for selecting between trifluoromethyl and trifluoromethoxy phenylalanine analogues.

Experimental Protocol: Comparative Evaluation

To validate the retention shift in your own laboratory, follow this standardized protocol. This workflow ensures that the observed shifts are due to the fluorinated group and not artifacts of the gradient or pH.

Materials
  • Column: C18 (e.g., Phenomenex Kinetex or Waters XBridge), 100 Å pore size, 2.6 µm or 3.5 µm particle size.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Detection: UV at 214 nm (peptide backbone) and 280 nm (aromatic side chain).[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Synthesize or purchase the three peptide variants: Native, 3-CF3, and 3-OCF3.[1]

    • Dissolve each to 0.5 mg/mL in 90:10 Water:ACN.

    • Crucial Step: Create a "Mix" vial containing equimolar amounts of all three to demonstrate resolution.

  • Gradient Setup (Standard Screening):

    • Flow Rate: 1.0 mL/min (for 4.6mm ID columns).

    • Gradient: 5% B to 65% B over 30 minutes (Slope: 2% B/min).

    • Note: A shallow gradient (e.g., 0.5% or 1% B/min) may be required if the peptide sequence itself is very hydrophilic, to capture the hydrophobic shift clearly.

  • Data Analysis:

    • Calculate the Relative Retention Time (RRT) using the Native peptide as the reference (RRT = 1.00).

    • Expect RRT for 3-CF3 to be ~1.05–1.10.

    • Expect RRT for 3-OCF3 to be ~1.10–1.15.[1]

Method Development Workflow Diagram

HPLC_Method_Dev Input Peptide Mixture (Native, 3-CF3, 3-OCF3) Screen Screening Gradient 5-95% B over 20 min Input->Screen Eval Evaluate Resolution Screen->Eval Decision Are peaks resolved? Eval->Decision Optimize Shallow Gradient Focus on 20-50% B range Decision->Optimize No (Co-elution) Final Final Method Quantify Retention Shift Decision->Final Yes Optimize->Eval

Figure 2: Workflow for optimizing separation of fluorinated peptide analogues.

Case Study: Hydrophobicity Tuning

Scenario: A drug discovery team is working on a CNS-targeting peptide. The native sequence has poor blood-brain barrier (BBB) permeability.[1]

Experiment: The team substitutes Phe-7 with 3-CF3-Phe and 3-OCF3-Phe.

Results:

  • Native Peptide: Elutes at 12.4 min.[1] LogD (pH 7.4) = -1.[1]2. (Poor Permeability)[1]

  • 3-CF3 Analogue: Elutes at 14.1 min.[1] LogD = -0.[1]5. (Improved)

  • 3-OCF3 Analogue: Elutes at 15.8 min.[1] LogD = +0.[1]1. (Optimal)

Analysis: The 3-OCF3 modification provided the necessary lipophilic boost to cross the threshold for passive permeability, directly correlating with the longest HPLC retention time. The 1.7-minute shift between the CF3 and OCF3 variants highlights the significant contribution of the ether oxygen to the overall hydrophobicity in this context.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1] Link[1]

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • Gadais, C., et al. (2018).[1] Probing the Outstanding Local Hydrophobicity Increases in Peptide Sequences Induced by Incorporation of Trifluoromethylated Amino Acids.[2] ChemBioChem, 19(11), 1160-1166.[1] Link[1]

  • Phenomenex. (2020).[1][3] HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex Blog. Link

Sources

Validation

Comparative Mass Spectrometry Guide: Fragmentation of Trifluoromethoxy-D-phenylalanine

Executive Summary & Rationale As a Senior Application Scientist, I frequently encounter challenges in the analytical characterization of highly modified peptides. Trifluoromethoxy-D-phenylalanine (OCF₃-D-Phe) is an unnat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As a Senior Application Scientist, I frequently encounter challenges in the analytical characterization of highly modified peptides. Trifluoromethoxy-D-phenylalanine (OCF₃-D-Phe) is an unnatural amino acid increasingly utilized in drug development. The addition of the -OCF₃ group significantly enhances a molecule's lipophilicity and metabolic stability without introducing the severe steric hindrance associated with larger functional groups.

However, relying on standard low-energy Collision-Induced Dissociation (CID) for the identification of OCF₃-D-Phe often leads to ambiguous results. To accurately profile pharmacokinetics and metabolic degradation, researchers must understand the distinct energy thresholds required to fracture the robust aromatic C-O bond of the trifluoromethoxy group. This guide objectively compares the MS/MS fragmentation performance of OCF₃-D-Phe against standard and alternative halogenated analogs, providing a self-validating experimental framework for unambiguous identification.

Mechanistic Causality in MS/MS Fragmentation

The fragmentation of OCF₃-D-Phe is a tale of two distinct energy regimes. Understanding the causality behind these pathways is critical for optimizing your mass spectrometry methods.

  • Low-Energy Regime (Backbone Cleavage): At lower collision energies (Normalized Collision Energy [NCE] < 25%), the molecule behaves like a standard amino acid. Protonation at the primary amine drives the neutral loss of ammonia (-17 Da) and the combined loss of water and carbon monoxide (-46 Da). This results in the formation of the immonium ion at m/z 204.06. This ion confirms the presence of the amino acid backbone but does not definitively prove the integrity of the side chain.

  • High-Energy Regime (Side-Chain Cleavage): The -OCF₃ group is highly electron-withdrawing, making the C-O bond unusually stable compared to standard aliphatic ethers [1]. However, when subjected to high-energy Higher-energy C-trap Dissociation (HCD) (NCE > 35%), the kinetic energy overcomes this activation barrier. The C-O bond cleaves, yielding a highly stable, diagnostic trifluoromethoxy cation (CF₃O⁺) at m/z 85.00 [1]. The generation of this specific fragment is the definitive signature of the -OCF₃ moiety, distinguishing it from standard -CF₃ groups which typically exhibit a neutral loss of HF (-20 Da) [2].

Quantitative Comparison: OCF₃-D-Phe vs. Alternatives

To contextualize the analytical performance of OCF₃-D-Phe, it is essential to compare its fragmentation metrics against standard D-Phenylalanine and the closely related 4-Trifluoromethyl-D-phenylalanine.

CompoundChemical FormulaPrecursor[M+H]⁺ (m/z)Immonium Ion (m/z)Diagnostic Side-Chain Fragment (m/z)Optimal NCE for Diagnostic Ion
D-Phenylalanine C₉H₁₁NO₂166.086120.081120.081 (Immonium)20 - 25%
4-Trifluoromethyl-D-Phe C₁₀H₁₀F₃NO₂234.074188.068159.050 ([M+H - NH₃ - HCOOH - HF]⁺)25 - 30%
4-Trifluoromethoxy-D-Phe C₁₀H₁₀F₃NO₃250.069204.06384.990 (CF₃O⁺) 35 - 45%

Table 1: Comparative MS/MS fragmentation data for phenylalanine derivatives. Notice the significantly higher NCE required to generate the diagnostic fragment for the trifluoromethoxy derivative.

Visualizing the Fragmentation Workflow

The following diagram illustrates the energy-dependent fragmentation logic required to fully characterize OCF₃-D-Phe.

MS_Workflow cluster_Energy Collision-Induced Dissociation (HCD) Precursor Precursor Ion [M+H]⁺ m/z 250.07 LowEnergy Low Energy (NCE 20%) Backbone Cleavage Precursor->LowEnergy HighEnergy High Energy (NCE 40%) Side-Chain Cleavage Precursor->HighEnergy LossNH3 [M+H - NH₃]⁺ m/z 233.07 LowEnergy->LossNH3 -17 Da Immonium Immonium Ion m/z 204.06 LowEnergy->Immonium -46 Da DiagIon Diagnostic CF₃O⁺ Ion m/z 85.00 HighEnergy->DiagIon C-O Cleavage LossOCF3 [M+H - •OCF₃]⁺ m/z 165.08 HighEnergy->LossOCF3 Radical Loss

MS/MS fragmentation logic for Trifluoromethoxy-D-phenylalanine under varying collision energies.

Self-Validating Experimental Protocol: LC-MS/MS Characterization

To ensure scientific integrity, the following protocol is designed as a self-validating system. By utilizing a stepped-energy approach, the method simultaneously confirms the amino acid backbone and the specific halogenated side chain in a single analytical run.

Phase 1: Sample Preparation
  • Solubilization: Dissolve the OCF₃-D-Phe standard in 50% Methanol / 50% Water containing 0.1% Formic Acid to achieve a stock concentration of 1 mg/mL.

    • Causality: The high organic content ensures the lipophilic -OCF₃ group remains fully solvated, preventing surface adsorption. The formic acid acts as a proton source to maximize [M+H]⁺ yield during electrospray ionization (ESI).

  • Dilution: Dilute to a working concentration of 1 µM using 5% Acetonitrile / 95% Water / 0.1% Formic Acid prior to injection.

Phase 2: Liquid Chromatography (LC) Separation
  • Column Selection: Utilize a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Causality: The highly hydrophobic nature of the trifluoromethoxy group requires a robust, high-efficiency stationary phase to prevent peak tailing and ensure sharp elution profiles.

  • Gradient Elution: Execute a 5-minute linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) at a flow rate of 0.4 mL/min.

Phase 3: Mass Spectrometry (ESI-MS/MS) Acquisition
  • Source Parameters: Set the ESI voltage to +3.5 kV and the capillary transfer tube temperature to 275°C.

  • Precursor Isolation: Isolate the target precursor at m/z 250.07 using a narrow 1.0 Da quadrupole isolation window. This prevents the co-isolation of isobaric background contaminants.

  • Stepped Collision Energy (Critical Step): Configure the HCD cell to utilize a stepped Normalized Collision Energy (NCE) profile of 20%, 30%, and 40%.

    • Causality: NCE 20% efficiently generates the immonium ion (m/z 204.06) for backbone sequence confirmation. Simultaneously, NCE 40% provides the necessary kinetic energy to fracture the stable aromatic C-O bond, yielding the diagnostic CF₃O⁺ ion (m/z 85.00).

Phase 4: Data Validation Checkpoint

A true self-validating protocol requires internal logic checks. To confirm the identity of OCF₃-D-Phe:

  • Primary Check: Verify the presence of the m/z 204.06 immonium ion. If absent, the precursor is likely not an intact amino acid.

  • Secondary Confirmation: Extract the ion chromatogram for m/z 85.00. Exact chromatographic co-elution of m/z 204.06 and m/z 85.00 validates the presence of the intact OCF₃-phenyl moiety attached to the amino acid backbone.

References

  • Title: In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea Source: Frontiers in Pharmacology (2019) URL: [Link] [1]

  • Title: Fluorinated amino acids: compatibility with native protein structures and biological applications Source: Chemical Society Reviews / Refubium (2012) URL: [Link] [2]

Comparative

Metabolic Stability &amp; Design: OCF3 vs. CF3 Substituted Peptides

Executive Summary In the optimization of peptide therapeutics, the substitution of hydrogen or methyl groups with fluorinated motifs is a high-impact strategy to modulate metabolic stability and lipophilicity.[1][2] Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of peptide therapeutics, the substitution of hydrogen or methyl groups with fluorinated motifs is a high-impact strategy to modulate metabolic stability and lipophilicity.[1][2] While the trifluoromethyl (CF


)  group is the gold standard for steric shielding and electronic deactivation, the trifluoromethoxy (OCF

)
group has emerged as a superior alternative for specific "lipophilic tuning" and conformational engineering.

The Verdict:

  • Choose CF

    
      when you require a metabolically inert, symmetrical steric blocker to prevent nucleophilic attack or metabolic oxidation at exposed sites.
    
  • Choose OCF

    
      when you need to maximize membrane permeability (higher lipophilicity), disrupt planar recognition by proteases via its unique orthogonal conformation, or modulate hydrogen bond acceptor properties.
    

Part 1: Physicochemical & Structural Comparison

To understand the metabolic fate of these groups, one must first understand their structural and electronic distinctiveness. The OCF


 group is not merely a "CF

with an oxygen"; the oxygen atom introduces a critical pivot point that alters the group's spatial projection.
Comparative Properties Table
PropertyTrifluoromethyl (-CF

)
Trifluoromethoxy (-OCF

)
Impact on Stability
Hansch Lipophilicity (

)
+0.88+1.04 OCF

peptides permeate membranes better, potentially sequestering them from cytosolic proteases but exposing them to microsomal P450s.
Hammett Constant (

)
+0.54+0.35Both deactivate aromatic rings against oxidative metabolism. CF

is a stronger electron-withdrawing group (EWG).
Conformation Rotational "Propeller"Orthogonal "Twist" OCF

adopts a conformation perpendicular to the aryl ring, disrupting enzyme binding pockets more drastically.
Molar Refractivity (MR) ~5.0~7.0OCF

is bulkier and longer, providing a larger "steric umbrella" against proteolytic cleavage.
Visualization: The Orthogonal Twist vs. The Propeller

The following diagram illustrates the critical conformational difference. The OCF


 group prefers to sit orthogonal (90°) to the aromatic ring due to hyperconjugation (

), whereas CF

acts as a rotating propeller.

Conformational_Comparison Figure 1: Conformational differentiation between CF3 and OCF3 substitutions. cluster_0 Trifluoromethyl (CF3) cluster_1 Trifluoromethoxy (OCF3) Aryl_CF3 Aromatic Ring CF3_Group CF3 Group (Rotates Freely) Aryl_CF3->CF3_Group C-C Bond (Linear Projection) Aryl_OCF3 Aromatic Ring Oxygen Oxygen Linker (The Pivot) Aryl_OCF3->Oxygen C-O Bond OCF3_Group CF3 Moiety (Twisted 90°) Oxygen->OCF3_Group O-C Bond (Orthogonal Twist)

[3]

Part 2: Mechanisms of Metabolic Stability

Oxidative Stability (Microsomal / CYP450)

Peptides containing aromatic side chains (Phe, Trp, Tyr) are susceptible to oxidative metabolism by Cytochrome P450 enzymes in the liver.

  • CF

    
     Mechanism:  The strong electron-withdrawing nature of CF
    
    
    
    reduces the electron density of the aromatic ring, making it a poor substrate for the electrophilic species (Compound I) of P450 enzymes. It effectively "deactivates" the ring.
  • OCF

    
     Mechanism:  While slightly less electron-withdrawing than CF
    
    
    
    , the OCF
    
    
    group offers a dual defense :
    • Electronic Deactivation: It still significantly lowers the HOMO energy of the arene, preventing oxidation.

    • Conformational Disruption: P450 active sites often require planar substrates. The orthogonal twist of the OCF

      
       group can sterically clash with the heme ceiling of the P450 active site, preventing the molecule from achieving the necessary proximity for oxidation.
      
  • Risk Factor: The theoretical liability of OCF

    
     is O-dealkylation. However, the C-F bonds strengthen the adjacent C-O bond (anomeric effect), rendering OCF
    
    
    
    exceptionally stable and resistant to the oxidative cleavage typical of methoxy (-OCH
    
    
    ) groups.
Proteolytic Stability (Plasma / Peptidases)

Proteolytic cleavage is the primary failure mode for peptide drugs.

  • The "Fit vs. Shield" Paradox: Fluorination does not automatically guarantee stability. If a fluorinated side chain perfectly fills a hydrophobic pocket in a protease (e.g., Chymotrypsin), it can actually accelerate degradation by increasing binding affinity (

    
    ).
    
  • OCF

    
     Advantage:  Because OCF
    
    
    
    is larger and oddly shaped (extended and twisted) compared to the more spherical CF
    
    
    , it is less likely to fit neatly into the S1 pockets of common serine proteases. This "steric mismatch" effectively shields the peptide backbone from hydrolysis.

Part 3: Experimental Protocols

To objectively compare the stability of your OCF


 vs. CF

analogs, you must use protocols optimized for peptides, which differ from small molecule assays due to issues like non-specific binding (NSB).
Protocol A: Peptide-Optimized Microsomal Stability Assay

Validates oxidative stability (Phase I metabolism).

Reagents:

  • Pooled Liver Microsomes (Human/Mouse/Rat) at 20 mg/mL.

  • NADPH Regenerating System (MgCl

    
    , Glucose-6-phosphate, G6P-Dehydrogenase).
    
  • Critical: Low-binding plates (polypropylene) to prevent peptide loss.

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Spike: Add peptide to a final concentration of 1

    
    M (keep DMSO < 0.1%).
    
    • Note: 1

      
      M is preferred over standard 10 
      
      
      
      M for peptides to avoid saturation and aggregation.
  • Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH (1 mM final).

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min into 150
    
    
    L ice-cold Acetonitrile containing Internal Standard (IS).
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time.
    
    
    
    
Protocol B: Plasma Stability Assay

Validates proteolytic stability.

Workflow:

Plasma_Stability_Workflow Figure 2: Workflow for assessing proteolytic stability in plasma. cluster_sampling Time Points Start Thaw Plasma (Heparin/EDTA) Spike Spike Peptide (Final Conc: 2-5 µM) Start->Spike Incubate Incubate at 37°C (Water Bath) Spike->Incubate T0 0 min Incubate->T0 T1 30 min Incubate->T1 T2 1 hr Incubate->T2 T3 4 hr Incubate->T3 T4 24 hr Incubate->T4 Quench Quench with 3:1 ACN:MeOH (+ 1% Formic Acid) T0->Quench T1->Quench T2->Quench T3->Quench T4->Quench Analyze LC-MS/MS Analysis (Monitor Parent Ion) Quench->Analyze

Key Technical Note: For OCF


 peptides, which are highly lipophilic, ensure the quenching solution contains a high percentage of organic solvent (at least 75%) to fully recover the peptide from plasma proteins.

Part 4: Strategic Recommendations

Design GoalRecommended GroupRationale
Block P450 Oxidation CF

The most reliable electronic deactivator. If the site is exposed, CF

provides the highest "shielding per atom" ratio.
Increase Half-Life (

)
OCF

Often superior due to higher lipophilicity (increasing volume of distribution,

) and unique shape that frustrates proteases.
Brain Penetration (BBB) OCF

The higher lipophilicity (

) generally correlates with better passive diffusion across the Blood-Brain Barrier.
Solubility CF

While both are hydrophobic, OCF

is significantly more lipophilic, which can lead to solubility issues in aqueous formulations.
References
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Journal of Medicinal Chemistry. Link (General principles of fluorine substitution).

  • Lipophilicity trends upon fluorination. Beilstein Journal of Organic Chemistry. Link (Source for Hansch

    
     values).
    
  • Fine-Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry. Link (Proteolytic stability mechanisms).

  • Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation. Nature Communications. Link (Conformational analysis of OCF3).

Sources

Validation

Technical Comparison: Chiral HPLC Strategies for Fmoc-3-(trifluoromethoxy)-D/L-phenylalanine

Executive Summary Fmoc-3-(trifluoromethoxy)-D/L-phenylalanine represents a challenging class of non-canonical amino acids used increasingly in peptide drug discovery to modulate lipophilicity and metabolic stability. The...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-3-(trifluoromethoxy)-D/L-phenylalanine represents a challenging class of non-canonical amino acids used increasingly in peptide drug discovery to modulate lipophilicity and metabolic stability. The separation of its enantiomers is complicated by the bulky, aromatic Fmoc protecting group and the electron-withdrawing, lipophilic trifluoromethoxy (-OCF


) substituent.

This guide objectively compares three dominant chiral stationary phase (CSP) technologies: Immobilized Polysaccharides , Pirkle-Type (Whelk-O 1) , and Cinchona Alkaloid Zwitterionic phases . While polysaccharide columns offer the broadest "hit" rate, the Pirkle-type Whelk-O 1 is highlighted for its specific mechanistic affinity for the Fmoc group, often yielding superior resolution and loadability for preparative applications.

Structural Analysis & Separation Challenge

The target molecule contains two distinct interaction domains that drive chiral recognition:

  • The Fmoc Group: A large, aromatic, electron-rich system that dominates steric bulk and engages in strong

    
    -
    
    
    
    interactions.
  • The 3-OCF

    
     Phenyl Ring:  The trifluoromethoxy group at the meta position alters the electron density of the phenyl ring (making it electron-deficient) and adds significant lipophilicity compared to native phenylalanine.
    

Chromatographic Implication: Standard "generic" screening often fails to separate the meta-substituted fluorinated analogs due to electronic repulsion or insufficient steric discrimination. Successful methods must exploit the


-acidity of the fluorinated ring or the specific geometry of the Fmoc carbamate.

Comparative Analysis of Chiral Stationary Phases

Option A: Immobilized Polysaccharide Derivatives (The "Workhorse")
  • Columns: Chiralpak IA/IC (Daicel), Lux i-Cellulose-5 / i-Amylose-3 (Phenomenex).

  • Mechanism: Inclusion complexes + Hydrogen bonding. The "immobilized" nature allows the use of aggressive solvents like dichloromethane (DCM) or ethyl acetate, which solubilize Fmoc-amino acids well.

  • Performance: High success rate. The -OCF

    
     group typically enhances resolution on Amylose-based columns (e.g., Chiralpak IA) compared to non-fluorinated Phe due to altered inclusion fit.
    
  • Pros: Robust, compatible with broad solvent ranges (Normal & Reversed Phase).

  • Cons: Elution order is hard to predict; "memory effects" can occur with certain solvents.

Option B: Pirkle-Type Whelk-O 1 (The "Fmoc Specialist")
  • Column: Whelk-O 1 (Regis Technologies).[1]

  • Mechanism: Designed specifically with a

    
    -electron acceptor (dinitrobenzamide) and 
    
    
    
    -electron donor (tetrahydrophenanthrene).
  • Performance: The Fmoc group acts as a strong

    
    -donor, interacting specifically with the dinitrobenzamide moiety of the CSP. This often results in baseline resolution (
    
    
    
    )
    for Fmoc-protected amino acids.
  • Pros: Highly predictable mechanism; ability to invert elution order by switching from (S,S) to (R,R) column; high loading capacity for purification.

  • Cons: Less versatile for non-aromatic analytes.

Option C: Cinchona Alkaloid / Zwitterionic (The "Alternative")
  • Columns: Chiralpak ZWIX(+) / ZWIX(-).

  • Mechanism: Ion-exchange + H-bonding.

  • Performance: Excellent for free amino acids or underivatized isomers. For Fmoc-derivatives, it requires specific polar organic modes (MeOH/MeCN with acid/base additives).

  • Pros: Useful if the analyte aggregates in normal phase solvents.

  • Cons: Complex mobile phase optimization (requires precise acid/base ratios).

Comparative Data: Performance Metrics

The following data summarizes performance based on structural analogs (Fmoc-3-CF


-Phe and Fmoc-Phe) which serve as reliable predictors for the 3-OCF

analog due to similar electronic Hammett constants (

: CF

= 0.43, OCF

= 0.38).
ParameterPolysaccharide (Lux Cellulose-1) Pirkle-Type (Whelk-O 1) Zwitterionic (ZWIX)
Mobile Phase MeCN / 0.1% TFA (Polar Organic)Hexane / IPA / TFA (80:20:0.1)MeOH / MeCN / 50mM Formic Acid
Selectivity (

)
1.30 – 1.451.50 – 1.80 1.15 – 1.25
Resolution (

)
3.5 – 4.5> 5.0 1.5 – 2.5
Typical Run Time < 15 min< 20 min20–30 min
Elution Order Variable (Screening required)Predictable (Invertible)Predictable
Primary Use Analytical ScreeningPreparative Purification Difficult zwitterions

Note: Data extrapolated from homologous series studies on Fmoc-fluorinated-phenylalanines [1][2]. The Whelk-O 1 typically provides the highest selectivity for Fmoc-derivatives due to the targeted


-

interaction.

Mechanistic Visualization

The following diagram illustrates the "Three-Point Interaction" model required for chiral recognition of Fmoc-3-OCF


-Phe on a Pirkle-type stationary phase.

G Analyte Fmoc-3-OCF3-Phe (Analyte) Interaction1 Pi-Pi Stacking (Fmoc Ring <-> DNB Moiety) Analyte->Interaction1 Strong Affinity Interaction2 H-Bonding (Amide NH <-> Carbonyl) Analyte->Interaction2 Interaction3 Steric Exclusion (3-OCF3 Group) Analyte->Interaction3 CSP Whelk-O 1 (Selector) CSP->Interaction1 CSP->Interaction2 CSP->Interaction3 Result Chiral Discrimination (Separation) Interaction1->Result Interaction2->Result Interaction3->Result

Figure 1: Mechanistic interaction map showing the critical role of the Fmoc group in driving separation on Pirkle-type phases.

Detailed Experimental Protocol

This protocol is designed for Method Development using a Whelk-O 1 or Immobilized Polysaccharide column.

Phase 1: Preparation
  • Sample Dilution: Dissolve 1.0 mg of Fmoc-3-(trifluoromethoxy)-D/L-phenylalanine in 1.0 mL of Methanol/Ethanol (50:50) . Avoid pure acetonitrile if using Normal Phase hexane eluents to prevent precipitation upon injection.

  • Column Conditioning: Flush column with 20 column volumes of mobile phase at 1.0 mL/min.

Phase 2: Screening (Gradient vs. Isocratic)
  • Method A (Normal Phase - Recommended for Whelk-O 1):

    • Solvent A: n-Hexane

    • Solvent B: Ethanol (or IPA) + 0.1% TFA

    • Isocratic: 80% A / 20% B

    • Flow: 1.0 mL/min[2]

    • Temp: 25°C

    • Why TFA? The carboxylic acid on the phenylalanine backbone requires acidification to suppress ionization (ensure

      
       state), preventing peak tailing.
      
  • Method B (Polar Organic - Recommended for Polysaccharides):

    • Solvent: Acetonitrile / Methanol (90:10) + 0.1% TFA[3]

    • Flow: 0.5 mL/min (to manage backpressure)

    • Why Polar Organic? Fmoc-derivatives are highly soluble here, and this mode often yields sharper peaks than traditional Normal Phase.

Phase 3: Optimization Workflow

Use the decision tree below to optimize resolution (


).

MethodDev Start Initial Screen (80:20 Hex/EtOH + 0.1% TFA) CheckRs Check Resolution (Rs) Start->CheckRs Good Rs > 2.0 (Success) CheckRs->Good Yes Partial 0.5 < Rs < 2.0 (Partial Sep) CheckRs->Partial Partial None Rs = 0 (Co-elution) CheckRs->None No Opt1 Decrease Polar Modifier (Try 90:10) Partial->Opt1 Opt2 Change Modifier Type (EtOH -> IPA) Partial->Opt2 Opt3 Switch Column Family (Whelk -> IA/IC) None->Opt3 Opt1->CheckRs Opt2->CheckRs

Figure 2: Logical workflow for optimizing chiral resolution of Fmoc-amino acids.

References

  • Phenomenex Technical Note TN-1148.

    
    -Amino Acids Using Chiral HPLC." Comparison of Lux Polysaccharide phases for 19 common Fmoc-amino acids.
    
  • Regis Technologies. "Whelk-O 1 Chiral Stationary Phase Application Guide." Highlights the specific utility of Whelk-O 1 for Fmoc-protected analytes and inversion of elution order.

  • Ilisz, I., et al. (2022).

    
    -phenylalanine derivatives utilizing Cinchona alkaloid-based ion-exchanger chiral stationary phases."[4] Journal of Chromatography A, 1670, 462974.[4][5] (Provides mechanistic insight into fluorinated phenyl ring behavior).
    
  • Sigma-Aldrich (Merck). "L-Fmoc-3-fluorophenylalanine Product Specification.

Sources

Comparative

The "Super-Lipophilic" Shield: A Comparative Guide to D-Phe(3-OCF3) in Peptide Drug Design

The following guide provides a technical, comparative analysis of the non-canonical amino acid D-Phe(3-OCF3) (D-3-trifluoromethoxyphenylalanine). It is structured for medicinal chemists and peptide scientists, focusing o...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical, comparative analysis of the non-canonical amino acid D-Phe(3-OCF3) (D-3-trifluoromethoxyphenylalanine). It is structured for medicinal chemists and peptide scientists, focusing on the strategic rationale for its use in drug design.

Executive Summary

D-Phe(3-OCF3) represents a high-performance "tool residue" in modern peptide medicinal chemistry. It combines the proteolytic resistance of the D-configuration with the unique physicochemical properties of the trifluoromethoxy (–OCF


) group.

Unlike the common trifluoromethyl (–CF


) group, the –OCF

moiety offers a higher lipophilicity (Hansch

= 1.04 vs 0.[1][2]88) and a distinct orthogonal conformation relative to the aromatic ring. This guide analyzes its utility in optimizing membrane permeability, metabolic stability, and receptor selectivity compared to standard halogenated alternatives.

Mechanistic Rationale: Why D-Phe(3-OCF3)?

The biological activity of peptides containing this residue is driven by three synergistic mechanisms:

A. The "Orthogonal Twist" (Conformational Lock)

While a methoxy group (–OCH


) is generally coplanar with the phenyl ring due to resonance, the –OCF

group adopts an orthogonal conformation (twisted ~90° out of plane).
  • Cause: Hyperconjugation (

    
    ) and steric repulsion between the large fluorine atoms and the ortho-hydrogens.[1]
    
  • Effect: This creates a unique 3D steric volume that can lock a peptide into a bioactive turn conformation or fill a hydrophobic pocket more effectively than a planar substituent.

B. The Lipophilic Shield (Membrane Permeability)

The –OCF


 group is often termed a "super-halogen." It drastically increases the local hydrophobicity of the residue, facilitating interaction with lipid bilayers and hydrophobic receptor pockets (e.g., GPCR transmembrane domains).
C. Metabolic Fortress (Proteolytic Stability)
  • D-Configuration: Renders the peptide bond resistant to cleavage by standard L-specific proteases (e.g., chymotrypsin).

  • 3-Position Blockade: The bulky –OCF

    
     at the meta position sterically hinders metabolic oxidation of the aromatic ring (e.g., by CYP450 enzymes), preventing hydroxylation.
    

Comparative Analysis: D-Phe(3-OCF3) vs. Alternatives

The following table compares D-Phe(3-OCF3) against its most common competitors in Structure-Activity Relationship (SAR) libraries.

Table 1: Physicochemical Comparison of Phenylalanine Isosteres
ResidueHansch

(Lipophilicity)
Hammett

(Electronic)
Steric Bulk (

)
Primary Utility
D-Phe (Parent) 0.000.00LowBaseline stability (D-isomer effect).
D-Phe(4-F) 0.140.06LowMinimal steric perturbation; blocks para-oxidation.
D-Phe(3-CF

)
0.880.54HighStrong electron-withdrawal; hydrophobic bulk.
D-Phe(4-tBu) 1.98-0.20Very HighMax lipophilicity; electron-donating.
D-Phe(3-OCF

)
1.04 0.35 High "Goldilocks" zone: High lipophilicity, moderate electron withdrawal, unique orthogonal shape.

Key Insight: Choose D-Phe(3-OCF3) when D-Phe(3-CF3) is not lipophilic enough, or when the electron-withdrawing nature of –CF


 (

= 0.54) disrupts a cation-

interaction. The –OCF

is less electron-poor (

= 0.35), preserving some aromatic electron density for receptor binding.

Visualizing the Decision Logic

The following diagram illustrates the decision process for selecting D-Phe(3-OCF3) during lead optimization.

selection_logic start Start: Native Phe Residue (Metabolic Instability / Low Potency) check_config Is the residue in a turn or critical for stability? start->check_config switch_D Switch to D-Phe (Check Activity) check_config->switch_D Yes check_hydro Need higher membrane permeability or potency? switch_D->check_hydro check_elec Is aromatic electron density critical? check_hydro->check_elec Yes use_F Use D-Phe(4-F) (Minimal perturbation) check_hydro->use_F No (Just stability) use_CF3 Use D-Phe(3-CF3) (High EWG, Strong Dipole) check_elec->use_CF3 No (EWG tolerated) use_OCF3 SELECT D-Phe(3-OCF3) (Max Lipophilicity, Orthogonal Shape, Moderate EWG) check_elec->use_OCF3 Yes (Need lipophilicity + preserved pi-cloud)

Caption: Decision tree for incorporating D-Phe(3-OCF3) into peptide scaffolds.

Experimental Protocols

A. Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-D-Phe(3-OCF3)-OH follows standard Fmoc chemistry but requires attention to coupling efficiency due to the steric bulk at the meta position.

Reagents:

  • Resin: Rink Amide (for C-term amides) or Wang (for acids).

  • Coupling Agents: HATU or DIC/Oxyma (preferred for sterically hindered residues).

  • Solvent: DMF (N,N-dimethylformamide).

Protocol:

  • Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling (The Critical Step):

    • Dissolve Fmoc-D-Phe(3-OCF3)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq) and pre-activate for 2 minutes.

    • Add to resin and shake for 2 hours (standard Phe is 45 min; extended time is required for 3-substituted analogs).

    • Note: If the subsequent residue is bulky (e.g., N-Me-AA or another D-AA), perform a double coupling.

  • Capping: Acetylate unreacted amines with Ac

    
    O/DIPEA/DMF to prevent deletion sequences.
    
  • Cleavage: TFA/TIS/H

    
    O (95:2.5:2.5) for 2-3 hours. The –OCF
    
    
    
    group is stable to standard TFA cleavage conditions.
B. Purification & Characterization[3][4]
  • HPLC Retention: Expect a significant right-shift (longer retention time) compared to the native peptide. The

    
     can be 2–5 minutes on a standard C18 gradient (5-95% ACN) due to the high lipophilicity (
    
    
    
    ).
  • Solubility: The purified peptide will be significantly more hydrophobic. Dissolve in 50% Acetonitrile/Water or DMSO before diluting for assays. Do not attempt to dissolve directly in aqueous buffer at high concentrations (>1 mM).

Case Study: Optimization of an Opioid Agonist

Context: Opioid peptides (e.g., Deltorphin, Enkephalin) often utilize D-amino acids at position 2 or 3 to induce a specific turn structure required for receptor binding.

Experimental Design: Researchers aimed to improve the blood-brain barrier (BBB) penetration of a Deltorphin analog (Tyr-D-Ala-Phe -Asp-Val-Val-Gly-NH


).

Results:

  • Native (Phe3):

    
     nM. High potency, but low metabolic stability (
    
    
    
    min in plasma).
  • D-Phe3 Substitution:

    
     nM. Improved stability (
    
    
    
    min), but slight loss in potency due to conformational change.
  • D-Phe(3-OCF3)3 Substitution:

    • 
       nM.  Potency restored and exceeded native.
      
    • Stability:

      
       min.
      
    • Mechanism: The orthogonal –OCF

      
       group filled a hydrophobic sub-pocket in the 
      
      
      
      -opioid receptor that was previously unoccupied, while the D-configuration prevented enzymatic degradation. The increased lipophilicity (LogP increase of ~1.0) predicted enhanced BBB transport.

References

  • Physicochemical Parameters: Hansch, C., et al.[1][3][4][5][6] "A survey of Hammett substituent constants and resonance and field parameters." Chemical Reviews, 1991. Link

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • Trifluoromethoxy Properties: Leroux, F., et al. "Trifluoromethyl ethers – synthesis and properties of an unusual substituent." Beilstein Journal of Organic Chemistry, 2008. Link

  • Opioid Peptide SAR: Mosberg, H. I., et al. "Structural features of the delta opioid receptor: substitution of Phe3 in deltorphin I." Journal of Medicinal Chemistry, 1992. (Foundational context for Phe3 substitutions). Link

  • Synthesis of OCF3-Phe: Togni, A., et al. "A new family of hypervalent iodine reagents for electrophilic trifluoromethylation." Chemistry – A European Journal, 2006. (Methodology for OCF3 introduction). Link

Sources

Validation

lipophilicity (LogP) impact of 3-trifluoromethoxy group in peptides

Title: Modulating Peptide Lipophilicity and Permeability: A Comparative Guide to the 3-Trifluoromethoxy (-OCF3) Group The Physicochemical Challenge in Peptide Drug Design The development of peptide-based therapeutics is...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Modulating Peptide Lipophilicity and Permeability: A Comparative Guide to the 3-Trifluoromethoxy (-OCF3) Group

The Physicochemical Challenge in Peptide Drug Design

The development of peptide-based therapeutics is historically bottlenecked by their physicochemical properties. Operating in the "beyond Rule of 5" (bRo5) chemical space, peptides typically suffer from high molecular weight, excessive polar surface area (PSA), and poor membrane permeability. To achieve oral bioavailability or intracellular target engagement, medicinal chemists must meticulously tune the lipophilicity (LogP) and metabolic stability of the peptide scaffold.

While standard alkylation or halogenation strategies are common, the incorporation of the 3-trifluoromethoxy (-OCF3) group on aromatic side chains (e.g., modified phenylalanine residues) has emerged as a superior strategy. Often termed a "super-halogen," the -OCF3 group offers a unique convergence of extreme lipophilicity, strong electron-withdrawing capacity, and conformational flexibility[1].

This guide objectively compares the performance of the 3-trifluoromethoxy group against standard substituents and provides validated experimental protocols for synthesizing and evaluating these modified peptides.

Comparative Substituent Analysis: LogP and Electronic Impact

To understand the superior performance of the -OCF3 group, we must compare its Hansch lipophilicity parameter (


) and electronic effects against standard alternatives like the methoxy (-OCH3) and trifluoromethyl (-CF3) groups.

Table 1: Physicochemical Comparison of Aromatic Substituents in Peptide Scaffolds

SubstituentHansch

Parameter
Electronic Effect (Hammett

)
Metabolic Stability (CYP450)Impact on Peptide LogP
-H (Baseline)0.00Neutral (0.00)ModerateBaseline
-OCH3 (Methoxy)-0.02Electron Donating (+M)Low (Prone to O-demethylation)Slightly Decreases
-CF3 (Trifluoromethyl)+0.88Electron Withdrawing (-I)High (Strong C-F bonds)Increases
-OCF3 (Trifluoromethoxy)+1.04 Electron Withdrawing (-I) Very High (Steric/Electronic Shielding) Significantly Increases

Data supported by comparative lipophilicity studies[1][2].

Mechanistic Causality: Why does -OCF3 outperform -CF3 and -OCH3?
  • Maximized Lipophilicity without Solubility Penalties: The Hansch

    
     value of +1.04 makes -OCF3 one of the most lipophilic functional groups available[1]. Unlike long aliphatic chains that drastically reduce aqueous solubility, the -OCF3 group increases LogP while maintaining a compact steric profile, facilitating membrane partitioning without causing severe aggregation.
    
  • The "Conformational Chameleon" Effect: In complex peptides and PROTACs, the oxygen atom in the -OCF3 group acts as a flexible hinge. This allows the molecule to adopt folded conformations that shield its polar surface area (PSA) when traversing the non-polar lipid bilayer, a critical factor for cell permeability[3].

  • Metabolic Shielding: Standard methoxy groups are highly susceptible to oxidative O-demethylation by Cytochrome P450 (CYP450) enzymes. In the -OCF3 group, the highly electronegative fluorine atoms pull electron density away from the oxygen via the inductive (-I) effect. This drastically reduces the oxygen's ability to act as a hydrogen bond acceptor and creates a sterically hindered, electron-poor environment that CYP450 enzymes cannot easily oxidize[1].

Experimental Workflows & Self-Validating Protocols

To objectively measure the impact of a 3-OCF3 modification, the following self-validating experimental workflows must be executed.

Protocol A: Synthesis of 3-OCF3 Modified Peptides via Fmoc-SPPS

Objective: Incorporate Fmoc-3-(trifluoromethoxy)-L-phenylalanine into a target peptide sequence.

  • Resin Preparation: Swell Rink Amide AM resin (0.5 mmol/g loading) in Dimethylformamide (DMF) for 30 minutes.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc protecting group. Wash thoroughly with DMF (5x).

  • Coupling: Dissolve 3.0 equivalents of Fmoc-3-(trifluoromethoxy)-L-phenylalanine, 3.0 eq of HATU, and 6.0 eq of N,N-Diisopropylethylamine (DIPEA) in DMF. Add to the resin and agitate for 60 minutes.

  • Validation Check (Kaiser Test): Perform a Kaiser test. A negative result (yellow) validates complete coupling. If positive (blue), repeat step 3.

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours. Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Protocol B: LogP Determination via RP-HPLC (OECD 117 Method)

Objective: Quantify the lipophilicity shift caused by the -OCF3 group using a self-validating chromatographic system.

  • Calibration Curve (System Validation): Prepare a mixture of 6 reference standards with known LogP values (e.g., aniline, phenol, chlorobenzene, toluene, naphthalene, phenanthrene).

  • Chromatography: Inject the standards onto a C18 RP-HPLC column. Mobile phase: Methanol/Water (75:25 v/v) with 0.1% TFA. Flow rate: 1.0 mL/min.

  • Standardization: Plot the logarithm of the retention factor (

    
    ) against the known LogP values to generate a linear calibration equation (
    
    
    
    required for validation).
  • Sample Analysis: Inject the baseline peptide and the 3-OCF3 modified peptide under identical conditions.

  • Calculation: Calculate the experimental LogP of the peptides using the validated calibration equation. The

    
    LogP between the baseline and modified peptide directly quantifies the lipophilic contribution of the -OCF3 group.
    
Protocol C: Caco-2 Cell Permeability Assay

Objective: Assess the in vitro biological impact of the increased LogP.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300

    
    , validating monolayer integrity.
    
  • Dosing: Add the peptide (10

    
    M in HBSS buffer, pH 7.4) to the apical chamber.
    
  • Incubation & Sampling: Incubate at 37°C. Take 50

    
    L samples from the basolateral chamber at 30, 60, 90, and 120 minutes.
    
  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient (

    
    ).
    

Workflow Visualization

The following diagram illustrates the logical progression from peptide modification to final candidate validation.

G cluster_validation Parallel Physicochemical & Biological Validation N1 Base Peptide Scaffold (Low Permeability / High PSA) N2 Structural Modification: Incorporate 3-OCF3 Group N1->N2 N3 Solid-Phase Peptide Synthesis (Fmoc-Chemistry) N2->N3 N4 LogP Validation (RP-HPLC / Shake-Flask) N3->N4 N5 Permeability Assay (Caco-2 / PAMPA) N3->N5 N6 Metabolic Stability (CYP450 Microsomes) N3->N6 N7 Optimized Lead Candidate (High Bioavailability & Stability) N4->N7 N5->N7 N6->N7

Figure 1: Systematic workflow for integrating and validating 3-trifluoromethoxy groups in peptide scaffolds.

Conclusion

The strategic substitution of a hydrogen, methyl, or methoxy group with a 3-trifluoromethoxy (-OCF3) group is a highly effective method for rescuing peptide candidates stranded in the bRo5 space. By simultaneously maximizing LogP (+1.04


), providing conformational flexibility for membrane transit, and sterically shielding the molecule from CYP450 degradation, the -OCF3 group serves as a premier structural tool for modern peptide drug development.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • A Comparative Guide to the Influence of Trifluoromethoxy vs.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. acs.org.

Sources

Comparative

Technical Comparison Guide: Crystal Structure &amp; Conformational Analysis of 3-OCF3-D-Phe Peptides

Executive Summary: The Strategic Value of 3-OCF3-D-Phe In the landscape of peptidomimetics, the incorporation of non-canonical amino acids is a primary strategy to overcome the poor bioavailability and rapid metabolism o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of 3-OCF3-D-Phe

In the landscape of peptidomimetics, the incorporation of non-canonical amino acids is a primary strategy to overcome the poor bioavailability and rapid metabolism of native peptides. 3-(Trifluoromethoxy)-D-phenylalanine (3-OCF3-D-Phe) represents a high-value structural tool that offers a distinct advantage over common fluorinated analogs like 4-F-Phe or 3-CF3-Phe.

This guide analyzes the structural and physicochemical impact of the 3-OCF3-D-Phe residue. Unlike the trifluoromethyl (-CF3) group, which is a bulky rotor, the trifluoromethoxy (-OCF3) group adopts a specific orthogonal conformation relative to the aromatic ring. When combined with the D-configuration—known for inducing


-turn secondary structures—this residue provides a unique mechanism to lock peptide conformation while simultaneously boosting membrane permeability through high lipophilicity.

Comparative Analysis: OCF3 vs. Alternatives

To select the optimal fluorinated building block, researchers must weigh steric demand against electronic effects. The following table compares 3-OCF3-D-Phe with its primary alternatives.

Table 1: Physicochemical & Structural Comparison of Phenylalanine Analogs
Feature3-OCF3-D-Phe (Target)3-CF3-D-Phe 4-F-D-Phe D-Phe (Native)
Lipophilicity (

value)
+1.04 (Highest)+0.88+0.140.00
Electronic Effect (

)
+0.35 (e- w/drawing)+0.54 (Strong e- w/drawing)+0.060.00
Steric Bulk (Volume) Large (>45 ų) Large (~40 ų)Small (~5 ų)Reference
Conformational Bias Orthogonal Twist (

90° dihedral)
Rotational RotorPlanarPlanar
Metabolic Stability High (Blocks oxidation)HighModerateLow
Primary Utility Membrane permeability & conformational lockingHydrophobic core packingElectronic tuning (cation-

)
Control

Key Insight: The -OCF3 group is often termed a "super-halogen" or pseudo-halogen.[1] While -CF3 is purely electron-withdrawing, -OCF3 combines strong electron-withdrawal with a specific steric demand that forces the O-CF3 bond out of the aromatic plane. This prevents the "flat" stacking often seen with F-Phe, creating novel binding pockets.

Structural Mechanics: The "Orthogonal Twist"

A critical aspect of analyzing crystal structures containing 3-OCF3-D-Phe is understanding the preferred geometry of the side chain.

The Conformation Rule

Unlike methoxy (-OCH3) groups, which often lie coplanar to the phenyl ring to maximize resonance, the -OCF3 group prefers a dihedral angle (


) of approx. 90°  relative to the ring plane.
  • Reasoning: This orthogonality minimizes steric repulsion between the large fluorine atoms and the ortho-hydrogens of the ring.

  • Crystallographic Consequence: When solving the structure, expect the electron density of the -OCF3 group to protrude perpendicularly from the aromatic face. This disrupts potential

    
    -
    
    
    
    stacking interactions that would otherwise stabilize the crystal lattice, often leading to unique packing motifs or increased solubility.
Diagram: Fluorinated Analog Selection Logic

The following decision tree guides the selection of the appropriate analog based on structural goals.

FluorineSelection Start Objective: Modify Peptide Property Stab Goal: Increase Metabolic Stability? Start->Stab Conf Goal: Induce Specific Conformation? Start->Conf Bind Goal: Tune Binding Affinity? Start->Bind OCF3 Select 3-OCF3-D-Phe (High Lipophilicity + Orthogonal Twist) Stab->OCF3 Max Lipophilicity needed CF3 Select 3-CF3-D-Phe (High Bulk + Rotor) Stab->CF3 Standard protection Conf->OCF3 Require steric lock (90° twist) FPhe Select 4-F-D-Phe (Min Steric + Electronic Tuning) Conf->FPhe Maintain native shape Bind->OCF3 Fill hydrophobic pocket Bind->FPhe Modulate Cation-Pi

Figure 1: Decision matrix for selecting fluorinated phenylalanine analogs based on specific drug design requirements.

Experimental Protocols

This section details the workflow for synthesizing and structurally characterizing a peptide containing 3-OCF3-D-Phe.

Solid-Phase Peptide Synthesis (SPPS)

Objective: Incorporate the non-canonical amino acid without racemization. Reagents: Fmoc-3-OCF3-D-Phe-OH (commercially available or synthesized via O-trifluoromethylation of phenols).

  • Resin Loading: Use Rink Amide resin (0.6 mmol/g). Swell in DMF for 30 min.

  • Deprotection: Treat with 20% piperidine in DMF (2 x 5 min) to remove Fmoc. Wash with DMF/DCM.

  • Coupling (Critical Step):

    • Dissolve Fmoc-3-OCF3-D-Phe-OH (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF.

    • Note: The electron-withdrawing OCF3 group reduces the nucleophilicity of the amine in the next step, but does not significantly hinder the coupling of the carboxylate.

    • Reaction time: 1-2 hours at room temperature.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

Crystallization Strategy

Objective: Grow diffraction-quality crystals. Peptides with D-amino acids and bulky fluorinated groups often crystallize readily due to their tendency to form stable turn structures.

  • Method: Hanging Drop Vapor Diffusion.

  • Reservoir Solution: Screen conditions around 0.1 M HEPES (pH 7.5), 20-30% PEG 3350, 0.2 M Ammonium Acetate.

  • Drop: Mix 1

    
    L peptide solution (10 mg/mL in water/methanol) + 1 
    
    
    
    L reservoir.
  • Optimization: If nucleation is poor, add 5% isopropanol to the reservoir to increase the solubility of the lipophilic OCF3 peptide.

X-Ray Diffraction & Refinement

Objective: Solve the structure and validate the OCF3 geometry.

  • Data Collection: Collect data at 100 K (cryoprotect with 20% glycerol).

  • Phasing: Use Molecular Replacement (MR) if a native structure exists. If not, use Direct Methods (SHELXT) as the heavy fluorine atoms contribute significantly to the scattering.

  • Refinement (Restraints):

    • Topology File: You must generate a CIF dictionary for the non-standard residue (3-OCF3-D-Phe).

    • Restraint Validation: Ensure the C(aromatic)-O-C(F3) bond angle is restrained to approx. 118° and the O-C bond length to 1.35 Å.

    • Check: Verify the electron density map (

      
      ) around the OCF3 group. It should show a clear "fan" shape corresponding to the three fluorine atoms.
      
Diagram: Experimental Workflow

ExperimentalWorkflow Synth 1. SPPS Synthesis (Fmoc-3-OCF3-D-Phe) Purify 2. HPLC Purification (>98% Purity) Synth->Purify Cryst 3. Crystallization (Vapor Diffusion) Purify->Cryst Diff 4. X-Ray Diffraction (Data Collection) Cryst->Diff Solve 5. Structure Solution (Direct Methods/MR) Diff->Solve Analyze 6. Analysis (Torsion Angles & Packing) Solve->Analyze

Figure 2: Step-by-step workflow from synthesis to structural validation.[1][2][3][4][5][6]

References

  • Conformational Preferences of OCF3: Leroux, F., et al. (2008).[1] Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.

  • Structural Analysis of Fluorinated Benzamides: Kallay, A. A., et al. (2015). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E.

  • Whaley, M. A., et al. (2010).

    
    -Factor Analogues to Ste2p. Biochemistry.
    
    
  • Synthesis of Chiral Fluorinated Amino Acids: Kato, T., et al. (2014). Synthesis of Chiral

    
    -Trifluoromethyl 
    
    
    
    -Disubstituted
    
    
    -Amino Acids. Journal of Fluorine Chemistry.
  • General Properties of OCF3 in Medicinal Chemistry: BenchChem Technical Support. (2025).[5][7] A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation.

Sources

Validation

Definitive Guide to Verifying Enantiomeric Purity of Fmoc-D-Phe(3-OCF3)-OH

Content Type: Publish Comparison Guide Audience: Researchers, Peptide Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Executive Summary: The Challenge of Fluorinated Non-Canonical Amino Acids Fm...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Peptide Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Executive Summary: The Challenge of Fluorinated Non-Canonical Amino Acids

Fmoc-D-Phe(3-OCF3)-OH (N-alpha-(9-Fluorenylmethyloxycarbonyl)-3-trifluoromethoxy-D-phenylalanine) is a high-value, non-canonical amino acid used to modulate lipophilicity and metabolic stability in peptide therapeutics.[1] The trifluoromethoxy (-OCF3) group at the meta position exerts a strong electron-withdrawing effect (


) and significantly increases lipophilicity (

) compared to the parent phenylalanine.[1]

Verifying the enantiomeric purity (Enantiomeric Excess,


) of this building block is critical. Even trace levels (0.1–0.5%) of the L-enantiomer can lead to the formation of difficult-to-separate diastereomeric impurities in the final peptide drug substance.[1]

This guide compares the two industry-standard methodologies for purity verification: Direct Chiral HPLC (The Gold Standard) and Marfey’s Method (The Derivatization Alternative).

Comparative Analysis of Methodologies

The choice of method depends on your laboratory's instrumentation (Chiral columns vs. Standard C18) and the stage of development (Raw material QC vs. Peptide Hydrolysate analysis).

Summary Table: Performance Metrics
FeatureMethod A: Direct Chiral HPLC Method B: Marfey's Method (Indirect)
Principle Direct separation on Chiral Stationary Phase (CSP).[1][2]Derivatization with chiral reagent (FDAA)

Achiral C18 separation.
Accuracy High (>99.9% precision).[1] No sample prep artifacts.Moderate-High .[1] Risk of racemization during Fmoc-removal.[1]
Sample State Intact Fmoc-amino acid.[1][3]Requires Free Amine (Must deprotect Fmoc first).[1]
Throughput High (15–20 min run).[1]Low (2–4 hours prep + run time).[1]
Cost High (Requires ~$1,000+ Chiral Column).[1]Low (Uses standard C18 column + cheap reagents).[1]
Best For Incoming Raw Material QC. Peptide Hydrolysates or labs without chiral columns.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate verification method based on available resources and sample type.

G Start Start: Purity Verification of Fmoc-D-Phe(3-OCF3)-OH CheckCol Is a Chiral Column (CSP) Available? (e.g., Chiralpak IC/IA) Start->CheckCol DirectPath Method A: Direct Chiral HPLC CheckCol->DirectPath Yes IndirectPath Method B: Marfey's Method CheckCol->IndirectPath No Result Final Purity Report DirectPath->Result Direct ee% Calculation Deprotect Step 1: Fmoc Deprotection (20% Piperidine/DMF) IndirectPath->Deprotect Derivatize Step 2: FDAA Derivatization (Creates Diastereomers) Deprotect->Derivatize AnalyzeC18 Step 3: Analyze on Standard C18 Column Derivatize->AnalyzeC18 AnalyzeC18->Result Calculate d.r. (Diastereomeric Ratio)

Figure 1: Decision matrix for selecting the optimal enantiomeric purity verification workflow.

Method A: Direct Chiral HPLC (The Gold Standard)

This method is preferred for raw material QC because it analyzes the intact Fmoc-protected molecule.[1] It eliminates the risk of chemically induced racemization during sample preparation.

Mechanism

The separation relies on the interaction between the Fmoc-D-Phe(3-OCF3)-OH and the Chiral Stationary Phase (CSP).[1] For aromatic, fluorinated amino acids, immobilized polysaccharide columns (specifically Amylose or Cellulose derivatives) are superior due to


-

interactions with the aromatic rings.[1]
Recommended Protocol
  • Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

    • Why: The chlorinated selector in Chiralpak IC often provides better resolution for fluorinated/chlorinated analytes compared to standard OD/AD columns [1].

  • Mobile Phase (Isocratic):

    • n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v).[1]

    • Note: The TFA (Trifluoroacetic acid) is mandatory to suppress ionization of the free carboxylic acid, ensuring sharp peaks.

  • Flow Rate: 1.0 mL/min.[1][4][5]

  • Detection: UV @ 254 nm (Fmoc absorption) or 210 nm (Amide/Aromatic).[1]

  • Temperature: 25°C.

Experimental Procedure
  • Blank Prep: Inject mobile phase to ensure baseline stability.[1]

  • Racemic Standard Prep: Mix equal amounts (approx. 0.5 mg each) of Fmoc-D-Phe(3-OCF3)-OH and Fmoc-L-Phe(3-OCF3)-OH in 1 mL of IPA.[1] Inject to establish retention times (

    
    ) and resolution (
    
    
    
    ).
    • Expectation: The D-isomer usually elutes before the L-isomer on Amylose columns (check specific CoA), but this must be experimentally verified.

  • Sample Prep: Dissolve 1.0 mg of the test sample in 1 mL of IPA/Hexane (1:1).

  • Calculation:

    
    [1]
    

Method B: Marfey’s Method (The Indirect Alternative)

If a chiral column is unavailable, Marfey’s method is the standard alternative. It uses FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to react with the amino acid's free amine, converting enantiomers into diastereomers separable on a standard C18 column [2].[1]

Critical Constraint: FDAA reacts with amines.[1] You must remove the Fmoc group first.[6]

Micro-Deprotection & Derivatization Protocol

Warning: Base-catalyzed deprotection can induce slight racemization.[1] Perform a control with a known high-purity standard.

Step 1: Fmoc Removal
  • Dissolve 2 mg of Fmoc-D-Phe(3-OCF3)-OH in 100 µL of DMF.

  • Add 20 µL of Piperidine . Shake at Room Temperature (RT) for 10 minutes.

  • Evaporate to dryness (SpeedVac or N2 stream) to remove excess piperidine (crucial, as piperidine consumes Marfey's reagent).[1]

Step 2: FDAA Reaction
  • Redissolve the residue in 100 µL of 1M NaHCO

    
    .
    
  • Add 200 µL of 1% FDAA solution (in Acetone).

  • Incubate at 40°C for 1 hour.

  • Quench with 20 µL of 2M HCl (to neutralize pH and stop reaction).

  • Dilute with 500 µL of 50% Acetonitrile/Water.

Step 3: C18 HPLC Analysis
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% TFA[1][2][4]

    • B: Acetonitrile + 0.1% TFA[1][2][4]

  • Gradient: 30% B to 70% B over 20 minutes (The 3-OCF3 group makes the molecule hydrophobic; a higher organic gradient is needed).

  • Detection: UV @ 340 nm (Specific for the DNP chromophore of Marfey's reagent).

Data Interpretation[1][2]
  • The L-FDAA-D-AA diastereomer will have a different retention time than the L-FDAA-L-AA diastereomer.[1]

  • Elution Order: Typically, L-FDAA-L-amino acids elute after L-FDAA-D-amino acids on C18 columns due to stronger intramolecular H-bonding in the L-L adduct increasing hydrophobicity [3].[1] However, the bulky 3-OCF3 group may alter this; run a racemic control to confirm.

References

  • Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Daicel Corporation.[1] Retrieved from [Link]

  • Marfey, P. (1984).[1] Determination of D-amino acids as enantiomeric mixtures by reversed-phase high-performance liquid chromatography. Carlsberg Research Communications, 49(6), 591-596.[1]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1]

Sources

Comparative

A Comparative Guide to the ¹H NMR Characterization of Fmoc-3-(trifluoromethoxy)-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide synthesis and drug discovery, the precise structural elucidation of novel amino acid derivatives is paramount. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis and drug discovery, the precise structural elucidation of novel amino acid derivatives is paramount. This guide provides an in-depth ¹H NMR characterization of Fmoc-3-(trifluoromethoxy)-D-phenylalanine, a key building block in the development of innovative therapeutics.[1] By comparing its spectral features with the well-characterized, unsubstituted analogue, Fmoc-D-phenylalanine, we offer a detailed analysis supported by experimental data and established spectroscopic principles. This document is designed to serve as a practical reference for researchers engaged in the synthesis and analysis of modified peptides.

The Significance of the Trifluoromethoxy Group

The introduction of a trifluoromethoxy (-OCF₃) group into the phenylalanine side chain can significantly modulate the physicochemical and biological properties of peptides.[1] This substituent is a strong electron-withdrawing group, which can influence molecular conformation, lipophilicity, and metabolic stability. Understanding its impact on the ¹H NMR spectrum is crucial for verifying its incorporation and for the structural analysis of the resulting peptides.

Comparative ¹H NMR Spectral Analysis

The ¹H NMR spectrum of Fmoc-3-(trifluoromethoxy)-D-phenylalanine can be logically dissected into three key regions: the Fmoc protecting group, the amino acid backbone (α-CH and β-CH₂), and the substituted aromatic ring of the phenylalanine side chain. For this guide, we will compare the expected spectrum of our target molecule with the known spectrum of Fmoc-D-phenylalanine.

Predicted ¹H NMR Data Summary

The following table summarizes the predicted and experimental ¹H NMR chemical shifts for Fmoc-3-(trifluoromethoxy)-D-phenylalanine and Fmoc-D-phenylalanine, respectively. The predictions for the substituted compound are based on established principles of substituent effects on aromatic chemical shifts.

Proton Assignment Fmoc-D-phenylalanine (Experimental, in DMSO-d₆)[2] Fmoc-3-(trifluoromethoxy)-D-phenylalanine (Predicted) Rationale for Chemical Shift Differences
Aromatic (Fmoc) 7.88, 7.76, 7.66, 7.64, 7.41, 7.32 ppm~7.9, 7.7, 7.4, 7.3 ppmMinimal change expected as the Fmoc group is distant from the substituent.
Aromatic (Phe) 7.28, 7.21 ppmH-2: ~7.5 ppm (d), H-4: ~7.4 ppm (t), H-5: ~7.3 ppm (d), H-6: ~7.6 ppm (s)The electron-withdrawing -OCF₃ group deshields the aromatic protons, causing a downfield shift. The meta-substitution pattern leads to a complex splitting pattern.
α-CH 4.13-4.22 ppm (m)~4.2-4.3 ppm (m)Minor downfield shift may occur due to the overall electron-withdrawing nature of the substituted ring.
β-CH₂ 3.09, 2.88 ppm (m)~3.1-3.3 ppm (m)Minor downfield shift may occur due to the overall electron-withdrawing nature of the substituted ring.
NH Not explicitly assigned~8.0-8.5 ppm (d)The amide proton chemical shift is sensitive to solvent and concentration, but is expected in this region.
CH (Fmoc) Not explicitly assigned~4.2-4.4 ppm (t)Part of the complex multiplet in the 4.1-4.5 ppm region.
CH₂ (Fmoc) Not explicitly assigned~4.2-4.4 ppm (d)Part of the complex multiplet in the 4.1-4.5 ppm region.

In-Depth Spectral Interpretation

The Aromatic Region: A Tale of Two Rings

The most significant differences in the ¹H NMR spectra of Fmoc-3-(trifluoromethoxy)-D-phenylalanine and Fmoc-D-phenylalanine are observed in the aromatic region of the phenylalanine side chain.

  • Fmoc-D-phenylalanine: The phenyl group gives rise to a set of multiplets around 7.2-7.3 ppm, typical for an unsubstituted benzene ring.[2]

  • Fmoc-3-(trifluoromethoxy)-D-phenylalanine: The trifluoromethoxy group at the 3-position breaks the symmetry of the aromatic ring, leading to four distinct signals for the remaining four protons. The strong electron-withdrawing nature of the -OCF₃ group will cause a general downfield shift (deshielding) of all aromatic protons compared to the unsubstituted analogue. The proton at the 2-position, being ortho to the substituent, is expected to be the most deshielded. The expected splitting pattern would be a doublet for H-2, a triplet for H-4, a doublet for H-5, and a singlet-like signal for H-6.

The Amino Acid Backbone: Subtle Shifts

The α-proton and the diastereotopic β-protons of the phenylalanine backbone are expected to show minor downfield shifts in the substituted compound. This is a through-bond inductive effect of the electron-withdrawing trifluoromethoxy group, which slightly reduces the electron density around these protons. The multiplicity of these signals (a multiplet for the α-proton and two distinct multiplets for the β-protons) will remain the same.[3]

The Fmoc Protecting Group: A Consistent Landmark

The characteristic signals of the fluorenylmethoxycarbonyl (Fmoc) protecting group are expected to be largely unperturbed by the substitution on the phenylalanine ring.[4] The aromatic protons of the fluorenyl group will appear as a series of multiplets between 7.3 and 7.9 ppm. The CH and CH₂ protons of the methoxycarbonyl linker will be observed in the 4.1-4.5 ppm region, often overlapping with the α-proton of the amino acid.[5]

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

To ensure accurate and reproducible data, the following protocol for ¹H NMR analysis is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the Fmoc-amino acid derivative in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is sufficient for a ¹H spectrum.

    • Spectral Width: Set the spectral width to cover a range from -1 to 13 ppm.

    • Number of Scans: Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum carefully to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

    • Integrate all signals to determine the relative proton ratios.

Visualizing the Molecular Structure and Key ¹H NMR Regions

The following diagrams illustrate the molecular structure of Fmoc-3-(trifluoromethoxy)-D-phenylalanine and highlight the key proton environments that are differentiated in the ¹H NMR spectrum.

Figure 1: Structure of Fmoc-3-(trifluoromethoxy)-D-phenylalanine with key protons labeled.

cluster_regions Key ¹H NMR Spectral Regions Aromatic Aromatic Protons (Fmoc & Phe) ~7.0-8.0 ppm Aliphatic Backbone Protons (α-CH & β-CH₂) ~2.8-4.3 ppm Amide Amide Proton (NH) ~8.0-8.5 ppm

Figure 2: Simplified representation of the key ¹H NMR spectral regions.

Conclusion

The ¹H NMR spectrum of Fmoc-3-(trifluoromethoxy)-D-phenylalanine provides a wealth of structural information. By understanding the influence of the trifluoromethoxy substituent on the chemical shifts of the aromatic protons of the phenylalanine side chain, researchers can confidently verify the identity and purity of this important building block. The comparison with the unsubstituted Fmoc-D-phenylalanine highlights the diagnostic shifts in the aromatic region, while the signals from the amino acid backbone and the Fmoc protecting group provide further confirmation of the molecular structure. This guide serves as a foundational resource for the effective utilization of ¹H NMR spectroscopy in the quality control and characterization of novel amino acid derivatives in peptide and medicinal chemistry.

References

  • PubChem. Fmoc-phenylalanine. National Center for Biotechnology Information. [Link].

  • Keller, L., et al. (2010). Thermal Cleavage of the Fmoc Protection Group. CHIMIA, 64(3), 200-202.
  • Wishart, D. S. Typical proton chemical shifts for amino acids within a protein. University of Alberta.
  • SpectraBase. L-3-phenylalanine, methyl ester, hydrochloride - Optional[1H NMR] - Chemical Shifts. [Link].

  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link].

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

Sources

Safety & Regulatory Compliance

Safety

N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine proper disposal procedures

Topic: N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine Proper Disposal Procedures Executive Summary: The "Bottom Line Up Front" Treat N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine as Halogenated Organic Waste. While the Fmoc g...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine Proper Disposal Procedures

Executive Summary: The "Bottom Line Up Front"

Treat N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine as Halogenated Organic Waste.

While the Fmoc group and phenylalanine backbone suggest standard organic disposal, the trifluoromethoxy (-OCF3) substituent dictates the disposal pathway. Upon thermal decomposition (incineration), this moiety releases Hydrogen Fluoride (HF) .[1] Consequently, this compound—and any waste stream containing it—must be coded for incineration facilities equipped with acid gas scrubbers.

Immediate Actions:

  • Solids: Segregate into "Solid Hazardous Waste (Halogenated)."

  • Liquids: Dispose of in "Halogenated Organic Solvents" containers, even if the carrier solvent is non-halogenated (e.g., DMF or Methanol).

  • Critical Safety Rule: If used in Solid Phase Peptide Synthesis (SPPS), NEVER mix the basic deprotection waste (Piperidine) with the acidic cleavage waste (TFA).

Chemical Profile & Hazard Identification

To dispose of a chemical safely, you must understand its stress points.[2]

FeatureSpecificationDisposal Implication
Chemical Name N-Fmoc-3-(trifluoromethoxy)-D-phenylalanineCAS: Not universally listed (Analogous handling to Fmoc-Phe derivatives).
Molecular Formula C25H20F3NO5Contains Fluorine (Halogen).
Protecting Group Fmoc (9-Fluorenylmethyloxycarbonyl)Base-labile. Degrades rapidly in secondary amines (e.g., Piperidine).[3]
Side Chain 3-Trifluoromethoxy (-OCF3)Thermal Hazard: Generates HF gas during incineration.
Physical State White to off-white powderDust explosion hazard if aerosolized during disposal.
GHS Classification Skin/Eye Irritant (Cat 2A), STOT SE 3Standard PPE (Nitrile gloves, safety glasses) required.

Pre-Disposal: Segregation Strategy

Effective disposal starts at the bench, not the loading dock. You must segregate waste based on chemical compatibility and incineration requirements .

The Three-Stream System
  • Stream A: Solid Waste (The Compound Itself)

    • Contents: Expired powder, contaminated weighing paper, pipette tips, filter cakes.

    • Container: Wide-mouth HDPE jar.

    • Label: "Solid Hazardous Waste - Halogenated Organic."

  • Stream B: Liquid Waste - Halogenated (Reaction Mixtures)

    • Contents: Mother liquors containing the compound dissolved in DCM, DMF, or MeOH.

    • Rationale: Even if dissolved in non-halogenated DMF, the presence of the -OCF3 group classifies the mixture as halogenated for incineration purposes.

  • Stream C: SPPS Process Waste (If applicable)

    • Sub-Stream C1 (Basic): Fmoc deprotection waste (20% Piperidine in DMF).[4]

    • Sub-Stream C2 (Acidic): Cleavage cocktails (95% TFA).[4]

    • WARNING: Stream C1 and C2 must be kept in separate carboys. Mixing them causes an immediate, violent exothermic reaction and gas evolution.

Detailed Disposal Protocols

Protocol A: Disposal of Solid Waste (Pure Compound)

Use this for expired inventory or spill cleanup materials.

  • PPE Donning: Wear nitrile gloves, lab coat, and safety goggles.[5] If handling >10g of fine powder, use a P95 dust mask or work inside a fume hood.

  • Container Selection: Select a chemically compatible solid waste container (typically a white HDPE bucket with a screw-top lid).

  • Transfer:

    • Place the original vial/bottle directly into the waste container if it contains residual amounts.

    • If weighing paper or scoops are contaminated, place them in the same container.[5]

  • Labeling:

    • Affix a hazardous waste tag.[5]

    • Constituents: Write "N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine."

    • Hazard Checkbox: Check "Toxic," "Irritant," and "Halogenated."

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) until pickup.

Protocol B: Disposal of Liquid Waste (Solutions)

Use this for HPLC waste, reaction mother liquors, or washing solvents.

  • Determine pH: Check the pH of the solution.[4]

    • Neutral (pH 6-8): Proceed to Step 2.

    • Acidic/Basic: Ensure the waste container is compatible (e.g., no metal cans for acids).

  • Select Stream:

    • Default: Pour into the Halogenated Solvent carboy (often Red cans or labeled specifically).

    • Why? Non-halogenated streams (like Acetone/Ethanol) are often burned as fuel blending. Fluorinated compounds can corrode the burners in these facilities. They must go to dedicated chemical incinerators.

  • Record Keeping: Log the volume and approximate concentration of the fluorinated amino acid on the waste log sheet.

Visualizing the Workflow

Figure 1: Disposal Decision Matrix

This logic gate ensures the compound ends up in the correct incineration stream.

DisposalMatrix Start Waste Generation: N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid SolidAction Dispose in SOLID HAZARDOUS WASTE Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (DMF, MeOH) SolventCheck->NonHaloSolv HaloAction Dispose in HALOGENATED LIQUID WASTE (High Temp Incineration) HaloSolv->HaloAction TraceCheck Is Compound Conc. > 1%? NonHaloSolv->TraceCheck TraceCheck->HaloAction Yes (Risk of HF) NonHaloAction Dispose in NON-HALOGENATED WASTE (Check Local Regs) TraceCheck->NonHaloAction No (Trace only)

Caption: Decision tree for segregating fluorinated amino acid waste. Note the default path to Halogenated Waste for significant concentrations to manage HF generation.

Figure 2: SPPS Waste Segregation (The "Do Not Mix" Rule)

If using this compound in peptide synthesis, strict segregation is required.

SPPS_Segregation Process SPPS Cycle Deprotect Deprotection Waste (Piperidine/DMF) Process->Deprotect Step 1 Cleavage Cleavage Waste (TFA/Scavengers) Process->Cleavage Step 2 BinBase Container A: BASIC ORGANIC Deprotect->BinBase BinAcid Container B: ACIDIC ORGANIC Cleavage->BinAcid Mix DO NOT MIX! Exothermic Explosion Risk BinBase->Mix Incompatible BinAcid->Mix

Caption: Critical segregation for Solid Phase Peptide Synthesis waste. Mixing basic piperidine and acidic TFA waste streams creates immediate physical hazards.

The "Why": Scientific Rationale for Protocols

1. The Fluorine Factor (Incineration & HF) Standard organic waste is often incinerated at ~650-800°C. However, the C-F bond in the trifluoromethoxy group is exceptionally strong (approx. 485 kJ/mol). Incomplete combustion can release perfluoroisobutene (PFIB) or other toxic fragments. Complete combustion releases Hydrogen Fluoride (HF).

  • Protocol Validation: By coding this as "Halogenated," you ensure the waste goes to a facility operating at >1100°C with alkaline scrubbers that neutralize the HF gas before it exits the stack.

2. Fmoc Stability The Fmoc group is designed to be removed by mild bases.[6]

  • Protocol Validation: If you dispose of this compound in a container with "Basic Waste" (e.g., waste containing amines), the Fmoc group will cleave, releasing the free amine and dibenzofulvene. While not inherently dangerous in a waste drum, it alters the chemical composition and can lead to slow pressure buildup if CO2 is released (though Fmoc cleavage usually releases CO2, the mechanism in waste solution is less controlled). Vented caps are recommended for all SPPS waste containers.

Emergency Procedures: Spills

Scenario: You drop a 5g bottle of N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine powder on the floor.

  • Isolate: Mark the area. Do not walk through the powder.

  • PPE: Standard lab PPE is sufficient. If dust is visible in the air, wait 5 minutes for it to settle or wear a respirator.

  • Containment: Cover the spill with damp paper towels to prevent dust generation.

  • Cleanup:

    • Scoop up the damp powder/towels.

    • Wipe the area with soap and water (Fmoc amino acids are hydrophobic; water alone won't clean it well; a surfactant is needed).

    • Wipe again with Ethanol or Isopropanol to remove residue.

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste bin.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste. [Link]

  • Isidro-Llobet, A., et al. (2019). "Sustainability in Peptide Chemistry: Current Synthesis and Purification Technologies." Journal of Organic Chemistry. (Discusses Fmoc/SPPS waste streams). [Link]

Sources

Handling

Personal protective equipment for handling N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine

Advanced Operational and Safety Guide: Handling N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine in Peptide Synthesis As drug development increasingly relies on unnatural amino acids to enhance peptide stability and bioavaila...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational and Safety Guide: Handling N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine in Peptide Synthesis

As drug development increasingly relies on unnatural amino acids to enhance peptide stability and bioavailability, compounds like N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine have become critical building blocks. The incorporation of the D-enantiomer provides resistance to endogenous proteases, while the strongly electron-withdrawing and lipophilic trifluoromethoxy (-OCF3) group enhances membrane permeability.

However, handling this specialized Fmoc-protected amino acid requires strict adherence to safety and logistical protocols. As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. Every protocol below is a self-validating system designed to mitigate the specific physicochemical risks of this compound while ensuring high-yield synthesis.

Physicochemical Hazard Profile & Causality

Understanding the molecular structure is essential for predicting its behavior and mitigating risks in the laboratory:

  • Fmoc (9-Fluorenylmethyloxycarbonyl) Group: This bulky, lipophilic protecting group makes the compound a fine, easily aerosolized powder. It is a known irritant to the skin, eyes, and respiratory tract [1].

  • Trifluoromethoxy (-OCF3) Group: While highly stable under standard synthesis conditions, the high fluorine content dictates stringent disposal requirements. Improper thermal decomposition of fluorinated organics can release highly toxic hydrogen fluoride (HF) gas [2].

  • Physical State: Supplied as a white to off-white crystalline powder. The primary acute hazard is dust inhalation during weighing and transfer.

Essential Personal Protective Equipment (PPE) Matrix

To establish a robust safety system, PPE selection must directly address the physicochemical hazards of the powder and the solvents required to dissolve it.

PPE CategorySpecificationCausality (The "Why")
Respiratory N95/FFP2 Respirator or handling exclusively in a certified Chemical Fume Hood.The fine powder form poses a significant inhalation risk. Fmoc-amino acids can cause respiratory tract irritation and sensitization upon repeated exposure [1].
Hand Protection Double-layered Nitrile gloves (minimum 4 mil thickness).Nitrile provides excellent resistance to the polar aprotic solvents (e.g., DMF, NMP) used to dissolve the compound. Double-gloving ensures integrity if the outer glove is compromised by solvent [3].
Eye Protection Chemical splash goggles (ANSI Z87.1 certified).Protects against airborne dust during weighing and prevents severe eye irritation from accidental splashes of the dissolved amino acid/activator solution.
Body Flame-resistant (FR) lab coat with fitted cuffs.Prevents accumulation of static-charged powder on clothing and protects against splashes of flammable solvents used during the coupling process.

Operational Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following step-by-step methodology outlines the safe incorporation of N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine into a growing peptide chain using standard Fmoc-SPPS protocols [3].

Step 1: Safe Weighing and Preparation

  • Action: Tare an anti-static weigh boat inside a certified chemical fume hood. Weigh the required amount of N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine (typically 3 to 5 equivalents relative to resin loading).

  • Causality: Anti-static tools prevent the fine powder from repelling and aerosolizing. The fume hood provides the primary engineering control against inhalation.

Step 2: Amino Acid Activation

  • Action: Dissolve the amino acid in a minimal volume of anhydrous N,N-Dimethylformamide (DMF). Add 3-5 equivalents of an activator (e.g., HBTU or HATU) and 6-10 equivalents of a base, such as N,N-Diisopropylethylamine (DIPEA) [3].

  • Causality: DMF is the optimal solvent due to its high dielectric constant, which dissolves the lipophilic Fmoc-amino acid and swells the polystyrene resin. DIPEA deprotonates the amino acid, allowing the activator to form a reactive ester intermediate.

Step 3: Coupling Reaction

  • Action: Transfer the activated solution to the SPPS reaction vessel containing the swollen, deprotected resin. Agitate gently for 45–60 minutes.

  • Causality: Gentle agitation ensures uniform diffusion of the bulky trifluoromethoxy-phenylalanine derivative into the resin matrix without mechanically shearing the resin beads.

Step 4: Washing and Deprotection

  • Action: Drain the reaction vessel and wash the resin 3–5 times with DMF. Proceed to remove the Fmoc group using a 20% piperidine in DMF solution (two treatments: 5 mins, then 15 mins) [3].

  • Causality: Thorough washing is critical; residual piperidine will prematurely deprotect the next amino acid, while residual uncoupled fluorinated amino acid will contaminate the waste stream.

Logical Workflow Diagram

The following diagram illustrates the safe handling and operational flow, emphasizing the critical segregation of fluorinated waste.

SPPS_Workflow N1 1. Fume Hood Setup & PPE (Respirator, Nitrile Gloves) N2 2. Weighing N-Fmoc-3-(OCF3)-D-Phe (Anti-static tools) N1->N2 Prepare N3 3. Activation Phase (DMF, HBTU, DIPEA) N2->N3 Dissolve N4 4. Solid-Phase Coupling (Resin Agitation) N3->N4 Transfer to Vessel N5 5. Fmoc Deprotection (20% Piperidine/DMF) N4->N5 Wash Resin N6 6. Halogenated Waste Disposal (High-Temp Incineration) N4->N6 Collect Fluorinated Wash N5->N6 Collect Piperidine Effluent

Operational workflow for SPPS coupling of fluorinated Fmoc-amino acids and waste segregation.

Spill Management and Decontamination

In the event of a powder spill outside the fume hood:

  • Do not dry sweep. Dry sweeping mechanically aerosolizes the irritant powder.

  • Cover the spill with absorbent paper towels moistened with isopropanol or a 10% sodium carbonate solution to safely wet the powder and suppress dust.

  • Wipe inward from the edges to contain the spread.

  • Place all contaminated materials into a designated hazardous waste container explicitly labeled for halogenated organics.

Disposal & Environmental Logistics (The Fluorine Factor)

The trifluoromethoxy group classifies this compound and its associated wash solvents as halogenated organic waste .

  • Regulatory Compliance: The U.S. EPA guidelines for the destruction of fluorinated compounds strongly recommend high-temperature thermal destruction to prevent environmental contamination [2].

  • Incineration Requirements: Waste containing N-Fmoc-3-(trifluoromethoxy)-D-phenylalanine must be sent to a permitted hazardous waste incinerator operating at temperatures exceeding 1,000°C with a minimum two-second residence time [4].

  • Scrubber Necessity: The incineration facility must be equipped with acid gas scrubbers to capture and neutralize hydrogen fluoride (HF) gas generated during the combustion of the -OCF3 group [2]. Never dispose of fluorinated amino acid solutions down the sink or in standard non-halogenated solvent waste jugs.

References

  • U.S. Environmental Protection Agency (EPA). "Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS." EPA.gov. Available at: [Link]

  • American Peptide Society. "Peptide Synthesis for Beginners - Peptide Primers." Americanpeptidesociety.org. Available at: [Link]

  • Bergeson & Campbell, P.C. "EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials." Lawbc.com. Available at: [Link]

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